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Methyl Laurate

Cat. No.: B129979
CAS No.: 111-82-0
M. Wt: 214.34 g/mol
InChI Key: UQDUPQYQJKYHQI-UHFFFAOYSA-N
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Description

Methyl laurate is a fatty acid methyl ester of lauric acid. It has a role as a metabolite. It is a fatty acid methyl ester and a dodecanoate ester.
Methyl dodecanoate has been reported in Mandragora autumnalis, Citrus iyo, and other organisms with data available.
Methyl dodecanoate is found in alcoholic beverages. Methyl dodecanoate is found in concord grape (Vitis labrusca), melon, pineapple, heated blackberry, red chilli (Capsicum frutescens) and other fruits. Also present in cheeses, hop oil, white wine, spirits and other foodstuffs. Methyl dodecanoate is a flavouring agent. Methyl dodecanoate belongs to the family of Fatty Acid Esters. These are carboxylic ester derivatives of a fatty acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26O2 B129979 Methyl Laurate CAS No. 111-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl dodecanoate
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InChI

InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3
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InChI Key

UQDUPQYQJKYHQI-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCC(=O)OC
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Molecular Formula

C13H26O2
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DSSTOX Substance ID

DTXSID5026889
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Molecular Weight

214.34 g/mol
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Physical Description

Dry Powder; Liquid, Water-white liquid; mp = 4.8 deg C; [Hawley] Colorless liquid; [MSDSonline], Liquid, colourless to pale yellow liquid with a fatty, floral, winey odour
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Boiling Point

267 °C, 148.00 °C. @ 18.00 mm Hg
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Solubility

Insol in water; miscible with ethyl alcohol, ether, acetone, SOL IN MOST COMMON ORGANIC SOLVENTS, soluble in most organic solvents; insoluble in water
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Density

0.8702 @ 20 °C/4 °C, 0.863-0.872
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Vapor Pressure

0.00411 [mmHg], 4.11X10-3 mm Hg @ 25 °C
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Color/Form

COLORLESS LIQUID, Water-white liquid

CAS No.

111-82-0
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Melting Point

5.2 °C, 5 °C
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Foundational & Exploratory

Synthesis of Methyl Laurate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide on the esterification of lauric acid and methanol to synthesize methyl laurate, focusing on catalytic methods, experimental protocols, and process optimization for researchers, scientists, and drug development professionals.

This compound, the methyl ester of lauric acid, is a valuable chemical intermediate with wide-ranging applications in the cosmetic, food, and pharmaceutical industries. It serves as a precursor for the synthesis of various surfactants, emulsifiers, and fragrances. This technical guide provides a comprehensive overview of the synthesis of this compound through the esterification of lauric acid with methanol, with a particular focus on catalyzed reactions.

Core Reaction and Catalysis

The synthesis of this compound is achieved through the Fischer esterification of lauric acid with methanol. This reversible reaction is typically catalyzed by an acid to achieve a high conversion rate. The general chemical equation is as follows:

CH₃(CH₂)₁₀COOH + CH₃OH ⇌ CH₃(CH₂)₁₀COOCH₃ + H₂O

While traditional methods have employed mineral acids like sulfuric acid, these catalysts can lead to equipment corrosion and environmental concerns.[1] Modern research has focused on developing more benign and reusable catalysts, such as ionic liquids and solid acid catalysts.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound using different catalytic systems.

General Esterification Procedure

The following is a general protocol for the esterification of lauric acid with methanol, which can be adapted for different catalysts:

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add lauric acid, methanol, and the chosen catalyst.[2]

  • Reaction Conditions : The reaction mixture is then heated to the desired temperature and stirred vigorously for a specified duration.[2]

  • Product Isolation : Upon completion, the reaction mixture may form two phases. The upper phase, primarily consisting of this compound, can be separated by decantation.[3] The lower phase, which may contain the catalyst (especially in the case of ionic liquids), can be collected for potential reuse.[2]

  • Purification : The crude this compound can be further purified by washing with a saturated sodium bicarbonate solution and then with water to remove any remaining acid and methanol. Subsequent drying and distillation can yield high-purity this compound.[4]

Catalyst-Specific Protocols

1. Using the Ionic Liquid [Hnmp]HSO₄:

  • Catalyst Preparation : The Brønsted acidic ionic liquid 1-methyl-2-pyrrolidonium hydrogen sulfate ([Hnmp]HSO₄) is synthesized by adding a stoichiometric amount of concentrated sulfuric acid (98%) dropwise to 1-methyl-2-pyrrolidone at 0°C. The mixture is stirred for one hour at 0°C and then for 24 hours at room temperature. The resulting ionic liquid is washed with ethyl acetate to remove non-ionic residues and dried under a vacuum.[3]

  • Esterification : For the esterification reaction, lauric acid, methanol, and the [Hnmp]HSO₄ catalyst are combined in a flask. Optimal conditions have been reported to be a catalyst dosage of 5.23% (by weight of lauric acid), a methanol to lauric acid molar ratio of 7.68:1, a reaction temperature of 70°C, and a reaction time of 2.27 hours.[5]

2. Using Cerium Phosphotungstate:

  • Esterification : Lauric acid and anhydrous methanol are placed in a flask with cerium phosphotungstate as the catalyst. The reaction is carried out at a specific temperature and duration. One study suggests optimal conditions as a reaction temperature of 67°C, an acid-to-alcohol molar ratio of 1:15, a reaction time of 4 hours, and a catalyst dosage equal to 7% of the mass of lauric acid.[4]

  • Catalyst Recycling : After the reaction, the solid cerium phosphotungstate catalyst can be separated from the this compound. The catalyst can be dissolved in water, and the pH adjusted to <1 with hydrochloric acid. Evaporation of the solution yields recrystallized cerium phosphotungstate that can be reused.[4]

Data Presentation: Reaction Parameter Optimization

The efficiency of this compound synthesis is highly dependent on various reaction parameters. The following tables summarize the quantitative data from different studies on the optimization of these parameters.

CatalystMolar Ratio (Methanol:Lauric Acid)Catalyst Dosage (% w/w of Lauric Acid)Temperature (°C)Time (h)Conversion/Yield (%)Reference
[Hnmp]HSO₄7.68:15.23702.2798.58 (Conversion)[5]
[Hnmp]HSO₄6:1570297.41 (Yield)[1]
Cerium Phosphotungstate15:17674>97.0 (Conversion)[4]
Sulfuric Acid (H₂SO₄)3:151004~95 (Conversion)[6]

Table 1: Comparison of Optimal Reaction Conditions for this compound Synthesis.

The effect of individual parameters on the conversion of lauric acid using the [Hnmp]HSO₄ catalyst is detailed below.

ParameterValueLauric Acid Conversion (%)
Catalyst Dosage (%) 1~85
2.5~92
5~96
7.5~97
10~97.5
Methanol/Lauric Acid Molar Ratio 1:1~75
3:1~90
6:1~96.9
9:1~96
Reaction Temperature (°C) 55~89
70~97.1
85~96
100~95
Reaction Time (h) 1~80
2~90
4~97
6~98
8~98.5

Table 2: Effect of Varying Reaction Parameters on Lauric Acid Conversion using [Hnmp]HSO₄ Catalyst. [3][6]

Visualizations

To further elucidate the synthesis process, the following diagrams have been generated.

G Chemical Reaction Pathway for this compound Synthesis la Lauric Acid CH₃(CH₂)₁₀COOH ml This compound CH₃(CH₂)₁₀COOCH₃ la->ml + Methanol meoh Methanol CH₃OH meoh->ml ml->la + Water h2o Water H₂O h2o->la cat Acid Catalyst (e.g., H⁺) cat->la cat->ml

Caption: Reaction scheme for the acid-catalyzed esterification of lauric acid with methanol.

G General Experimental Workflow start Start reactants Combine Lauric Acid, Methanol, and Catalyst start->reactants reaction Heat and Stir (Controlled Temperature and Time) reactants->reaction separation Phase Separation (Decantation) reaction->separation product Crude this compound separation->product catalyst_recycle Catalyst Recovery and Reuse separation->catalyst_recycle Lower Phase purification Wash with NaHCO₃ and Water product->purification final_product Pure this compound purification->final_product end End final_product->end

Caption: A generalized workflow for the synthesis and purification of this compound.

G Factors Affecting Reaction Equilibrium cluster_reactants Factors Favoring Product Formation cluster_products Factors Favoring Reactant Formation equilibrium Reaction Equilibrium (Lauric Acid + Methanol ⇌ this compound + Water) molar_ratio Increased Methanol Concentration molar_ratio->equilibrium Shifts equilibrium right water_removal Removal of Water water_removal->equilibrium Shifts equilibrium right catalyst Effective Catalyst catalyst->equilibrium Increases rate to equilibrium temperature Optimal Temperature temperature->equilibrium Affects rate and equilibrium position excess_water Excess Water (Product Hydrolysis) excess_water->equilibrium Shifts equilibrium left

Caption: Key factors influencing the equilibrium of the esterification reaction.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Laurate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl laurate (also known as methyl dodecanoate) is the methyl ester of lauric acid, a saturated fatty acid with a 12-carbon chain. It is a key oleochemical derived from natural sources such as coconut and palm kernel oil. Due to its biocompatibility, biodegradability, and specific physicochemical properties, this compound serves as a versatile compound in various industries, including cosmetics, food, and pharmaceuticals. In the context of drug development, it is gaining attention as a potential excipient, solvent, and a precursor for synthesizing bioactive molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its relevance in biological signaling pathways.

Physical Properties of this compound

This compound is a colorless to slightly yellow, oily liquid at room temperature with a characteristic fatty or waxy odor. Its key physical properties are summarized in the tables below.

General and Thermal Properties
PropertyValueUnitsReference(s)
Molecular FormulaC₁₃H₂₆O₂-
Molecular Weight214.34 g/mol
Melting Point4 - 6°C
Boiling Point261 - 263°C (at 760 mmHg)
Flash Point>110°C
Density and Optical Properties
PropertyValueUnitsConditionsReference(s)
Density0.870g/mLat 25 °C
Refractive Index1.430 - 1.434-at 20 °C
Solubility and Other Properties
PropertyValueUnitsConditionsReference(s)
Solubility in WaterInsoluble (0.8841 mg/L est.)mg/Lat 25 °C
Solubility in Organic SolventsSoluble-Alcohol, Ether, Acetone
Vapor Pressure0.011mmHgat 25 °C (est.)
logP (o/w)5.41--

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by its ester functional group. It can undergo several key reactions, making it a valuable intermediate in organic synthesis.

Hydrolysis

This compound can be hydrolyzed to yield lauric acid and methanol. This reaction can be catalyzed by acids, bases, or enzymes (lipases). Base-catalyzed hydrolysis, or saponification, is commonly used to produce soaps.

Reaction Scheme: CH₃(CH₂)₁₀COOCH₃ + NaOH → CH₃(CH₂)₁₀COONa + CH₃OH

Transesterification

Transesterification is a crucial reaction for the production of biodiesel, where the methyl group of this compound is exchanged with another alcohol, typically in the presence of a catalyst. It is also the fundamental reaction for converting triglycerides into fatty acid methyl esters.

Reaction Scheme (example with ethanol): CH₃(CH₂)₁₀COOCH₃ + CH₃CH₂OH ⇌ CH₃(CH₂)₁₀COOCH₂CH₃ + CH₃OH

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and determination of the properties of this compound.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from lauric acid and methanol using an acid catalyst.

Materials:

  • Lauric acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (or a solid acid catalyst like cerium phosphotungstate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine lauric acid and a molar excess of anhydrous methanol (e.g., a 1:15 molar ratio of acid to alcohol).

  • Slowly add a catalytic amount of concentrated sulfuric acid (or an alternative acid catalyst).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (e.g., 4-18 hours, depending on the catalyst).

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and again with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the excess methanol using a rotary evaporator.

  • Purify the crude this compound by fractional distillation under reduced pressure, collecting the fraction at the appropriate boiling point.

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product lauric_acid Lauric Acid reflux Heat to Reflux (e.g., 4-18 hours) lauric_acid->reflux methanol Methanol (excess) methanol->reflux catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reflux wash1 Wash with H₂O reflux->wash1 Cool wash2 Wash with NaHCO₃ (aq) wash1->wash2 wash3 Wash with H₂O wash2->wash3 dry Dry (Na₂SO₄) wash3->dry evaporation Solvent Evaporation (Rotary Evaporator) dry->evaporation Filter distillation Fractional Distillation (Reduced Pressure) evaporation->distillation product Pure this compound distillation->product

Figure 1: Fischer Esterification Workflow for this compound Synthesis.

Analysis of this compound by Gas Chromatography (GC)

This protocol outlines a general method for the analysis of fatty acid methyl esters (FAMEs), including this compound.

Instrumentation:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase)

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., hexane or heptane) to an appropriate concentration (e.g., 1-5%). If analyzing a mixture, a FAME standard mix should be used for peak identification.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 5-10 °C/min).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Identify the this compound peak by comparing its retention time to that of a known standard. The peak area can be used for quantitative analysis.

Standardized Methods for Physical Property Determination

For rigorous and reproducible measurements of physical properties, standardized methods from organizations like ASTM International and the American Oil Chemists' Society (AOCS) are recommended.

  • Melting Point: AOCS Official Method Cc 1-25 (Capillary Tube Method) or AOCS Official Method Cj 1-94 (DSC Method) can be adapted. The sample is cooled to allow crystallization and then slowly heated in a capillary tube or DSC until it becomes completely clear and liquid.

  • Density: ASTM D1298 describes the determination of density of petroleum products using a hydrometer. This method can be applied to this compound.

  • Viscosity: ASTM D445 provides a standard test method for kinematic viscosity of transparent and opaque liquids. It involves measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

  • Refractive Index: ASTM D1218 or AOCS Official Method Cc 7-25 can be used. These methods detail the use of a refractometer to measure the refractive index of hydrocarbons and fats/oils, respectively.

Biological Activity and Signaling Pathways

While this compound itself is often considered biologically inert and is used as a solvent or excipient in drug formulations, its biological effects can be largely attributed to its hydrolysis product, lauric acid . In a biological system, esterases can convert this compound back into lauric acid, which is known to interact with specific cellular signaling pathways. This positions this compound as a potential prodrug or delivery vehicle for lauric acid.

Lauric Acid-Induced Apoptosis in Cancer Cells

Recent studies have shown that lauric acid can induce apoptosis (programmed cell death) in cancer cells. This is mediated through a signaling cascade that involves the generation of Reactive Oxygen Species (ROS).

Signaling Pathway:

  • Lauric acid treatment increases intracellular ROS levels.

  • Elevated ROS leads to the phosphorylation and activation of the Epidermal Growth Factor Receptor (EGFR).

  • Activated EGFR triggers the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

  • This cascade culminates in the phosphorylation of the transcription factor c-Jun and increased expression of c-fos, which are involved in regulating cell proliferation and apoptosis.

  • Additionally, lauric acid can induce the expression of the cell cycle inhibitor p21 in a p53-independent manner, further contributing to its pro-apoptotic effects.

Lauric_Acid_Apoptosis_Pathway cluster_input Stimulus cluster_cellular_response Cellular Response cluster_signaling_cascade Signaling Cascade cluster_gene_expression Gene Expression cluster_outcome Outcome lauric_acid Lauric Acid (from this compound Hydrolysis) ros ↑ Reactive Oxygen Species (ROS) lauric_acid->ros p21 ↑ p21 Expression (p53-independent) lauric_acid->p21 egfr EGFR (Phosphorylation) ros->egfr erk ERK (Phosphorylation) egfr->erk MAPK Pathway cjun c-Jun (Phosphorylation) erk->cjun cfos ↑ c-fos Expression cjun->cfos apoptosis Apoptosis cfos->apoptosis p21->apoptosis

Figure 2: Lauric Acid-Induced Apoptotic Signaling Pathway in Cancer Cells.

Lauric Acid and Toll-Like Receptor 4 (TLR4) Signaling

Lauric acid has also been identified as an activator of Toll-like receptor 4 (TLR4), a receptor involved in the innate immune response. This interaction has implications for metabolism and inflammation.

Signaling Pathway:

  • Lauric acid binds to and activates TLR4 on the cell surface.

  • Activation of TLR4 initiates a downstream signaling cascade (e.g., involving MyD88-dependent and TRIF-dependent pathways, though the specifics can be cell-type dependent).

  • This signaling can lead to the activation of transcription factors like NF-κB and AP-1.

  • In skeletal muscle cells, this has been shown to promote a shift towards glycolytic fiber types by increasing the expression of genes involved in glycolysis.

Lauric_Acid_TLR4_Pathway cluster_input Stimulus cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome lauric_acid Lauric Acid (from this compound Hydrolysis) tlr4 TLR4 Activation lauric_acid->tlr4 adaptors Adaptor Proteins (e.g., MyD88, TRIF) tlr4->adaptors kinases Kinase Cascade adaptors->kinases transcription_factors Transcription Factors (e.g., NF-κB, AP-1) kinases->transcription_factors gene_expression ↑ Glycolysis Gene Expression transcription_factors->gene_expression muscle_phenotype Shift to Glycolytic Muscle Fiber Type gene_expression->muscle_phenotype

Figure 3: Lauric Acid-Mediated TLR4 Signaling Pathway.

Conclusion

This compound is a multifaceted compound with well-defined physical and chemical properties that make it suitable for a wide range of applications. Its role in the pharmaceutical industry is evolving from a simple excipient to a compound of interest for its potential biological activities, primarily through its hydrolysis to lauric acid. The ability of lauric acid to modulate key signaling pathways involved in apoptosis and cellular metabolism opens up new avenues for research and development. This technical guide serves as a foundational resource for professionals seeking to understand and utilize this compound in their scientific endeavors, providing the necessary data and protocols to support further innovation.

The Natural Abundance and Analysis of Methyl Laurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl laurate (methyl dodecanoate) is the methyl ester of lauric acid, a saturated fatty acid with a 12-carbon chain. This compound and its precursor are found across a diverse range of natural sources, from tropical oils to mammalian milk and even as a signaling molecule in insects. Its versatile chemical properties make it a valuable molecule in various industrial applications, including the production of detergents, emulsifiers, and as a flavoring agent.[1][2] In the context of life sciences, understanding the natural occurrence, biosynthesis, and metabolism of this compound is crucial for exploring its physiological roles and potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and analytical methodologies for this compound.

Natural Sources and Occurrence of this compound

This compound is found in a variety of natural matrices, often as a volatile or semi-volatile compound contributing to the aroma and flavor profile of foods and other biological materials. Its primary natural reservoir is in the form of lauric acid triglycerides in certain plant-based oils.

Plant Kingdom

The most significant natural source of lauric acid, the precursor to this compound, is coconut oil , where it constitutes a substantial portion of the fatty acid profile.[3][4] While direct data for this compound concentrations are often intertwined with the overall fatty acid composition, the abundance of lauric acid in these sources is a strong indicator of the potential for this compound presence, especially upon esterification or as a natural volatile. Other plant sources also contain notable amounts of lauric acid.

Plant SourceCommon NameLauric Acid (C12:0) Content (% of total fatty acids)Reference
Cocos nuciferaCoconut Oil44.6 - 52[3][5]
Elaeis guineensisPalm Kernel Oil~48[6]
Cuphea speciesCuphea Oil24 - 95 (variable by species)

This compound has also been identified as a volatile component in various fruits and plants, contributing to their characteristic aroma.

Plant SourceCommon Name/PartPresence of this compoundReference
Musa sapientumBanana PeelIdentified as a volatile compound[1][7]
Vitis labruscaConcord GrapeReported as a flavor component[8]
Ananas comosusPineappleReported as a flavor component[8]
Capsicum frutescensRed ChilliReported as a flavor component[8]
Mandragora autumnalisMandrakeReported as a constituent[8]
Citrus iyoIyo TangorReported as a constituent[8]
Animal Kingdom

In the animal kingdom, lauric acid, and consequently the potential for this compound, is found in milk fats. Human milk contains lauric acid, with its concentration varying depending on the stage of lactation and maternal diet.

Animal SourceSample TypeLauric Acid (C12:0) Content (% of total fatty acids)Reference
Homo sapiensMature Human Milk5.0 - 5.1[9]
Homo sapiensTransitional Human Milk~3.5 - 6.0[10]

Furthermore, this compound has been identified as a crucial signaling molecule in the animal kingdom, acting as an aggregation and mating pheromone in certain insects, such as the fruit fly Drosophila melanogaster.[11][12]

Biosynthesis and Metabolism

Plant Fatty Acid Biosynthesis

The biosynthesis of lauric acid, the precursor to this compound, occurs in the plastids of plant cells through the fatty acid synthase (FAS) complex. The process begins with acetyl-CoA and involves a series of condensation, reduction, dehydration, and further reduction steps, adding two-carbon units in each cycle. The formation of methyl esters can occur through enzymatic or non-enzymatic processes from the free fatty acid.

Plant Fatty Acid Biosynthesis Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACCase Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP FAS_Complex Fatty Acid Synthase (FAS) Complex (Elongation Cycles) Malonyl_ACP->FAS_Complex C12_0_ACP Lauroyl-ACP (C12:0-ACP) FAS_Complex->C12_0_ACP Lauric_Acid Lauric Acid (C12:0) C12_0_ACP->Lauric_Acid Thioesterase Esterification Esterification Lauric_Acid->Esterification Methyl_Laurate This compound Methanol Methanol Methanol->Esterification Esterification->Methyl_Laurate

Figure 1: Simplified pathway of lauric acid biosynthesis in plants and subsequent esterification to this compound.
Mammalian Metabolism of Fatty Acid Methyl Esters

When ingested, fatty acid methyl esters like this compound are metabolized. They are primarily hydrolyzed to the corresponding free fatty acid (lauric acid) and methanol. The lauric acid can then enter the fatty acid metabolic pathways, where it can be used for energy production via β-oxidation or incorporated into other lipids.[13]

Mammalian Metabolism of FAMEs Methyl_Laurate This compound Hydrolysis Hydrolysis (Esterases) Methyl_Laurate->Hydrolysis Lauric_Acid Lauric Acid Hydrolysis->Lauric_Acid Methanol Methanol Hydrolysis->Methanol Beta_Oxidation β-Oxidation Lauric_Acid->Beta_Oxidation Lipid_Synthesis Incorporation into other lipids (e.g., Triglycerides, Phospholipids) Lauric_Acid->Lipid_Synthesis Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 2: Generalized metabolic fate of this compound in mammals.

Experimental Protocols

The analysis of this compound in natural sources typically involves extraction of lipids, derivatization of fatty acids to their methyl esters (if not already in that form), and subsequent analysis by gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID).

Supercritical Fluid Extraction (SFE) of Lipids from Plant Material

Supercritical fluid extraction using carbon dioxide (scCO₂) is an environmentally friendly and efficient method for extracting lipids from solid matrices.[14][15][16]

Methodology:

  • Sample Preparation: The plant material (e.g., seeds, leaves) is dried to a low moisture content and ground to a fine powder to increase the surface area for extraction.

  • SFE System: A laboratory-scale SFE system is used, consisting of a CO₂ source, a pump to bring the CO₂ to supercritical pressure, an extraction vessel containing the sample, and a back-pressure regulator to maintain the desired pressure.

  • Extraction Parameters:

    • Pressure: Typically ranges from 200 to 400 bar.

    • Temperature: Usually between 40 and 60 °C.

    • CO₂ Flow Rate: Adjusted based on the extractor volume and sample size.

    • Co-solvent (optional): A small percentage of a polar solvent like ethanol can be added to the CO₂ to enhance the extraction of more polar lipids.

  • Lipid Collection: After passing through the extraction vessel, the scCO₂ containing the extracted lipids is depressurized, causing the CO₂ to return to a gaseous state and the lipids to precipitate in a collection vessel.

  • Post-Extraction: The collected lipid extract is weighed to determine the extraction yield and can then be used for further analysis.

Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

For samples where lauric acid is present as a free fatty acid or in glycerides, derivatization to its methyl ester is necessary for GC analysis. A common method is acid-catalyzed esterification using boron trifluoride (BF₃) in methanol.[17][18]

Methodology:

  • Sample Preparation: Weigh approximately 10-25 mg of the extracted lipid into a screw-capped glass tube with a PTFE liner.

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol) to the tube.

  • Reaction: Tightly cap the tube and heat it in a water bath or heating block at 60-100 °C for a specified time (e.g., 10-30 minutes). The optimal time should be determined empirically for specific sample types.

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of a nonpolar solvent (e.g., hexane or heptane).

  • Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the organic layer. Allow the layers to separate.

  • Sample Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

GC-MS is a powerful technique for the separation, identification, and quantification of FAMEs.[19][20]

Methodology:

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a polar phase like polyethylene glycol or a non-polar phase like 5% phenyl methylpolysiloxane) coupled to a mass spectrometer.

  • Injection: Inject 1 µL of the FAMEs solution into the GC inlet in split or splitless mode.

  • GC Conditions (Example):

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 240 °C) at a controlled rate (e.g., 5 °C/min).

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • Identification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard and by matching the mass spectrum with a library (e.g., NIST).

    • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve. An internal standard can be used for more accurate quantification.

Experimental Workflow Sample Natural Source (e.g., Plant Material, Milk) Extraction Lipid Extraction (e.g., Supercritical Fluid Extraction) Sample->Extraction Lipid_Extract Lipid Extract Extraction->Lipid_Extract Derivatization Derivatization to FAMEs (e.g., BF₃-Methanol) Lipid_Extract->Derivatization FAME_Sample FAMEs Sample in Solvent Derivatization->FAME_Sample GC_MS GC-MS Analysis FAME_Sample->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis Results This compound Concentration Data_Analysis->Results

Figure 3: General experimental workflow for the analysis of this compound from natural sources.

Conclusion

This compound is a naturally occurring fatty acid methyl ester with a widespread distribution in both the plant and animal kingdoms. Its primary precursor, lauric acid, is abundant in commercially important oils like coconut and palm kernel oil. The analytical determination of this compound relies on robust chromatographic techniques, primarily GC-MS, following appropriate extraction and derivatization procedures. A thorough understanding of its natural sources, biosynthesis, and metabolism is essential for professionals in research and drug development to harness its potential in various applications. The methodologies and data presented in this guide provide a solid foundation for further scientific exploration of this versatile molecule.

References

Solubility of Methyl Laurate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl laurate in various organic solvents. Due to its nature as a fatty acid methyl ester (FAME), this compound sees extensive use as an intermediate in the manufacturing of detergents, emulsifiers, wetting agents, stabilizers, lubricants, plasticizers, and in the formulation of cosmetics and pharmaceuticals. A thorough understanding of its solubility is critical for process design, formulation development, and quality control in these applications.

Quantitative Solubility Data

This compound, a colorless to pale yellow liquid, is generally characterized by its high solubility in a wide range of organic solvents and its practical insolubility in water. While many sources describe this compound as "miscible" with common organic solvents, detailed quantitative data with temperature dependence is not extensively tabulated in publicly available literature. However, based on available information and the behavior of similar fatty acid methyl esters, the following table summarizes its solubility characteristics.

SolventPolarity IndexQualitative SolubilityQuantitative Data (at specific temperatures, where available)
Alcohols
Methanol5.1SolubleVapor-liquid equilibrium data suggests high solubility.[1]
Ethanol4.3Miscible[2]Miscible at ambient temperatures.
Ketones
Acetone5.1Miscible[2]Miscible at ambient temperatures.
Ethers
Diethyl Ether2.8Miscible[2]Miscible at ambient temperatures.
Hydrocarbons
n-Hexane0.1SolubleFAMEs are generally soluble in hydrocarbons.
Chlorinated Solvents
Chloroform4.1SolubleFAMEs show good solubility in chloroform.
Carbon Tetrachloride1.6Soluble-

Note: "Miscible" indicates that the substances will mix in all proportions to form a homogeneous solution. For "Soluble," the exact concentration limits are not always specified in the available literature. The solubility of this compound, like most solutes, is expected to increase with temperature.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using a gravimetric method. This method is suitable for determining the concentration of a non-volatile solute in a volatile solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath or incubator

  • Vials with airtight caps (e.g., screw-cap glass vials with PTFE septa)

  • Volumetric flasks and pipettes

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Drying oven

  • Desiccator

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials.

    • Using a pipette, add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic water bath set to the desired temperature.

    • Agitate the vials (e.g., using a shaker) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the bottom of the vials is necessary to confirm saturation.

  • Sample Withdrawal and Filtration:

    • Allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature precipitation of the solute.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microparticles.

  • Gravimetric Analysis:

    • Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without degrading the this compound (e.g., 60-80°C). The oven should be well-ventilated.

    • Periodically remove the vial from the oven, cool it in a desiccator, and weigh it.

    • Repeat the drying and weighing process until a constant mass is achieved, indicating that all the solvent has evaporated.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.

    • The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved this compound.

    • Solubility can be expressed in various units, such as:

      • g of this compound / 100 g of solvent

      • g of this compound / 100 mL of solvent

      • Mole fraction (moles of this compound / total moles)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 sampling1 Allow excess solute to settle prep3->sampling1 sampling2 Withdraw supernatant sampling1->sampling2 sampling3 Filter into pre-weighed vial sampling2->sampling3 analysis1 Weigh vial with solution sampling3->analysis1 analysis2 Evaporate solvent in oven analysis1->analysis2 analysis3 Weigh vial with solute until constant mass analysis2->analysis3 calc1 Determine mass of solute and solvent analysis3->calc1 calc2 Calculate solubility (e.g., g/100g solvent) calc1->calc2

Workflow for Gravimetric Solubility Determination.

This guide provides a foundational understanding of this compound's solubility in organic solvents and a practical methodology for its determination. For specific applications, it is recommended to perform experimental measurements under the precise conditions of interest.

References

A Comprehensive Technical Guide to the Thermodynamic Properties of Methyl Laurate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core thermodynamic properties of methyl laurate (also known as methyl dodecanoate), a fatty acid methyl ester with wide-ranging applications in the pharmaceutical, cosmetic, and food industries. This document compiles essential quantitative data, details the experimental methodologies for their determination, and offers visual representations of key experimental workflows.

Core Thermodynamic and Physical Properties

This compound (C₁₃H₂₆O₂) is a colorless liquid with a faint, fatty odor. A comprehensive understanding of its thermodynamic behavior is crucial for process design, formulation development, and ensuring product stability and efficacy.

Quantitative Data Summary

The following tables summarize the key thermodynamic and physical properties of this compound, compiled from various experimental studies.

Table 1: Fundamental Physical and Thermal Properties

PropertyValueUnitsConditions
Molecular Weight214.34 g/mol -
Melting Point4 - 5.2°C760 mmHg
Boiling Point261 - 267°C760 mmHg
Flash Point> 110°CClosed Cup
Refractive Index1.431 - 1.433-@ 20 °C

Table 2: Density as a Function of Temperature

Temperature (°C)Density (g/mL)
200.870 - 0.872
250.87

Note: Density of this compound has been experimentally measured over a range of temperatures, generally showing a linear decrease with increasing temperature.

Table 3: Viscosity as a Function of Temperature

Temperature (°C)Dynamic Viscosity (mPa·s)
20~3.6

Note: Viscosity decreases significantly with increasing temperature.

Table 4: Enthalpy and Entropy Data

PropertyValueUnitsNotes
Enthalpy of Fusion (of ML-LA eutectic)185.43J/gValue for a eutectic mixture of this compound and lauric acid; serves as an approximation.
Enthalpy of VaporizationDerived from vapor pressure datakJ/molNot directly measured in most cited literature, but can be calculated using the Clausius-Clapeyron equation from vapor pressure measurements at different temperatures.
Specific Heat Capacity (Liquid)Correlation availableJ/(mol·K)A general correlation for saturated fatty acid alkyl esters is available, though specific experimental data for pure this compound is limited.

Table 5: Vapor Pressure Data

Temperature (°C)Vapor Pressure (mmHg)
250.0055 - 0.011

Experimental Protocols

The accurate determination of the thermodynamic properties of this compound relies on precise and well-defined experimental methodologies. The following sections detail the common protocols used for key measurements.

Determination of Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

The enthalpy of fusion, which is the heat absorbed by a substance as it melts, is a critical parameter for understanding phase transitions.

Methodology: A differential scanning calorimeter is used to measure the heat flow to or from a sample as a function of temperature or time.

  • Sample Preparation: A small, precisely weighed sample of this compound (typically 1-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.

  • Experimental Run: The sample and reference pans are placed in the DSC cell. The temperature is then ramped at a controlled rate (e.g., 10 °C/min) through the melting point of this compound.

  • Data Analysis: The heat flow versus temperature is plotted. The area under the melting peak is integrated to determine the enthalpy of fusion (ΔHfus). The temperature at the peak of the endotherm is taken as the melting point.

DSC_Workflow cluster_prep Sample Preparation cluster_exp DSC Analysis cluster_analysis Data Analysis weigh Weigh this compound Sample seal Seal in Aluminum Pan weigh->seal load Load Sample and Reference seal->load calibrate Calibrate DSC with Standard calibrate->load heat Controlled Heating Ramp load->heat plot Plot Heat Flow vs. Temperature heat->plot integrate Integrate Melting Peak plot->integrate determine Determine Enthalpy of Fusion integrate->determine

Figure 1: Workflow for determining the enthalpy of fusion using DSC.
Determination of Thermal Conductivity by the Transient Hot Wire Method

Thermal conductivity measures a material's ability to conduct heat. The transient hot wire method is a common and accurate technique for liquids.

Methodology:

  • Apparatus: A thin platinum wire is submerged vertically in the liquid this compound sample. This wire acts as both a heating element and a temperature sensor.

  • Measurement Principle: A constant electrical current is passed through the wire for a short duration, causing its temperature to rise. The rate of this temperature increase is dependent on the thermal conductivity of the surrounding liquid.

  • Data Acquisition: The change in the wire's resistance over time is measured, which is then correlated to its temperature change.

  • Calculation: The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time. This transient measurement minimizes the effects of convection.

Thermal_Conductivity_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_calculation Data Processing sample Place this compound in Cell immerse Immerse Hot Wire sample->immerse apply_current Apply Constant Current Pulse immerse->apply_current measure_resistance Measure Resistance Change vs. Time apply_current->measure_resistance convert_temp Convert Resistance to Temperature measure_resistance->convert_temp plot_data Plot Temperature vs. ln(time) convert_temp->plot_data calculate_k Calculate Thermal Conductivity (k) from Slope plot_data->calculate_k

Figure 2: Workflow for the transient hot wire method.
Determination of Vapor Pressure

Vapor pressure is a key property for understanding volatility and is essential for distillation and purification processes.

Methodology (Static Method):

  • Apparatus: A sample of this compound is placed in a thermostated vessel connected to a pressure measuring device (manometer). The system is evacuated to remove air.

  • Equilibrium: The sample is heated to a specific temperature and allowed to reach equilibrium, where the rate of evaporation equals the rate of condensation.

  • Pressure Measurement: The pressure of the vapor in the headspace above the liquid is measured.

  • Temperature Variation: The process is repeated at various temperatures to obtain a vapor pressure curve. From this data, the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.

Vapor_Pressure_Workflow cluster_setup System Preparation cluster_measurement_cycle Measurement Cycle cluster_analysis Data Analysis load_sample Load Sample into Vessel evacuate Evacuate System load_sample->evacuate set_temp Set and Stabilize Temperature evacuate->set_temp equilibrate Allow Vapor-Liquid Equilibrium set_temp->equilibrate measure_pressure Measure Vapor Pressure equilibrate->measure_pressure repeat_temp Repeat at Different Temperatures measure_pressure->repeat_temp plot_curve Plot ln(P) vs. 1/T repeat_temp->plot_curve calc_enthalpy Calculate Enthalpy of Vaporization plot_curve->calc_enthalpy

A Spectroscopic Guide to Methyl Laurate: NMR, IR, and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl laurate, a fatty acid methyl ester widely used in the chemical and pharmaceutical industries. This document details the expected data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.67s3H-O-CH ₃ (Methyl ester)
2.30t2H-CH ₂-C=O (α-methylene)
1.62p2H-CH ₂-CH₂-C=O (β-methylene)
1.28m16H-(CH ₂)₈-
0.88t3H-CH ₃ (Terminal methyl)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
174.4C =O (Ester carbonyl)
51.4-O-C H₃ (Methyl ester)
34.1-C H₂-C=O (α-methylene)
31.9-(C H₂)ₙ-
29.6-(C H₂)ₙ-
29.4-(C H₂)ₙ-
29.3-(C H₂)ₙ-
29.2-(C H₂)ₙ-
25.0-C H₂-CH₂-C=O (β-methylene)
22.7-C H₂-CH₃
14.1-C H₃ (Terminal methyl)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Infrared (IR) Spectroscopy

Table 3: Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2924StrongC-H stretch (alkane, asymmetric)
2854StrongC-H stretch (alkane, symmetric)
1743StrongC=O stretch (ester)
1465MediumC-H bend (methylene)
1435MediumC-H bend (methyl ester)
1168StrongC-O stretch (ester)

Sample form: Neat liquid

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
214~5[M]⁺ (Molecular ion)
183~15[M - OCH₃]⁺
143~10[CH₃OC(O)(CH₂)₂]⁺
87~70[CH₃OC(O)CH₂CH₂]⁺
74100[CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement)
55~40[C₄H₇]⁺
43~50[C₃H₇]⁺
41~60[C₃H₅]⁺

Ionization method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent, typically deuterated chloroform (CDCl₃), at a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8 to 16 scans are generally adequate to achieve a good signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 12 ppm is appropriate.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for accurate integration of quaternary carbons, though it is less critical for qualitative analysis.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: A spectral width of approximately 220 ppm is standard.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal. For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FTIR

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal) is recommended for liquid samples.

  • Background Spectrum: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small drop of neat this compound directly onto the ATR crystal surface, ensuring the crystal is completely covered.

  • Spectrum Acquisition:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

    • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing and Cleaning: After data acquisition, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe. The resulting spectrum can be analyzed for the presence of characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the this compound sample in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating fatty acid methyl esters. A typical column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

    • Injection: Inject 1 µL of the prepared sample in split or splitless mode, depending on the concentration. A split ratio of 20:1 is common.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: The total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum of this peak can be extracted and compared with a reference library (e.g., NIST) for confirmation. The fragmentation pattern can be analyzed to provide structural information.

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Prep_NMR Dissolve in Deuterated Solvent NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR Prep_IR Neat Liquid (ATR) IR FTIR Spectrometer (ATR) Prep_IR->IR Prep_MS Dilute in Volatile Solvent MS GC-MS Prep_MS->MS Data_NMR Acquire FID, Process Spectrum NMR->Data_NMR Data_IR Acquire Interferogram, Process Spectrum IR->Data_IR Data_MS Acquire TIC & Mass Spectra MS->Data_MS Interp_NMR Chemical Shifts, Coupling, Integration Data_NMR->Interp_NMR Interp_IR Functional Group Identification Data_IR->Interp_IR Interp_MS Molecular Ion, Fragmentation Pattern Data_MS->Interp_MS Sample This compound Sample Sample->Prep_NMR Sample->Prep_IR Sample->Prep_MS Fragmentation_Pattern cluster_fragments Major Fragments MethylLaurate This compound [C₁₃H₂₆O₂]⁺˙ m/z = 214 Frag_183 [M - OCH₃]⁺ m/z = 183 MethylLaurate->Frag_183 - •OCH₃ Frag_74 [CH₃OC(OH)=CH₂]⁺˙ m/z = 74 (McLafferty Rearrangement) MethylLaurate->Frag_74 Rearrangement Frag_87 [CH₃OC(O)CH₂CH₂]⁺ m/z = 87 MethylLaurate->Frag_87 - C₉H₁₉• Frag_143 [CH₃OC(O)(CH₂)₂]⁺ m/z = 143

An In-depth Technical Guide on the Biodegradability and Environmental Fate of Methyl Laurate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl laurate (CAS No. 111-82-0), the methyl ester of lauric acid, is a fatty acid methyl ester (FAME) with wide applications in the cosmetic, food, and pharmaceutical industries. Its use as an emollient, surfactant, and flavoring agent necessitates a thorough understanding of its environmental behavior to ensure its safe and sustainable use. This technical guide provides a comprehensive overview of the biodegradability and environmental fate of this compound, consolidating key data, experimental methodologies, and degradation pathways.

Physicochemical Properties

The environmental distribution and fate of a chemical are significantly influenced by its physicochemical properties. This compound is a colorless liquid with low water solubility and a high octanol-water partition coefficient (log Kow), suggesting a tendency to partition to soil and sediment.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC13H26O2
Molecular Weight214.34 g/mol
Melting Point5.2 °C
Boiling Point267 °C
Water Solubility< 4.40 mg/L at 20 °C
Vapor Pressure0.161 Pa at 25 °C
Octanol-Water Partition Coefficient (log Kow)6.5 at 25 °C
Soil Adsorption Coefficient (log Koc)3.11 (calculated)
Henry's Law Constant302 Pa m³/mol at 25 °C

Biodegradability

Aerobic Biodegradation in Water

A study conducted by the Japanese Ministry of Economy, Trade and Industry (METI) in 1995 demonstrated that this compound achieved 78% biodegradation in 28 days in a Modified MITI Test (OECD 301C). This level of degradation is above the 60% threshold required to classify a substance as readily biodegradable.

Table 2: Summary of Ready Biodegradability Data for this compound

Test GuidelineInoculumTest Substance ConcentrationDurationBiodegradationClassificationReference
OECD 301C (Modified MITI Test)Activated sludge (mixture of sewage, soil, and natural water)100 mg/L28 days78% (by BOD)Readily Biodegradable
Experimental Protocol: OECD Guideline 301C (Modified MITI Test I)

This test method evaluates the ready biodegradability of a chemical substance by measuring the biochemical oxygen demand (BOD).

1. Test System:

  • Apparatus: Closed respirometer with a device for measuring oxygen consumption.

  • Test Medium: A mineral salt medium containing essential inorganic nutrients.

  • Inoculum: Activated sludge from a wastewater treatment plant receiving predominantly domestic sewage. For the specific this compound study, a mixture of sewage, soil, and natural water was used. The concentration of the activated sludge was 30 mg/L.

  • Test Substance Concentration: The test substance, this compound, was added at a concentration of 100 mg/L.

  • Reference Substance: A readily biodegradable substance, such as aniline, is run in parallel to validate the test system.

2. Procedure:

  • The test substance and inoculum are added to the mineral medium in the respirometer flasks.

  • Control flasks containing only the inoculum and the mineral medium are prepared to measure endogenous respiration.

  • The flasks are incubated in the dark at a constant temperature of 25 ± 1°C for 28 days.

  • The consumption of oxygen is measured continuously or at frequent intervals.

3. Data Analysis:

  • The percentage of biodegradation is calculated based on the ratio of the biochemical oxygen demand to the theoretical oxygen demand (ThOD) or the chemical oxygen demand (COD).

  • A substance is considered readily biodegradable if it reaches at least 60% biodegradation within the 28-day test period.

OECD_301C_Workflow cluster_prep Preparation Phase cluster_incubation Incubation Phase (28 Days) cluster_analysis Data Analysis Phase prep_media Prepare Mineral Salt Medium prep_inoculum Prepare Inoculum (e.g., Activated Sludge, 30 mg/L) prep_media->prep_inoculum prep_test Add Test Substance (this compound, 100 mg/L) prep_inoculum->prep_test prep_ref Prepare Reference Substance Control (e.g., Aniline) prep_inoculum->prep_ref prep_blank Prepare Inoculum Blank (No Test Substance) prep_inoculum->prep_blank incubation Incubate at 25°C in the Dark in a Closed Respirometer prep_test->incubation prep_ref->incubation prep_blank->incubation measurement Continuously Monitor Oxygen Consumption incubation->measurement calc_bod Calculate Biochemical Oxygen Demand (BOD) measurement->calc_bod calc_biodeg Calculate % Biodegradation (BOD / ThOD) * 100 calc_bod->calc_biodeg calc_thod Determine Theoretical Oxygen Demand (ThOD) calc_thod->calc_biodeg evaluation Compare to >60% Threshold for Ready Biodegradability calc_biodeg->evaluation

Caption: Workflow for the OECD 301C Modified MITI Test.

Environmental Fate

The environmental fate of this compound is governed by a combination of biotic and abiotic degradation processes, as well as its partitioning behavior in different environmental compartments.

Abiotic Degradation

Hydrolysis: this compound can undergo hydrolysis to form lauric acid and methanol. This process is pH-dependent. At a neutral pH of 7, the estimated half-life for hydrolysis is approximately 7.28 years, indicating that this is not a primary degradation pathway under typical environmental conditions. However, under more alkaline conditions (pH 9), the hydrolysis rate increases significantly, with a measured half-life of 5.14 days.

Atmospheric Photo-oxidation: In the atmosphere, this compound is expected to exist primarily in the vapor phase. It can be degraded by reacting with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 29 hours, suggesting that it is readily removed from the atmosphere.

Table 3: Abiotic Degradation of this compound

Degradation ProcessCompartmentHalf-lifeConditions
HydrolysisWater7.28 years (estimated)pH 7
HydrolysisWater5.14 dayspH 9, 25 °C
Photo-oxidationAtmosphere29 hours (estimated)Reaction with hydroxyl radicals
Biotic Degradation Pathway

The primary mechanism for the environmental degradation of this compound is microbial action. The biodegradation is initiated by enzymatic hydrolysis, followed by the degradation of the resulting lauric acid and methanol.

  • Primary Biodegradation (Hydrolysis): The ester linkage of this compound is cleaved by esterase enzymes produced by microorganisms, yielding lauric acid and methanol.

  • Ultimate Biodegradation:

    • Lauric Acid: This long-chain fatty acid is then metabolized by microorganisms through the β-oxidation pathway, where it is broken down into two-carbon acetyl-CoA units.

    • Methanol: The single-carbon alcohol is readily utilized by a wide range of microorganisms as a carbon and energy source.

  • Mineralization: The acetyl-CoA units from β-oxidation enter the citric acid cycle, ultimately being mineralized to carbon dioxide and water.

Biodegradation_Pathway cluster_primary Primary Biodegradation cluster_ultimate Ultimate Biodegradation ML This compound hydrolysis Enzymatic Hydrolysis (Esterases) ML->hydrolysis LA Lauric Acid hydrolysis->LA M Methanol hydrolysis->M beta_ox β-Oxidation LA->beta_ox mineralization Mineralization (Citric Acid Cycle) M->mineralization acetyl_coa Acetyl-CoA beta_ox->acetyl_coa acetyl_coa->mineralization co2_h2o CO2 + H2O mineralization->co2_h2o Analytical_Workflow cluster_sampling Sample Collection cluster_extraction Extraction cluster_analysis Analysis water Water Sample lle Liquid-Liquid Extraction water->lle soil Soil/Sediment Sample soxhlet Soxhlet Extraction soil->soxhlet cleanup Sample Cleanup & Concentration lle->cleanup soxhlet->cleanup gcms Gas Chromatography-Mass Spectrometry (GC-MS) cleanup->gcms quant Quantification gcms->quant

Methodological & Application

Application Notes and Protocols: Utilizing Methyl Laurate as an Internal Standard in Gas Chromatography for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of fatty acids is a critical aspect of research in numerous fields, including drug development, food science, and clinical diagnostics. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for the separation and quantification of fatty acids, which are typically derivatized to their corresponding fatty acid methyl esters (FAMEs) to improve volatility and chromatographic performance.

The use of an internal standard (IS) is paramount for achieving accurate and precise quantification by correcting for variations in sample preparation, injection volume, and instrument response. Methyl laurate (the methyl ester of lauric acid, C12:0) serves as an excellent internal standard for the analysis of a wide range of FAMEs. Its properties, including high purity, stability, and a retention time that typically does not interfere with common fatty acids of interest, make it a reliable choice for researchers.

These application notes provide a comprehensive guide to using this compound as an internal standard for the quantitative analysis of FAMEs by GC-FID. Detailed protocols for sample preparation and analysis are provided, along with essential data for accurate quantification.

Key Advantages of Using this compound as an Internal Standard

Employing this compound as an internal standard in your GC-FID analysis of fatty acids offers several key benefits:

  • Improved Precision and Accuracy: Normalizing the peak areas of target analytes to the peak area of this compound significantly reduces the relative standard deviation (RSD) of the measurements, leading to more reliable and reproducible results.[1]

  • Correction for Volume Errors: It effectively compensates for minor variations in the volume of sample injected into the gas chromatograph.

  • Compensation for Sample Loss: It accounts for potential loss of analytes during the multi-step sample preparation and derivatization process.

  • Elution in a Strategic Chromatographic Region: this compound typically elutes in a region of the chromatogram that is free from interference by common short-chain and long-chain fatty acid methyl esters, ensuring accurate integration of its peak.

Data Presentation

For accurate quantification of fatty acid methyl esters using this compound as an internal standard, relative response factors (RRFs) are essential. The RRF corrects for the difference in the detector's response to the analyte compared to the internal standard.

Theoretical Relative Response Factors (RRFs) of Common FAMEs to this compound

The following table provides the calculated theoretical relative response factors (RRFs) for a range of common fatty acid methyl esters relative to this compound. These values are derived from the effective carbon number (ECN) concept, which provides a strong theoretical basis for the FID response. The RRF is calculated using the formula:

RRF = (ECNanalyte / MWanalyte) / (ECNIS / MWIS)

Where:

  • ECNanalyte is the effective carbon number of the analyte FAME.

  • MWanalyte is the molecular weight of the analyte FAME.

  • ECNIS is the effective carbon number of this compound (internal standard).

  • MWIS is the molecular weight of this compound (internal standard).

Table 1: Theoretical Relative Response Factors (RRF) for Common Fatty Acid Methyl Esters Relative to this compound

Fatty Acid Methyl Ester (FAME)AbbreviationMolecular Weight ( g/mol )Effective Carbon Number (ECN)Theoretical RRF (to this compound)
Methyl ButyrateC4:0-Me102.133.451.10
Methyl CaproateC6:0-Me130.185.451.08
Methyl CaprylateC8:0-Me158.247.451.06
Methyl CaprateC10:0-Me186.309.451.03
This compound (IS) C12:0-Me 214.35 11.45 1.00
Methyl MyristateC14:0-Me242.4113.450.98
Methyl PalmitateC16:0-Me270.4615.450.96
Methyl PalmitoleateC16:1-Me268.4415.250.97
Methyl StearateC18:0-Me298.5117.450.95
Methyl OleateC18:1-Me296.4917.250.95
Methyl LinoleateC18:2-Me294.4717.050.96
Methyl LinolenateC18:3-Me292.4616.850.96
Methyl ArachidateC20:0-Me326.5719.450.94
Methyl EicosapentaenoateC20:5-Me316.4818.450.96
Methyl BehenateC22:0-Me354.6221.450.93
Methyl DocosahexaenoateC22:6-Me342.5220.250.94
Methyl LignocerateC24:0-Me382.6823.450.92

Note: It is recommended to experimentally verify these RRFs using certified standards to account for specific instrument performance.

Impact of Internal Standard on Precision

The use of this compound as an internal standard significantly improves the precision of FAME quantification. The following table illustrates the reduction in relative standard deviation (RSD) when peak areas are normalized to the internal standard.

Table 2: Improvement in Precision with this compound as Internal Standard

AnalyteRSD without IS (%)RSD with IS (this compound) (%)
Methyl Myristate1.050.425
Methyl Palmitate1.800.779
Methyl Stearate1.931.10
Methyl Eicosanoate1.721.59
Methyl Behenate1.772.62

Data adapted from a study on automated FAME sample preparation.[1]

Experimental Protocols

Preparation of this compound Internal Standard Stock Solution
  • Weighing: Accurately weigh approximately 100 mg of high-purity (>99.5%) this compound into a 100 mL volumetric flask.

  • Dissolving: Dissolve the this compound in hexane or another suitable organic solvent.

  • Dilution: Bring the flask to volume with the solvent and mix thoroughly. This creates a 1 mg/mL stock solution.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C to prevent evaporation and degradation.

Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

The following protocols describe two common methods for the derivatization of fatty acids in lipid samples to FAMEs. The internal standard is added at the beginning of the sample preparation process to account for any losses during extraction and derivatization.

4.2.1. Acid-Catalyzed Derivatization (using Boron Trifluoride-Methanol)

This method is suitable for a wide range of lipid classes, including free fatty acids, glycerolipids, and phospholipids.

  • Sample Preparation: Place a known amount of the lipid sample (e.g., 10-25 mg of oil or extracted lipid) into a screw-cap glass tube.

  • Internal Standard Addition: Add a precise volume of the this compound internal standard stock solution (e.g., 100 µL of a 1 mg/mL solution).

  • Saponification (Optional but Recommended for Triglycerides): Add 1 mL of 0.5 M methanolic NaOH. Cap the tube and heat at 100°C for 5-10 minutes. This step hydrolyzes the lipids to free fatty acids.

  • Methylation: Cool the tube and add 2 mL of 14% boron trifluoride (BF3) in methanol. Cap the tube tightly and heat at 100°C for 30 minutes.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge the tube at a low speed (e.g., 1000 x g) for 5 minutes to facilitate phase separation.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • Analysis: The sample is now ready for GC-FID analysis.

4.2.2. Base-Catalyzed Transesterification

This is a rapid method suitable for triglycerides but not for free fatty acids.

  • Sample and Internal Standard Solution: Prepare a solution by mixing the oil sample with the this compound internal standard. For example, mix 0.4 mL of oil with 0.4 mL of the internal standard solution.

  • Reaction Initiation: In a 2 mL autosampler vial, add 10 µL of the oil/internal standard solution.

  • Transesterification: Add 100 µL of 2 M sodium hydroxide in methanol and 500 µL of hexane.

  • Mixing: Vortex the vial at 1000 rpm for 30 seconds.

  • Phase Separation: Allow the layers to separate for 2 minutes.

  • Collection: Transfer 100 µL of the upper hexane layer to a new 2 mL autosampler vial.

  • Analysis: The sample is now ready for GC-FID analysis.

Gas Chromatography (GC-FID) Analysis

The following are typical GC-FID conditions for the analysis of FAMEs. These may need to be optimized for your specific instrument and column.

Table 3: Typical GC-FID Parameters for FAME Analysis

ParameterValue
Gas Chromatograph Agilent 7890A or equivalent
Injector Split/Splitless
Inlet Temperature 250°C
Split Ratio 10:1 to 50:1 (depending on concentration)
Column e.g., Agilent HP-88 (100 m x 0.25 mm, 0.20 µm) or similar polar capillary column
Carrier Gas Helium or Hydrogen
Flow Rate 1-2 mL/min (constant flow)
Oven Temperature Program Initial: 100°C (hold 5 min) Ramp: 7°C/min to 225°C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C
Hydrogen Flow 30 mL/min
Air Flow 400 mL/min
Makeup Gas (N2) 25 mL/min
Injection Volume 1 µL

Quantification

The concentration of each fatty acid in the original sample is calculated using the following formula:

Concentrationanalyte (mg/g) = (Areaanalyte / AreaIS) * (1 / RRFanalyte) * (MassIS / Masssample)

Where:

  • Areaanalyte: The peak area of the analyte FAME.

  • AreaIS: The peak area of the this compound internal standard.

  • RRFanalyte: The relative response factor of the analyte to the internal standard (from Table 1 or experimentally determined).

  • MassIS: The mass of the this compound internal standard added to the sample (in mg).

  • Masssample: The mass of the original sample (in g).

Visualizations

The following diagrams illustrate the key workflows and relationships in the analysis of fatty acids using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification sample Lipid Sample (e.g., Oil, Tissue Extract) add_is Add this compound Internal Standard sample->add_is derivatization Derivatization to FAMEs (Acid or Base Catalyzed) add_is->derivatization extraction Liquid-Liquid Extraction (Hexane) derivatization->extraction fame_solution FAMEs in Hexane extraction->fame_solution injection Inject into GC-FID fame_solution->injection separation Chromatographic Separation injection->separation detection Flame Ionization Detection separation->detection chromatogram Chromatogram detection->chromatogram peak_integration Peak Integration (Analyte & IS) chromatogram->peak_integration apply_rrf Apply Relative Response Factors (RRFs) peak_integration->apply_rrf calculation Calculate Analyte Concentration apply_rrf->calculation final_result Quantitative Results calculation->final_result

Caption: Experimental workflow for FAME analysis.

quantification_logic peak_area_analyte Peak Area of Analyte ratio_areas Peak Area Ratio (Analyte / IS) peak_area_analyte->ratio_areas peak_area_is Peak Area of this compound (IS) peak_area_is->ratio_areas rrf Relative Response Factor (RRF) final_concentration Analyte Concentration rrf->final_concentration mass_is Mass of IS Added mass_is->final_concentration mass_sample Mass of Sample mass_sample->final_concentration ratio_areas->final_concentration

Caption: Logic for quantitative calculation.

References

Application of Methyl Laurate in Phase Change Materials: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl laurate, a fatty acid methyl ester derived from lauric acid, is a promising organic phase change material (PCM) for various thermal energy storage applications. Its favorable properties, including a suitable melting point for low-temperature applications, high latent heat of fusion, chemical stability, and biodegradability, make it an attractive candidate for use in areas such as smart textiles, building energy conservation, cold chain logistics, and biomedical applications. This document provides detailed application notes and protocols for the preparation and characterization of this compound-based PCMs, including its use in eutectic mixtures and microencapsulated forms.

Data Presentation: Thermophysical Properties

The following tables summarize the key thermophysical properties of this compound and its eutectic mixtures with various fatty acids. These values have been compiled from multiple research sources to provide a comparative overview.

Table 1: Thermophysical Properties of Pure this compound

PropertyValueUnit
Melting Point~5 °C°C
Latent Heat of Fusion~200J/g
Thermal Conductivity~0.15W/(m·K)

Table 2: Thermophysical Properties of this compound Eutectic Mixtures

Eutectic Mixture (Weight Ratio)Onset Melting Temperature (°C)Latent Heat of Fusion (J/g)Application Areas
This compound / Lauric Acid4.19185.43Cold Compresses, Thermal-Regulating Textiles[1][2]
This compound / Myristic Acid5.45190.47Cold Compresses, Thermal-Regulating Textiles[1][2]
This compound / Palmitic Acid5.69194.39Cold Compresses, Thermal-Regulating Textiles[1][2]
This compound / Methyl Myristate (77:23)0.21174.3De-icing of Concrete Pavements[3][4][5]
This compound / Methyl Palmitate (86:14)2.4166.5De-icing of Concrete Pavements[3][4][5]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-based PCMs.

Protocol 1: Preparation of this compound Eutectic Mixtures

This protocol describes the preparation of binary eutectic mixtures of this compound with fatty acids.

Materials:

  • This compound (98% purity or higher)

  • Lauric Acid, Myristic Acid, or Palmitic Acid (98% purity or higher)

  • Beakers

  • Magnetic stirrer with heating plate

  • Weighing balance (accuracy ±0.001 g)

  • Thermometer or thermocouple

Procedure:

  • Determine Mass Ratios: Based on the desired eutectic composition (refer to Table 2), calculate the required mass of this compound and the corresponding fatty acid.

  • Weighing: Accurately weigh the calculated amounts of this compound and the fatty acid into a clean, dry beaker.

  • Melting and Mixing: Place the beaker on a magnetic stirrer with a heating plate. Heat the mixture to a temperature approximately 10-20°C above the melting point of the higher-melting-point component while stirring continuously. Ensure the mixture becomes a homogeneous liquid.

  • Cooling and Solidification: Once a homogenous liquid is formed, turn off the heat and continue stirring until the mixture cools down and solidifies to ensure uniformity.

  • Storage: Store the prepared eutectic PCM in a sealed container at room temperature.

Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the melting temperature and latent heat of fusion of this compound-based PCMs using DSC.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the prepared PCM sample into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan using a crimper to prevent any loss of material during heating.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan (of the same type) into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., -20°C).

    • Heat the sample at a constant rate (e.g., 5-10°C/min) to a temperature well above the melting point (e.g., 50°C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at the same rate.

  • Data Analysis:

    • From the heating curve, determine the onset melting temperature (T_onset) and the peak melting temperature (T_peak).

    • Calculate the latent heat of fusion (ΔH_m) by integrating the area under the melting peak.

    • From the cooling curve, determine the onset freezing temperature (T_onset,c) and the peak freezing temperature (T_peak,c), and the latent heat of solidification (ΔH_c).

Protocol 3: Microencapsulation of this compound via Interfacial Polymerization

This protocol describes the synthesis of microcapsules containing this compound as the core material with a polyurethane shell.

Materials:

  • This compound (core material)

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI) (monomer for shell)

  • Polyvinyl alcohol (PVA) or Gum Arabic (surfactant)

  • Distilled water

  • Beaker

  • Homogenizer or high-speed stirrer

  • Mechanical stirrer

  • Heating mantle or water bath

  • Buchner funnel and filter paper

Procedure:

  • Oil Phase Preparation: Dissolve the isocyanate monomer (e.g., TDI) in this compound to form the oil phase.

  • Aqueous Phase Preparation: Dissolve the surfactant (e.g., PVA) in distilled water to form the aqueous phase.

  • Emulsification: Add the oil phase to the aqueous phase while stirring vigorously with a homogenizer to form an oil-in-water (O/W) emulsion. The size of the droplets will determine the final microcapsule size.

  • Polymerization:

    • Transfer the emulsion to a reactor equipped with a mechanical stirrer and a heating system.

    • Heat the emulsion to the desired reaction temperature (e.g., 60-80°C) while stirring continuously.

    • The polymerization reaction will occur at the oil-water interface, forming the polyurethane shell around the this compound core. Allow the reaction to proceed for several hours.

  • Washing and Filtration:

    • After the reaction is complete, cool the suspension to room temperature.

    • Filter the microcapsules using a Buchner funnel and wash them repeatedly with distilled water and then with a suitable solvent (e.g., ethanol) to remove unreacted monomers and surfactant.

  • Drying: Dry the washed microcapsules in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 4: Thermal Cycling Test

This protocol is used to evaluate the thermal reliability and stability of the prepared PCMs over repeated melting and freezing cycles.

Equipment:

  • Thermal cycler, or a temperature-controlled bath/oven system capable of cycling between temperatures above and below the PCM's melting point.

  • Sample containers (e.g., sealed vials)

  • DSC instrument for pre- and post-cycling analysis

Procedure:

  • Initial Characterization: Perform DSC analysis on the fresh PCM sample to determine its initial melting temperature and latent heat of fusion.

  • Sample Preparation: Place a known amount of the PCM in a sealed container.

  • Thermal Cycling:

    • Place the sample in the thermal cycler.

    • Set the temperature limits for the cycling. The lower temperature should be below the freezing point, and the upper temperature should be above the melting point of the PCM.

    • Program the cycler to perform a large number of cycles (e.g., 100, 500, or 1000 cycles). Each cycle consists of a heating ramp, a hold time at the upper temperature, a cooling ramp, and a hold time at the lower temperature.

  • Post-Cycling Characterization: After the completion of the thermal cycles, perform DSC analysis on the cycled PCM sample.

  • Analysis: Compare the melting temperature and latent heat of fusion of the PCM before and after thermal cycling. A significant change in these properties indicates thermal degradation or instability.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and logical relationships described in the protocols.

experimental_workflow_eutectic cluster_prep Preparation of Eutectic PCM weigh_ml Weigh this compound mix Melt and Mix weigh_ml->mix weigh_fa Weigh Fatty Acid weigh_fa->mix cool Cool and Solidify mix->cool

Preparation of this compound Eutectic PCMs.

experimental_workflow_characterization cluster_char Thermophysical Characterization pcm_sample PCM Sample dsc Differential Scanning Calorimetry (DSC) pcm_sample->dsc thistory T-History Method pcm_sample->thistory hotdisk Hot-Disk Method pcm_sample->hotdisk properties Melting Point Latent Heat Specific Heat Thermal Conductivity dsc->properties thistory->properties hotdisk->properties experimental_workflow_microencapsulation cluster_micro Microencapsulation Workflow oil_phase Prepare Oil Phase (this compound + Monomer) emulsify Emulsification oil_phase->emulsify aq_phase Prepare Aqueous Phase (Water + Surfactant) aq_phase->emulsify polymerize Interfacial Polymerization emulsify->polymerize wash_filter Wash and Filter polymerize->wash_filter dry Dry wash_filter->dry microcapsules Microencapsulated PCM dry->microcapsules logical_relationship_stability cluster_stability Thermal Cycling Stability Assessment initial_dsc Initial DSC Analysis (T_m, ΔH_m) thermal_cycling Thermal Cycling (Repeated Melting/Freezing) initial_dsc->thermal_cycling comparison Compare Properties (ΔT_m, Δ(ΔH_m)) initial_dsc->comparison final_dsc Final DSC Analysis (T_m', ΔH_m') thermal_cycling->final_dsc final_dsc->comparison stable Thermally Stable comparison->stable No significant change unstable Thermally Unstable comparison->unstable Significant change

References

Application Notes and Protocols: Methyl Laurate as a Surfactant in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl laurate, the methyl ester of lauric acid, is a fatty acid ester that finds application in the cosmetic industry primarily as an emollient, skin-conditioning agent, and fragrance ingredient.[1][2][3][4][5] Its chemical structure, a C12 fatty acid chain with a methyl ester head group, imparts lipophilic characteristics, making it an effective agent for softening and smoothing the skin. While not a conventional surfactant, its amphiphilic nature suggests potential utility as a weak or co-surfactant in cosmetic formulations. This compound is also recognized for its low toxicity and biodegradability.[2]

These application notes provide a comprehensive overview of this compound's properties relevant to cosmetic formulations and detail experimental protocols for researchers to evaluate its surfactant capabilities. Due to a lack of readily available quantitative data in the scientific literature regarding its specific surfactant performance (e.g., Critical Micelle Concentration, surface tension reduction), this document focuses on providing the methodologies to determine these key parameters.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
INCI Name This compound[1]
CAS Number 111-82-0[2]
Molecular Formula C₁₃H₂₆O₂[2][3]
Molecular Weight 214.34 g/mol [3]
Appearance Colorless liquid[2]
Solubility Insoluble in water; soluble in alcohol and oils.[4]
HLB (estimated) 3.7

Applications in Cosmetic Formulations

This compound's primary roles in cosmetics are:

  • Emollient and Skin Conditioning Agent: It forms a non-occlusive film on the skin, reducing transepidermal water loss and imparting a smooth, soft feel.

  • Fragrance Ingredient: It possesses a faint, fatty, or floral odor and can be used as a fragrance component or fixative.[1]

  • Solvent: Its lipophilic nature allows it to act as a solvent for other oil-soluble ingredients in a formulation.[6]

  • Intermediate in Surfactant Synthesis: this compound serves as a raw material in the production of other surfactants, such as N-methyl lauroylethanolamide.[4]

While not a strong primary surfactant, its emulsifying properties suggest it may function as a co-emulsifier, contributing to the stability of oil-in-water (O/W) or water-in-oil (W/O) emulsions, or as a weak cleansing agent in mild rinse-off products.[2][6]

Experimental Protocols for Surfactant Property Evaluation

The following protocols are provided for researchers to determine the surfactant properties of this compound.

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles. This is a key parameter for understanding a surfactant's efficiency. As no established CMC value for this compound in aqueous systems has been found in the literature, the following methods can be employed for its determination.

a) Surface Tension Method

This is a common method for determining the CMC of surfactants.[7][8] The surface tension of a series of solutions of the surfactant at different concentrations is measured. A plot of surface tension versus the logarithm of the surfactant concentration will show a sharp break; the concentration at this break point is the CMC.[7]

Protocol:

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) due to its insolubility in water. Prepare a series of aqueous solutions with increasing concentrations of this compound by diluting the stock solution. Ensure the final solvent concentration is low and consistent across all samples.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

  • CMC Determination: The CMC is the concentration at the intersection of the two linear portions of the plot.

b) Conductivity Method

This method is suitable for ionic surfactants and may be adapted for non-ionic surfactants if a suitable ionic probe is used. The principle is that the conductivity of a surfactant solution changes differently below and above the CMC.

Protocol:

  • Preparation of Solutions: Prepare a series of aqueous solutions of this compound at various concentrations.

  • Conductivity Measurement: Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

  • Data Analysis: Plot the conductivity (κ) versus the surfactant concentration (C).

  • CMC Determination: The plot will show two linear regions with different slopes. The intersection of these lines corresponds to the CMC.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Determination prep Prepare series of This compound solutions of varying concentrations st_measure Measure Surface Tension (Tensiometer) prep->st_measure cond_measure Measure Conductivity (Conductivity Meter) prep->cond_measure st_plot Plot Surface Tension vs. log(Concentration) st_measure->st_plot cond_plot Plot Conductivity vs. Concentration cond_measure->cond_plot cmc_st Identify CMC at break point st_plot->cmc_st cmc_cond Identify CMC at intersection of slopes cond_plot->cmc_cond Emulsion_Stability_Workflow cluster_stability Stability Assessment formulation Prepare Emulsion Formulations (with and without this compound) homogenization Homogenize all formulations under identical conditions formulation->homogenization macro Macroscopic Observation (Creaming, Separation) homogenization->macro micro Microscopic Observation (Droplet Size) homogenization->micro centrifuge Centrifugation Test (Phase Separation) homogenization->centrifuge particle Particle Size Analysis (Droplet Size Distribution) homogenization->particle analysis Compare stability of formulations to determine effect of this compound macro->analysis micro->analysis centrifuge->analysis particle->analysis Skin_Irritation_Workflow start Reconstructed Human Epidermis Tissues application Apply Test Substance, Positive & Negative Controls start->application incubation Incubate for 60 minutes application->incubation rinse Rinse and Post-Incubate for 42 hours incubation->rinse mtt MTT Assay: Incubate with MTT rinse->mtt extract Extract Formazan mtt->extract measure Measure Optical Density extract->measure analysis Calculate % Cell Viability and Classify Irritation Potential measure->analysis

References

Application Notes and Protocols: The Role of Methyl Laurate in Biodiesel Production and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biodiesel, a renewable and biodegradable alternative to conventional diesel fuel, is primarily composed of fatty acid methyl esters (FAMEs). The specific composition of these FAMEs significantly influences the overall properties and performance of the biodiesel. Methyl laurate (C13H26O2), the methyl ester of lauric acid, is a saturated fatty acid methyl ester that plays a crucial role in determining the characteristics of biodiesel, particularly when derived from feedstocks rich in lauric acid, such as coconut oil and palm kernel oil.[1] This document provides a detailed overview of the role of this compound in biodiesel production, its impact on key fuel properties, and comprehensive protocols for its synthesis and analysis.

Role of this compound in Biodiesel Production

This compound is produced through the transesterification of triglycerides (the primary components of fats and oils) with methanol in the presence of a catalyst.[2] As a saturated FAME, this compound's molecular structure, a twelve-carbon chain, contributes distinct characteristics to the final biodiesel product.[3] High-purity this compound feedstock can lead to a more efficient transesterification reaction and minimize the formation of undesirable byproducts, ensuring the final product meets stringent biodiesel standards.[3]

Impact of this compound on Biodiesel Properties

The concentration of this compound in a biodiesel blend has a significant impact on several key fuel properties. As a saturated FAME, it generally enhances properties related to combustion while potentially posing challenges for cold weather performance.

Cetane Number

The cetane number (CN) is a critical indicator of a diesel fuel's ignition quality.[4] Higher cetane numbers correspond to shorter ignition delay times, leading to smoother combustion and reduced engine noise. Saturated FAMEs, like this compound, generally have higher cetane numbers than their unsaturated counterparts.[4] An increase in the concentration of this compound in a biodiesel blend will typically lead to an increase in the overall cetane number of the fuel.[5]

Kinematic Viscosity

Kinematic viscosity is a measure of a fluid's resistance to flow under gravity and is a crucial parameter for the proper functioning of a diesel engine's fuel injection system.[6] While biodiesel viscosity is generally higher than that of petroleum diesel, the chain length and degree of saturation of the constituent FAMEs play a significant role. Shorter chain FAMEs tend to have lower viscosities.

Oxidative Stability

Oxidative stability refers to a fuel's resistance to degradation when exposed to oxygen. Biodiesel is more susceptible to oxidation than petroleum diesel, which can lead to the formation of gums and sediments that can clog fuel filters and injectors. The degree of unsaturation in the FAMEs is the primary factor affecting oxidative stability; the more double bonds present, the more prone the fuel is to oxidation.[7] As a saturated FAME, this compound is highly resistant to oxidation and its presence in biodiesel significantly improves the fuel's overall oxidative stability.[8][9]

Cold Flow Properties (Cloud Point and Pour Point)

Cold flow properties, specifically the cloud point (CP) and pour point (PP), are critical for biodiesel use in colder climates. The cloud point is the temperature at which wax crystals first begin to form in the fuel, giving it a cloudy appearance.[10] The pour point is the lowest temperature at which the fuel will still flow.[11] Saturated FAMEs, like this compound, have higher melting points than unsaturated FAMEs and therefore tend to increase the cloud point and pour point of biodiesel, potentially leading to fuel gelling and filter plugging at low temperatures.[12][13]

Data Presentation: Properties of this compound and Other FAMEs

The following tables summarize the key properties of pure this compound and other common fatty acid methyl esters for comparison.

Table 1: Physical and Chemical Properties of Pure this compound

PropertyValueReference
Chemical FormulaC13H26O2
Molecular Weight214.34 g/mol [14]
Melting Point4-5 °C
Boiling Point262 °C
Density at 25 °C0.87 g/mL
Kinematic Viscosity at 20 °C3.6 mm²/s[15]
Flash Point139 °C[15]

Table 2: Comparison of Key Biodiesel Properties for Various Pure Fatty Acid Methyl Esters

Fatty Acid Methyl Ester (FAME)AbbreviationCetane NumberKinematic Viscosity at 40°C (mm²/s)Oxidative Stability (Induction Period, hours)Cloud Point (°C)
This compound C12:0 60.8 [16]2.42 High (Saturated) -2
Methyl MyristateC14:068.13.45High (Saturated)12
Methyl PalmitateC16:074.3[4]4.28High (Saturated)28
Methyl StearateC18:075.6[4]5.85High (Saturated)39
Methyl OleateC18:159.34.51Moderate-8
Methyl LinoleateC18:238.2[16]3.65Low-35
Methyl LinolenateC18:322.73.02Very Low-52

Note: Oxidative stability is qualitatively described as it is highly dependent on test conditions. Saturated FAMEs have significantly longer induction periods than unsaturated FAMEs. Cloud point data for some FAMEs can vary based on the experimental method and purity.

Experimental Protocols

Synthesis of this compound via Transesterification

This protocol describes the base-catalyzed transesterification of a lauric acid-rich oil (e.g., coconut oil) to produce this compound.

Materials:

  • Lauric acid-rich oil (e.g., coconut oil)

  • Methanol (anhydrous)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) catalyst

  • Magnetic stirrer with hotplate

  • Reaction flask with reflux condenser

  • Separatory funnel

  • Washing solution (distilled water)

  • Drying agent (anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: Dissolve a predetermined amount of NaOH or KOH (typically 1% by weight of the oil) in methanol. This should be done in a separate flask with gentle stirring.[17]

  • Oil Preheating: Heat the lauric acid-rich oil in the reaction flask to the desired reaction temperature (typically 60-65°C) using the hotplate and magnetic stirrer.[18]

  • Reaction: Slowly add the methanol-catalyst mixture to the preheated oil while stirring vigorously. Attach the reflux condenser to the reaction flask to prevent methanol evaporation.[19]

  • Reaction Time: Maintain the reaction temperature and stirring for the specified reaction time (typically 1-2 hours).[20]

  • Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to settle. Two distinct layers will form: an upper layer of methyl esters (biodiesel) and a lower layer of glycerol.[19]

  • Glycerol Removal: Carefully drain the lower glycerol layer.

  • Washing: Wash the methyl ester layer with warm distilled water to remove any residual catalyst, soap, and methanol. Repeat the washing process until the wash water is neutral.

  • Drying: Transfer the washed methyl ester layer to a clean flask and add anhydrous sodium sulfate to remove any remaining water.

  • Methanol Removal: Remove the residual methanol from the this compound using a rotary evaporator.

Analysis of Biodiesel Properties

The following are detailed protocols for the standard test methods used to evaluate the key properties of the produced biodiesel containing this compound.

Principle: This method determines the ignition quality of diesel fuel by comparing its combustion characteristics in a standard single-cylinder Cooperative Fuel Research (CFR) engine with those of reference fuels of known cetane numbers.[16]

Apparatus:

  • Cooperative Fuel Research (CFR) engine

  • Reference fuels (n-cetane and heptamethylnonane)

Procedure:

  • Engine Setup: Prepare and calibrate the CFR engine according to the ASTM D613 standard operating procedure.[5]

  • Sample Introduction: Introduce the biodiesel sample into the engine's fuel system.

  • Reference Fuel Blending: Prepare blends of the two reference fuels with known cetane numbers that bracket the expected cetane number of the sample.

  • Compression Ratio Adjustment: Operate the engine on the biodiesel sample and adjust the compression ratio until a specific ignition delay is achieved.

  • Reference Fuel Comparison: Operate the engine on the reference fuel blends and adjust the compression ratio for each to achieve the same ignition delay as the sample.

  • Cetane Number Calculation: The cetane number of the sample is interpolated from the compression ratio readings and the known cetane numbers of the reference fuels.[16]

Principle: This method measures the time for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a closely controlled temperature.[21][22]

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Cannon-Fenske)

  • Constant temperature bath

  • Timer

Procedure:

  • Temperature Control: Set the constant temperature bath to the desired temperature (typically 40°C for biodiesel) with an accuracy of ±0.02°C.[13]

  • Sample Preparation: Filter the biodiesel sample to remove any particulate matter.

  • Viscometer Charging: Charge the viscometer with the biodiesel sample.

  • Thermal Equilibration: Place the charged viscometer in the constant temperature bath and allow it to reach thermal equilibrium (typically 30 minutes).[13]

  • Flow Measurement: Draw the sample up through the capillary to a point above the top timing mark. Release the vacuum and measure the time it takes for the meniscus of the sample to pass between the two timing marks.[23]

  • Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the calibration constant (C) of the viscometer: ν = C × t.[21]

Principle: This accelerated aging test determines the oxidation stability of biodiesel by exposing the sample to a stream of air at an elevated temperature. The time until the formation of volatile oxidation products is detected is measured as the induction period.[24]

Apparatus:

  • Rancimat instrument

  • Reaction vessel

  • Measuring vessel with conductivity electrode

  • Air pump

Procedure:

  • Sample Preparation: Place a specified amount of the biodiesel sample into the reaction vessel.[25]

  • Apparatus Setup: Fill the measuring vessel with deionized water and place the conductivity electrode in it. Connect the reaction vessel to the measuring vessel and the air supply.[25]

  • Test Initiation: Place the reaction vessel into the heating block of the Rancimat, which is maintained at a constant temperature (typically 110°C). Start the airflow through the sample.[24]

  • Conductivity Monitoring: The instrument continuously monitors the conductivity of the deionized water in the measuring vessel.

  • Induction Period Determination: As the biodiesel oxidizes, volatile acidic byproducts are formed, which are carried by the air stream into the measuring vessel, causing an increase in conductivity. The induction period is the time from the start of the test until a rapid increase in conductivity is detected.[26]

Principle: These methods determine the low-temperature operability of the fuel. The cloud point is the temperature at which wax crystals first appear upon cooling, and the pour point is the lowest temperature at which the fuel will flow.[11]

Apparatus:

  • Test jar

  • Thermometer

  • Cooling bath

Procedure for Cloud Point (ASTM D2500):

  • Sample Preparation: Place the biodiesel sample in the test jar up to the marked level.[2]

  • Cooling: Place the test jar in a cooling bath and cool the sample at a specified rate.[6]

  • Observation: At every 1°C interval, remove the test jar from the bath and inspect it for the appearance of a cloud or haze at the bottom of the jar.

  • Cloud Point Determination: The temperature at which the first cloudiness is observed is recorded as the cloud point.[10]

Procedure for Pour Point (ASTM D97):

  • Sample Preparation and Cooling: The sample is prepared and cooled in a similar manner to the cloud point test.

  • Flow Observation: At every 3°C interval, remove the test jar from the cooling bath and tilt it to see if the surface of the sample moves.

  • Pour Point Determination: The lowest temperature at which movement of the sample is observed is recorded. The pour point is then calculated by adding 3°C to this temperature.[11]

Mandatory Visualizations

Transesterification_Process cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products Triglyceride Triglyceride (Lauric Acid Rich Oil) Mixing Mixing and Heating (60-65°C) Triglyceride->Mixing Methanol Methanol Methanol->Mixing Catalyst NaOH or KOH Catalyst->Mixing Reaction Transesterification Reaction (1-2 hours) Mixing->Reaction Separation Separation Reaction->Separation MethylLaurate This compound (Biodiesel) Separation->MethylLaurate Glycerol Glycerol (Byproduct) Separation->Glycerol

Caption: Transesterification of Lauric Acid-Rich Oil to this compound.

Biodiesel_Analysis_Workflow cluster_production Biodiesel Production cluster_sample Sample Preparation cluster_analysis Property Analysis cluster_results Results Production Transesterification of Feedstock Sample Biodiesel Sample (Containing this compound) Production->Sample CN Cetane Number (ASTM D613) Sample->CN KV Kinematic Viscosity (ASTM D445) Sample->KV OS Oxidative Stability (EN 14112) Sample->OS CFP Cold Flow Properties (ASTM D2500 & D97) Sample->CFP Data Quantitative Data CN->Data KV->Data OS->Data CFP->Data

Caption: Experimental Workflow for Biodiesel Property Analysis.

MethylLaurate_Properties_Relationship MethylLaurate Increasing this compound Concentration Cetane Cetane Number MethylLaurate->Cetane Increases Viscosity Kinematic Viscosity MethylLaurate->Viscosity Decreases (relative to longer chains) OxidativeStability Oxidative Stability MethylLaurate->OxidativeStability Increases ColdFlow Cold Flow Properties (Cloud/Pour Point) MethylLaurate->ColdFlow Worsens (Increases)

Caption: Logical Relationship of this compound and Biodiesel Properties.

References

Formulating Biodegradable Surfactants with Methyl Laurate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formulation of biodegradable surfactants derived from methyl laurate. This compound, a fatty acid methyl ester commonly sourced from coconut or palm kernel oil, serves as a versatile and renewable building block for a variety of surfactants with applications spanning cosmetics, detergents, and pharmaceuticals. Its inherent biodegradability makes it an attractive alternative to petroleum-based surfactants.

This guide focuses on three classes of biodegradable surfactants synthesized from this compound or its precursor, lauric acid:

  • Anionic Surfactants: Methyl Ester Sulfonates (MES)

  • Non-ionic Surfactants: Sucrose Esters

  • Non-ionic Surfactants: N-Methyl Glucamides

For each surfactant class, detailed synthesis and purification protocols are provided, along with a summary of their physicochemical properties and biodegradability.

Key Physicochemical Properties of this compound-Based Surfactants

The performance of a surfactant is primarily determined by its ability to reduce surface tension and form micelles. The following table summarizes key quantitative data for the discussed surfactant classes.

Surfactant ClassSpecific CompoundCritical Micelle Concentration (CMC)Surface Tension at CMC (γCMC)Biodegradability
Methyl Ester Sulfonate (MES) Sodium Methyl 2-Sulfolaurate (C12-MES)~13.20 mmol/L[1]~37.9 dyne/cm[2]Readily biodegradable (>60% in 28 days)[3][4][5]
Sucrose Ester Sucrose Monolaurate~0.21 - 0.45 mM[6]~35 mN/m[6]Readily biodegradable[7][8]
N-Methyl Glucamide Lauroyl-N-methyl glucamideNot explicitly foundNot explicitly foundExpected to be readily biodegradable

I. Anionic Surfactants: Methyl Ester Sulfonates (MES)

Methyl Ester Sulfonates (MES) are anionic surfactants produced by the sulfonation of saturated fatty acid methyl esters. They are known for their excellent cleaning properties, good biodegradability, and tolerance to hard water.[9]

Application Note:

Sodium Methyl 2-Sulfolaurate (C12-MES), derived from this compound, is a high-performance anionic surfactant. Its favorable characteristics make it a suitable ingredient for a wide range of applications, including household detergents, personal care products like shampoos and body washes, and industrial cleaners.[10][11] The synthesis process involves the sulfonation of this compound followed by neutralization. For laboratory-scale synthesis, chlorosulfonic acid is a common sulfonating agent.[1][10]

Experimental Workflow: Synthesis of Sodium Methyl 2-Sulfolaurate

MES_Synthesis_Workflow cluster_esterification Esterification (Optional) cluster_sulfonation Sulfonation & Neutralization lauric_acid Lauric Acid esterification Esterification (Acid Catalyst) lauric_acid->esterification methanol Methanol methanol->esterification methyl_laurate This compound esterification->methyl_laurate methyl_laurate_input This compound methyl_laurate->methyl_laurate_input sulfonation Sulfonation methyl_laurate_input->sulfonation sulfonating_agent Sulfonating Agent (e.g., Chlorosulfonic Acid) sulfonating_agent->sulfonation mesa Methyl Ester Sulfonic Acid (MESA) sulfonation->mesa neutralization Neutralization mesa->neutralization neutralization_base Base (e.g., NaOH) neutralization_base->neutralization mes Sodium Methyl 2-Sulfolaurate (MES) neutralization->mes purification Purification mes->purification final_product Purified C12-MES purification->final_product

Caption: Workflow for the synthesis of Sodium Methyl 2-Sulfolaurate.

Protocol 1: Synthesis of Sodium Methyl 2-Sulfolaurate (C12-MES)

This protocol describes a laboratory-scale synthesis of C12-MES from this compound using chlorosulfonic acid.

Materials:

  • This compound

  • Chlorosulfonic acid

  • Sodium hydroxide (NaOH)

  • Methanol

  • Ice bath

  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

Procedure:

  • Sulfonation:

    • Place a known amount of this compound into the three-necked flask.

    • Cool the flask in an ice bath to maintain a low temperature.

    • Slowly add chlorosulfonic acid dropwise from the dropping funnel while stirring vigorously. A molar ratio of this compound to chlorosulfonic acid of 1:1.2 is recommended.[1]

    • Maintain the reaction temperature below 30°C to minimize side reactions.

    • After the addition is complete, allow the mixture to age for approximately 60 minutes at room temperature with continuous stirring.[1]

  • Neutralization:

    • Prepare a solution of sodium hydroxide in methanol.

    • Slowly add the NaOH solution to the reaction mixture to neutralize the formed methyl ester sulfonic acid. The pH should be adjusted to neutral (pH 7).

  • Purification:

    • The crude product may contain impurities such as di-salts. To purify, a re-esterification step can be performed by adding methanol (e.g., 20% of the reaction mixture volume) and gently heating.[1]

    • The product can be further purified by crystallization from ethanol.[12]

    • Filter the crystallized product and dry under vacuum.

II. Non-ionic Surfactants: Sucrose Esters

Sucrose esters are non-ionic surfactants synthesized from sucrose and fatty acids or their methyl esters. They are highly biodegradable, non-toxic, and biocompatible, making them suitable for applications in food, cosmetics, and pharmaceuticals.[8][13]

Application Note:

Sucrose monolaurate, synthesized from sucrose and this compound, is a versatile non-ionic surfactant. Its properties can be tuned by the degree of esterification. It is commonly used as an emulsifier in food and cosmetic formulations. The synthesis is typically a transesterification reaction catalyzed by a base or an enzyme.

Experimental Workflow: Synthesis of Sucrose Monolaurate

Sucrose_Ester_Synthesis_Workflow methyl_laurate This compound transesterification Transesterification methyl_laurate->transesterification sucrose Sucrose sucrose->transesterification solvent Solvent (e.g., DMSO) solvent->transesterification catalyst Catalyst (e.g., K2CO3 or Lipase) catalyst->transesterification crude_product Crude Sucrose Laurate transesterification->crude_product purification Purification crude_product->purification final_product Purified Sucrose Monolaurate purification->final_product

Caption: General workflow for the synthesis of sucrose monolaurate.

Protocol 2: Chemical Synthesis of Sucrose Monolaurate

This protocol describes a chemical synthesis of sucrose monolaurate via transesterification.

Materials:

  • This compound

  • Sucrose

  • Potassium carbonate (K2CO3) as a catalyst

  • Dimethyl sulfoxide (DMSO) as a solvent

  • n-butanol

  • Sodium chloride (NaCl) solution (25%)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve sucrose and potassium carbonate in DMSO.

    • Add this compound to the solution. A typical molar ratio of sucrose to this compound can be varied to control the degree of esterification.

    • Heat the mixture to a temperature between 80°C and 120°C with continuous stirring.[14]

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Purification:

    • After the reaction is complete, cool the mixture and distill off the DMSO under vacuum.

    • Dissolve the residue in a mixture of 25% NaCl solution and n-butanol (1:1 v/v).[10]

    • Separate the butanol layer containing the sucrose ester using a separatory funnel.

    • Wash the organic layer with the NaCl solution to remove unreacted sucrose and catalyst.

    • Dry the butanol layer with anhydrous sodium sulfate and evaporate the solvent to obtain the sucrose laurate.

Protocol 3: Enzymatic Synthesis of Sucrose Monolaurate

This protocol outlines an enzymatic approach for the synthesis of sucrose monolaurate.

Materials:

  • This compound

  • Sucrose

  • Immobilized lipase (e.g., Candida antarctica lipase B, Novozyme 435)

  • n-hexane as a solvent

Procedure:

  • Reaction Setup:

    • In a flask, combine sucrose, this compound, and n-hexane.[15]

    • Add the immobilized lipase to the mixture. The amount of enzyme is typically a percentage of the substrate weight (e.g., 0.4% w/w).[15]

    • Incubate the reaction at a controlled temperature (e.g., 30-33°C) with agitation (e.g., 250 rpm).[15]

  • Reaction Time:

    • The reaction time can be varied to optimize the yield, with typical durations ranging from a few hours to over 24 hours.[15]

  • Product Isolation:

    • Separate the crude sucrose ester from the reaction mixture by vacuum filtration to remove the immobilized enzyme.

    • Dry the filtrate at a low temperature (e.g., 40°C) to remove the solvent.

III. Non-ionic Surfactants: N-Methyl Glucamides

N-methyl glucamides are a class of non-ionic surfactants known for their mildness and good foaming properties. They are derived from the amidation of a fatty acid or its ester with N-methylglucamine.

Application Note:

Lauroyl-N-methyl glucamide is a biodegradable and mild non-ionic surfactant. It is particularly well-suited for personal care formulations where mildness is a key requirement, such as facial cleansers and baby products. The synthesis can be performed enzymatically, which is a more environmentally friendly approach compared to traditional chemical methods.

Experimental Workflow: Enzymatic Synthesis of Lauroyl-N-methyl glucamide

NMG_Synthesis_Workflow lauric_acid Lauric Acid or This compound amidation Amidation lauric_acid->amidation nmg N-Methylglucamine nmg->amidation enzyme Immobilized Lipase (e.g., Novozyme 435) enzyme->amidation solvent Solvent (e.g., tert-amyl alcohol) solvent->amidation crude_product Crude Lauroyl-N-methyl glucamide amidation->crude_product purification Purification crude_product->purification final_product Purified Product purification->final_product

Caption: Workflow for the enzymatic synthesis of Lauroyl-N-methyl glucamide.

Protocol 4: Enzymatic Synthesis of Lauroyl-N-methyl glucamide

This protocol is based on the optimization studies for the enzymatic synthesis of lauroyl-N-methyl glucamide.

Materials:

  • Lauric acid (or this compound)

  • N-methylglucamine (MGL)

  • Immobilized lipase from Candida antarctica (Novozyme 435)

  • tert-amyl alcohol as a solvent

Procedure:

  • Reaction Setup:

    • Dissolve lauric acid and N-methylglucamine in tert-amyl alcohol in a reaction vessel. An optimal molar ratio of MGL to lauric acid is 1:1.

    • Add Novozyme 435 to the mixture. An enzyme concentration of around 8% by weight of the substrates is reported to be effective.

    • Heat the reaction mixture to a temperature of 50-55°C with continuous stirring.

  • Reaction Time:

    • Allow the reaction to proceed for a sufficient duration to achieve a high conversion. Reaction times can be in the range of several hours.

  • Product Isolation and Purification:

    • After the reaction, filter off the immobilized enzyme.

    • The solvent can be removed under reduced pressure.

    • Further purification can be achieved by recrystallization from a suitable solvent.

IV. Characterization Protocols

Protocol 5: Determination of Critical Micelle Concentration (CMC) and Surface Tension

Method: Surface Tensiometry (Wilhelmy Plate or Du Noüy Ring Method)

  • Prepare a series of surfactant solutions of varying concentrations in deionized water.

  • Measure the surface tension of each solution using a tensiometer. Ensure the equipment is properly calibrated.

  • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • Identify the CMC: The plot will typically show a region where the surface tension decreases linearly with log C, followed by a plateau where the surface tension remains relatively constant. The concentration at the intersection of these two linear regions is the CMC. The surface tension value at the plateau is the γCMC.

Protocol 6: Assessment of Ready Biodegradability

Method: OECD 301B: CO2 Evolution Test

This test determines the ultimate biodegradability of a substance by measuring the amount of carbon dioxide produced by microbial degradation over a 28-day period.

  • Prepare a mineral medium containing the surfactant as the sole carbon source.

  • Inoculate the medium with a mixed population of microorganisms from a source like activated sludge.[4]

  • Aerate the test flasks with CO2-free air.

  • Trap the evolved CO2 in a suitable absorbent, such as barium hydroxide or sodium hydroxide solution.

  • Quantify the trapped CO2 at regular intervals by titration or with an inorganic carbon analyzer.[4]

  • Calculate the percentage of biodegradation by comparing the amount of CO2 produced with the theoretical maximum amount based on the carbon content of the surfactant.

  • A substance is considered readily biodegradable if it reaches a biodegradation level of >60% within a 10-day window during the 28-day test period.

References

Methyl Laurate as a Solvent in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl laurate, the methyl ester of lauric acid, is a versatile fatty acid ester with a favorable safety profile and biodegradability.[1] In the pharmaceutical industry, it serves as a valuable solvent, carrier, emollient, and penetration enhancer in various formulations.[2] Its physicochemical properties, including its lipophilicity and compatibility with many active pharmaceutical ingredients (APIs), make it a suitable candidate for enhancing the solubility and permeability of poorly water-soluble drugs. This document provides detailed application notes and experimental protocols for utilizing this compound in pharmaceutical formulations, with a focus on solubility enhancement, self-emulsifying drug delivery systems (SEDDS), and topical delivery.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's properties is essential for its effective application in formulation development.

PropertyValueReference(s)
Synonyms Methyl dodecanoate, Lauric acid methyl ester[3]
CAS Number 111-82-0[3]
Molecular Formula C13H26O2[3]
Molecular Weight 214.34 g/mol [3]
Appearance Clear, colorless liquid[2]
Odor Fatty, floral[4]
Melting Point 4-6 °C[2]
Boiling Point 262-263 °C[2]
Density 0.870 g/mL at 25 °C[4]
Solubility Insoluble in water; soluble in alcohol, ether[4]
LogP ~5.4[3]

Applications in Pharmaceutical Formulations

This compound's lipophilic nature makes it an excellent solvent and carrier for hydrophobic APIs, improving their dissolution and bioavailability. It is particularly useful in the following applications:

  • Topical and Transdermal Formulations: As a penetration enhancer, this compound can disrupt the stratum corneum, the outermost layer of the skin, facilitating the permeation of APIs into deeper skin layers and the systemic circulation.[5]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): this compound can be used as the oil phase in SEDDS formulations. These isotropic mixtures of oil, surfactant, and cosurfactant spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[6] This enhances the solubilization and absorption of poorly water-soluble drugs.

  • Oral Formulations: By dissolving a hydrophobic drug in this compound, the dissolution rate-limiting step in the absorption process can be overcome, potentially leading to improved oral bioavailability.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in pharmaceutical formulations.

Protocol 1: Determination of API Solubility in this compound

Objective: To determine the saturation solubility of an API in this compound.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (pharmaceutical grade)

  • Glass vials with screw caps

  • Shaking incubator or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a validated analytical method for the API

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of the API to a known volume (e.g., 2 mL) of this compound in a glass vial.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in a preliminary experiment.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API from the saturated solution.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant (the clear, saturated solution) and accurately dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of the API.

  • Calculation: Calculate the solubility of the API in this compound, expressed in mg/mL or other suitable units.

Data Presentation:

Table 1: Solubility of Selected APIs in Various Solvents

Active Pharmaceutical Ingredient (API)SolventSolubility (mg/mL)Temperature (°C)Reference(s)
Ibuprofen This compoundData not available in searched literature.-
Oleic Acid>10025[2][7]
Propylene Glycol Monocaprylate>10025[7]
Ketoconazole This compoundData not available in searched literature.-
Isopropyl Myristate93.99 ± 3.26-[8]
Castor Oil93.55 ± 8.39-[8]
Diclofenac Sodium This compoundData not available in searched literature.-
Miglyol 81250.79 ± 0.18-[9]
Olive OilData varies with temperature25-45[10]
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) using this compound

Objective: To develop and characterize a SEDDS formulation containing a poorly water-soluble API with this compound as the oil phase.

Materials:

  • API

  • This compound (Oil phase)

  • Surfactant (e.g., Tween 80, Kolliphor RH40)

  • Cosurfactant (e.g., Transcutol P, PEG 400)

  • Glass vials

  • Vortex mixer

  • Droplet size analyzer

  • Zeta potential analyzer

Methodology:

  • Excipient Screening: Determine the solubility of the API in various oils, surfactants, and cosurfactants to select the most suitable excipients.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the oil (this compound), surfactant, and cosurfactant at different ratios (e.g., 1:9 to 9:1).

    • Titrate each mixture with water and observe the formation of emulsions.

    • Construct a phase diagram to identify the self-emulsifying region that forms clear or slightly bluish, stable nanoemulsions.

  • Formulation Preparation:

    • Select a ratio of oil, surfactant, and cosurfactant from the self-emulsifying region of the phase diagram.

    • Dissolve the API in the predetermined amount of this compound.

    • Add the surfactant and cosurfactant to the oil-drug mixture and vortex until a homogenous isotropic mixture is formed.

  • Characterization of the SEDDS:

    • Self-Emulsification Time: Add a known amount of the SEDDS formulation to a specified volume of water with gentle agitation and record the time taken to form a uniform emulsion.

    • Droplet Size and Polydispersity Index (PDI): Dilute the SEDDS with water and measure the droplet size and PDI using a dynamic light scattering (DLS) instrument.

    • Zeta Potential: Determine the surface charge of the emulsion droplets using a zeta potential analyzer.

    • Drug Content: Determine the amount of API in the formulation using a validated analytical method.

Visualization of SEDDS Formulation Workflow:

SEDDS_Workflow cluster_Screening Excipient Screening cluster_PhaseDiagram Phase Diagram Construction cluster_Formulation Formulation Preparation cluster_Characterization Characterization API_Sol_Oil API Solubility in Oils Mix_Excipients Mix Oil, Surfactant, Cosurfactant API_Sol_Surf API Solubility in Surfactants API_Sol_CoSurf API Solubility in Cosurfactants Titrate_Water Titrate with Water Mix_Excipients->Titrate_Water Identify_Region Identify Self-Emulsifying Region Titrate_Water->Identify_Region Dissolve_API Dissolve API in this compound Identify_Region->Dissolve_API Add_Surfactants Add Surfactant & Cosurfactant Dissolve_API->Add_Surfactants Homogenize Vortex to Homogenize Add_Surfactants->Homogenize Emulsification_Time Self-Emulsification Time Homogenize->Emulsification_Time Droplet_Size Droplet Size & PDI Homogenize->Droplet_Size Zeta_Potential Zeta Potential Homogenize->Zeta_Potential Drug_Content Drug Content Homogenize->Drug_Content

Caption: Workflow for the formulation and characterization of a Self-Emulsifying Drug Delivery System (SEDDS).

Protocol 3: In-Vitro Skin Permeation Study

Objective: To evaluate the effect of this compound on the skin permeation of an API from a topical formulation.

Materials:

  • Topical formulation containing the API and this compound

  • Control formulation (without this compound)

  • Franz diffusion cells

  • Excised human or animal skin (e.g., rat, porcine)

  • Receptor medium (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Magnetic stirrer

  • Water bath

  • HPLC system or other validated analytical method

Methodology:

  • Skin Preparation: Thaw the excised skin at room temperature and cut it into appropriate sizes to fit the Franz diffusion cells.

  • Franz Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

  • Receptor Chamber Filling: Fill the receptor compartment with a degassed receptor medium and ensure no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor compartment.

  • Temperature Equilibration: Place the assembled Franz cells in a water bath maintained at 32 ± 1 °C to simulate skin surface temperature.

  • Formulation Application: Apply a known amount of the formulation (e.g., 10 mg/cm²) evenly on the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the withdrawn samples for API concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) by comparing the flux of the formulation containing this compound to the control formulation.

Data Presentation:

Table 2: In-Vitro Skin Permeation Parameters of Selected APIs

APIFormulationSteady-State Flux (Jss) (μg/cm²/h)Enhancement Ratio (ER)Reference(s)
Ibuprofen With this compoundData not available in searched literature.-
ControlData not available in searched literature.-
Ketoconazole With this compoundData not available in searched literature.-
ControlData not available in searched literature.-
Diclofenac With this compoundData not available in searched literature.-
ControlData not available in searched literature.-

Note: Specific quantitative data for the permeation enhancement of these APIs by this compound were not found in the reviewed literature. It is generally reported that fatty acid esters can enhance skin permeation.[5] A study on ibuprofen showed that sucrose laurate can enhance skin permeation by 2.15-fold.[6]

Visualization of In-Vitro Skin Permeation Study Workflow:

Permeation_Workflow Start Prepare Skin and Assemble Franz Cell Fill_Receptor Fill Receptor with Medium Start->Fill_Receptor Equilibrate Equilibrate Temperature to 32°C Fill_Receptor->Equilibrate Apply_Formulation Apply Formulation to Donor Equilibrate->Apply_Formulation Sample_Collection Collect Samples at Time Intervals Apply_Formulation->Sample_Collection Sample_Analysis Analyze Samples (e.g., HPLC) Sample_Collection->Sample_Analysis Data_Analysis Calculate Flux and Enhancement Ratio Sample_Analysis->Data_Analysis End Results Data_Analysis->End

References

Application Notes and Protocols for the Quantification of Methyl Laurate in Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate quantification of methyl laurate in various mixtures. The protocols outlined below utilize common analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Spectrophotometry, ensuring applicability across different laboratory settings and sample matrices.

Gas Chromatography (GC) Analysis of this compound

Gas chromatography is a robust and widely used technique for the analysis of volatile compounds like this compound.[1][2] For accurate quantification, especially in complex matrices such as oils and biological samples, derivatization to fatty acid methyl esters (FAMEs) is often a necessary sample preparation step.[1]

Quantitative Data Summary
ParameterGas Chromatography (GC-FID)Reference
Linearity (r²)> 0.99[3]
Limit of Detection (LOD)0.385 µg/mL (for Lauric Acid)[3]
Limit of Quantification (LOQ)1.168 µg/mL (for Lauric Acid)[3]
Recovery93% - 107%[1]
Relative Standard Deviation (RSD)< 5%[1]

Experimental Workflow: GC Analysis

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Containing This compound/Lauric Acid Derivatization Derivatization to FAMEs (Acid or Base Catalysis) Sample->Derivatization Extraction Liquid-Liquid Extraction (e.g., with Hexane) Derivatization->Extraction Injection Inject Sample into GC Extraction->Injection Separation Separation on GC Column (e.g., ZB-WAX plus) Injection->Separation Detection Flame Ionization Detector (FID) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for the quantification of this compound using Gas Chromatography.

Protocol 1: Acid-Catalyzed Derivatization for GC Analysis

This protocol is suitable for samples containing both free lauric acid and laurate esters.

Materials:

  • Sample containing this compound or lauric acid

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)[4]

  • Toluene[4]

  • Hexane

  • Anhydrous Sodium Sulfate

  • Vortex mixer

  • Heating block or water bath

  • GC-FID system

Procedure:

  • Sample Preparation: Accurately weigh or measure a known amount of the sample into a screw-capped glass tube.

  • Reagent Preparation: Prepare an 8% (w/v) HCl solution in methanol/water (85:15, v/v) by diluting concentrated HCl with methanol.[4]

  • Reaction: To the sample, add 0.2 mL of toluene, 1.5 mL of methanol, and 0.3 mL of the 8% HCl solution.[4] The final HCl concentration will be approximately 1.2% (w/v).[4]

  • Incubation: Tightly cap the tube and heat at 100°C for 1-1.5 hours.[4] For milder conditions, incubate at 45°C overnight (14 hours or longer).[4]

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of water to the tube.[4]

  • Mixing and Separation: Vortex the tube vigorously for 1 minute and then centrifuge to separate the layers.

  • Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • GC Analysis: Inject an aliquot of the dried hexane extract into the GC-FID system for analysis.

Protocol 2: Base-Catalyzed Derivatization for GC Analysis

This method is faster but is only effective for converting esters, not free fatty acids.[1]

Materials:

  • Sample containing this compound

  • 0.5 M Sodium Hydroxide (NaOH) in Methanol

  • Hexane

  • Vortex mixer

  • GC-FID system

Procedure:

  • Sample Preparation: Place a known amount of the sample into a 2 mL autosampler vial.

  • Reaction: Add 100 µL of 0.5 M NaOH in methanol and 500 µL of hexane to the vial.[1]

  • Mixing: Vortex the mixture at 1000 rpm for 30 seconds.[1]

  • Separation: Allow the layers to separate for 2 minutes.[1]

  • Collection: Transfer the upper hexane layer to a new autosampler vial.

  • GC Analysis: Inject the hexane extract directly into the GC-FID for analysis.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

HPLC offers an alternative to GC, particularly for less volatile or thermally labile compounds. Different detectors like UV and Evaporative Light Scattering Detector (ELSD) can be employed.

Quantitative Data Summary
ParameterHPLC-UVReference
Linearity (r²)≥ 0.995[5][6]
Limit of Detection (LOD)0.0018% mass (for methyl oleate)[5][7]
Limit of Quantification (LOQ)0.0054% mass (for methyl oleate)[5][7]
Accuracy (Recovery %)81.7% - 110.9%[5][7]
Precision (Repeatability %)0.2% - 1.3%[5][7]

Experimental Workflow: HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Containing This compound Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile) Sample->Dissolution Filtration Filter through 0.45 µm membrane filter Dissolution->Filtration Injection Inject Sample into HPLC Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV or ELSD Detector Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using External Standard Integration->Quantification

Caption: Workflow for the quantification of this compound using HPLC.

Protocol 3: HPLC-UV/ELSD Analysis

This protocol is suitable for the direct analysis of this compound in mixtures.

Materials:

  • Sample containing this compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Hexane (HPLC grade)

  • HPLC system with UV or ELSD detector

  • C18 analytical column

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., acetonitrile). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase solvent.

  • Filtration: Filter the sample and standard solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Isocratic):

    • Mobile Phase: Acetonitrile[8]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 20 µL

    • Detector: UV at 205 nm or ELSD[9]

  • HPLC Conditions (Gradient): For complex mixtures, a gradient elution may be necessary. For example, a gradient of methanol and a mixture of 2-propanol-hexane (5:4 v/v) can be used.[8]

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

Spectrophotometric Analysis of Esters

Spectrophotometric methods provide a simpler and often faster alternative for the quantification of total ester content. These methods are based on colorimetric reactions.[10][11]

Quantitative Data Summary
ParameterSpectrophotometryReference
Limit of Detection (LOD)~0.1 µmoles[10][11]

Experimental Workflow: Spectrophotometric Analysis

cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_analysis Analysis Sample Sample Containing Ester Dissolution Dissolve in Ethanol Sample->Dissolution Hydroxylamine Add Alkaline Hydroxylamine Hydrochloride Solution Dissolution->Hydroxylamine Acidification Add Acidified Ferric Chloride Solution Hydroxylamine->Acidification Complex Formation of Red-Colored Ferric Hydroxamate Complex Acidification->Complex Measurement Measure Absorbance with Spectrophotometer Complex->Measurement Quantification Quantify using Calibration Curve Measurement->Quantification

Caption: Workflow for the spectrophotometric quantification of esters.

Protocol 4: Spectrophotometric Quantification of Total Esters

This method is based on the conversion of esters to hydroxamic acids, which form a colored complex with ferric ions.[10][11]

Materials:

  • Sample containing this compound

  • Ethanol

  • 2.0 M Hydroxylamine hydrochloride in 50% v/v ethanol[11]

  • 2.4 M Potassium hydroxide (KOH) in 50% ethanol[11]

  • 50% v/v concentrated HCl in 50% v/v ethanol[11]

  • 0.44 M Ferric chloride (FeCl₃·6H₂O) in 6% v/v HCl in ethanol[11]

  • Spectrophotometer

Procedure:

  • Sample Preparation: Dissolve a sample containing at least 0.1 µmoles of ester in 1 mL of ethanol and place it in a 5 mL volumetric flask.[11]

  • Reaction:

    • Add the reagent solutions in the following order, mixing after each addition.

    • This procedure should be performed on the sample, a blank (1 mL ethanol), and a series of standards.

  • Color Development: A red-colored complex of ferric hydroxamate will form.

  • Measurement: Measure the absorbance of the sample and standards against the blank at the wavelength of maximum absorbance (typically around 520-540 nm).

  • Quantification: Create a calibration curve by plotting the absorbance of the standards versus their concentration. Determine the ester concentration in the sample from this curve.

References

Application Notes and Protocols for the Transesterification of Coconut Oil to Produce Methyl Laurate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of methyl laurate via the transesterification of coconut oil. Detailed experimental protocols, data presentation in tabular format, and a visual representation of the experimental workflow are included to facilitate replication and adaptation of the methodology. The protocols focus on a base-catalyzed approach, which is efficient for feedstocks with low free fatty acid content like refined coconut oil.

Introduction

This compound, the methyl ester of lauric acid, is a valuable oleochemical with applications in the production of surfactants, emulsifiers, and lubricants. It also serves as a key intermediate in the synthesis of various active pharmaceutical ingredients and drug delivery systems. Coconut oil is an ideal feedstock for this compound production due to its high concentration of lauric acid, typically ranging from 45% to 52%.

The transesterification reaction, also known as alcoholysis, involves the reaction of a triglyceride (the primary component of coconut oil) with an alcohol, in this case, methanol, in the presence of a catalyst to produce fatty acid methyl esters (FAMEs) and glycerol. For feedstocks with low free fatty acid and water content, base-catalyzed transesterification is the most common and economically viable method due to its high conversion rates and mild reaction conditions.

This document outlines a detailed protocol for the synthesis of this compound from coconut oil using a sodium hydroxide catalyst, followed by purification and characterization.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC13H26O2[1]
Molar Mass214.34 g/mol [1]
AppearanceColorless oily liquid[1]
Density0.87 g/mL at 25 °C[1]
Melting Point4-5 °C[1]
Boiling Point262 °C at 766 mmHg[1]
SolubilityInsoluble in water; soluble in alcohol, ether, acetone[1][2]
Flash Point>110 °C[3]
Table 2: Optimal Reaction Conditions for Transesterification of Coconut Oil
ParameterOptimal ValueReference
Methanol to Oil Molar Ratio6:1[4]
Catalyst (NaOH) Concentration (% w/w of oil)1.0%[4]
Reaction Temperature60-65 °C[5][6]
Reaction Time60-120 minutes[6][7]
Stirring Speed600 rpm
Table 3: Fatty Acid Composition of Coconut Oil and Expected Methyl Ester Yield
Fatty AcidTypical Percentage in Coconut Oil (%)Corresponding Methyl EsterExpected Yield (%)
Caproic Acid (C6:0)0.4 - 0.6Methyl Caproate~0.5
Caprylic Acid (C8:0)5.0 - 9.0Methyl Caprylate~7.0
Capric Acid (C10:0)4.5 - 8.0Methyl Caprate~6.0
Lauric Acid (C12:0) 45 - 52 This compound ~48
Myristic Acid (C14:0)16 - 21Methyl Myristate~18
Palmitic Acid (C16:0)7.5 - 10Methyl Palmitate~8.5
Stearic Acid (C18:0)2.0 - 4.0Methyl Stearate~3.0
Oleic Acid (C18:1)5.0 - 8.0Methyl Oleate~6.5
Linoleic Acid (C18:2)1.0 - 2.5Methyl Linoleate~1.5

Expected yield is an approximation based on the typical fatty acid composition.

Experimental Protocols

Materials and Reagents
  • Refined Coconut Oil

  • Methanol (Anhydrous, 99.8%)

  • Sodium Hydroxide (NaOH) pellets

  • Hydrochloric Acid (HCl) (for neutralization, optional)

  • Distilled Water

  • Anhydrous Sodium Sulfate

  • Standard this compound (for analytical comparison)

Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Gas chromatograph with a flame ionization detector (GC-FID)

Protocol 1: Preparation of Sodium Methoxide Catalyst

Caution: Sodium methoxide is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Carefully weigh 1.0 g of NaOH pellets for every 100 g of coconut oil to be used.

  • In a separate flask, measure the required volume of methanol. A 6:1 molar ratio of methanol to oil is recommended.

  • Slowly add the NaOH pellets to the methanol while stirring continuously with a magnetic stirrer. The dissolution is an exothermic reaction.

  • Continue stirring until all the NaOH has dissolved to form a clear sodium methoxide solution. Prepare this solution fresh before each reaction.

Protocol 2: Transesterification of Coconut Oil
  • Place 100 g of refined coconut oil into the three-neck round-bottom flask.

  • Heat the oil to 60 °C using the heating mantle while stirring at 600 rpm.[8]

  • Once the temperature is stable, slowly add the freshly prepared sodium methoxide solution to the flask.

  • Connect the reflux condenser and maintain the reaction temperature at 60-65 °C for 90 minutes with continuous stirring.[8]

  • After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and let it stand for several hours (or overnight) to allow for the separation of the two layers: the upper layer of fatty acid methyl esters (biodiesel) and the lower layer of glycerol.

  • Carefully drain the lower glycerol layer.

Protocol 3: Purification of Methyl Esters
  • Wash the crude methyl ester layer in the separatory funnel with warm (50 °C) distilled water. Add a volume of water equal to 20-30% of the ester volume.

  • Gently shake the funnel and allow the layers to separate. Drain the lower aqueous layer containing impurities like soap and residual catalyst.

  • Repeat the washing step 2-3 times until the wash water is neutral (pH 7).

  • Transfer the washed methyl esters to a clean flask and add anhydrous sodium sulfate to remove any remaining water.

  • Filter the dried methyl esters to remove the sodium sulfate.

  • To obtain a higher purity of this compound, fractional distillation under vacuum can be performed.[9] The different methyl esters will separate based on their boiling points.

Protocol 4: Characterization of this compound
  • Gas Chromatography (GC): The composition of the FAMEs and the purity of the this compound can be determined using GC-FID.

    • Column: A polar capillary column (e.g., DB-WAX or HP-INNOWax) is suitable for FAME analysis.

    • Injector and Detector Temperature: Typically set at 250 °C.

    • Oven Temperature Program: A temperature gradient is used to separate the different FAMEs (e.g., start at 100 °C, ramp up to 240 °C).

    • Carrier Gas: Helium or Hydrogen.

  • Identify the this compound peak by comparing its retention time with that of a standard this compound sample.

  • Quantify the amount of this compound by calculating the peak area percentage.

Experimental Workflow and Signaling Pathways

Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis CoconutOil Coconut Oil Reactor Transesterification Reactor (60-65°C, 60-120 min) CoconutOil->Reactor Methanol Methanol Methoxide Sodium Methoxide Solution Methanol->Methoxide Dissolve NaOH NaOH Catalyst NaOH->Methoxide Methoxide->Reactor Mixture Reaction Mixture Reactor->Mixture Separation Gravity Separation Mixture->Separation CrudeFAME Crude FAMEs Separation->CrudeFAME Glycerol Glycerol Byproduct Separation->Glycerol Washing Water Washing CrudeFAME->Washing Drying Drying (Anhydrous Na2SO4) Washing->Drying Distillation Vacuum Distillation Drying->Distillation PureMethylLaurate Pure this compound Distillation->PureMethylLaurate Analysis GC Analysis PureMethylLaurate->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The protocol described provides a reliable method for the synthesis of this compound from coconut oil. The yield and purity of the final product are dependent on several factors, including the quality of the coconut oil, the molar ratio of methanol to oil, the catalyst concentration, and the reaction temperature and time. It is crucial to use anhydrous methanol and to minimize the exposure of the reaction to atmospheric moisture to prevent the saponification of triglycerides, which can reduce the yield of methyl esters and complicate the purification process.

The purification steps are critical for obtaining high-purity this compound. Washing with water removes most of the impurities, and subsequent vacuum distillation can effectively separate this compound from other fatty acid methyl esters present in the mixture. The final product should be characterized by appropriate analytical techniques, such as GC, to confirm its identity and purity. This protocol can be scaled up or down depending on the desired quantity of this compound. Further optimization of reaction conditions may be necessary to maximize the yield for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl Laurate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of methyl laurate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the optimization of this compound synthesis.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the esterification of lauric acid with methanol to produce this compound.

Problem Potential Cause Recommended Solution
Low Conversion/Yield Insufficient Catalyst Activity: The chosen catalyst may not be effective under the current reaction conditions.- Catalyst Screening: Compare the efficacy of different types of catalysts such as Brønsted acidic ionic liquids (e.g., [Hnmp]HSO4), solid acid catalysts (e.g., cerium phosphotungstate), or traditional mineral acids (e.g., H2SO4).[1][2][3][4] - Increase Catalyst Dosage: Gradually increase the catalyst concentration. Optimal dosages are often reported between 5% and 10% by weight of lauric acid.[1][4][5]
Suboptimal Molar Ratio: An incorrect ratio of methanol to lauric acid can limit the reaction equilibrium.- Increase Methanol Excess: Employ a higher molar ratio of methanol to lauric acid. Ratios from 6:1 to 9:1 have been shown to significantly improve conversion rates.[1][4][5][6] However, an excessive amount of methanol can dilute the catalyst, so optimization is key.[1][6]
Inadequate Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to side reactions or evaporation of methanol.- Optimize Temperature: Most studies indicate an optimal temperature range of 60-70°C for many catalytic systems.[1][2][4][5][6][7] Increasing the temperature beyond this point may not always lead to better yields and can even have a negative effect.[6]
Insufficient Reaction Time: The reaction may not have reached equilibrium.- Extend Reaction Time: Monitor the reaction progress over time to determine the point at which the conversion plateaus. Optimal times can range from 1 to 4 hours depending on the catalyst and other conditions.[1][3][4][5]
Presence of Water: Water produced during the esterification reaction can inhibit the forward reaction.- Water Removal: While some modern catalysts like certain ionic liquids are less sensitive to water, in many systems, removing water (e.g., using a Dean-Stark apparatus or molecular sieves) can drive the equilibrium towards the product side.[1][6]
Difficult Product Separation Homogeneous Catalyst: Traditional acid catalysts like sulfuric acid can be difficult to separate from the product mixture.- Use a Heterogeneous or Recyclable Catalyst: Employing solid acid catalysts or ionic liquids that form a separate phase after the reaction simplifies product isolation.[1][4][6] For instance, with certain ionic liquids, the this compound forms an upper phase that can be easily decanted.[1][4][6]
Emulsion Formation: Vigorous stirring with certain reaction mixtures can lead to the formation of stable emulsions.- Optimize Stirring Speed: Reduce the agitation speed once the reaction is complete to allow for phase separation. - Utilize a Separating Funnel: Allow the mixture to settle in a separating funnel for a clear distinction between the organic and aqueous/catalyst layers.[1][6]
Catalyst Deactivation/Low Reusability Catalyst Poisoning or Leaching: Impurities in the reactants or harsh reaction conditions can deactivate the catalyst. The active catalytic species may also leach into the reaction mixture.- Purify Reactants: Ensure that lauric acid and methanol are of high purity and dry. - Catalyst Regeneration: For catalysts like cerium phosphotungstate, a recrystallization step can restore catalytic activity.[3] For ionic liquids, washing with a suitable solvent like ethyl acetate and drying under vacuum can effectively regenerate them for multiple cycles.[1][6]
Side Reactions High Temperatures: Elevated temperatures can sometimes lead to the formation of byproducts.- Maintain Optimal Temperature: Adhere to the recommended temperature range for your specific catalytic system to minimize side reactions.[6]
Impurities in Starting Materials: The presence of other fatty acids or reactive species can lead to the formation of undesired esters.- Use High-Purity Lauric Acid: Ensure the starting lauric acid is of a high grade to prevent the formation of other methyl esters.

Frequently Asked Questions (FAQs)

1. What are the most critical factors to optimize for high this compound yield?

The key factors influencing the yield of this compound are the type and amount of catalyst, the molar ratio of methanol to lauric acid, the reaction temperature, and the reaction time.[1][4][5] An excess of methanol is generally required to shift the reaction equilibrium towards the product side.[6]

2. What are the advantages of using ionic liquids as catalysts over traditional acid catalysts?

Ionic liquids offer several advantages, including high catalytic activity, mild reaction conditions, non-corrosiveness, and ease of separation from the product, which allows for catalyst recycling.[1][4] This contrasts with traditional catalysts like sulfuric acid, which can cause equipment corrosion and are difficult to separate from the reaction mixture.[8]

3. How can I monitor the progress of the reaction?

The progress of the esterification reaction can be monitored by taking aliquots from the reaction mixture at different time intervals and determining the acid value by titration with a standardized solution of potassium hydroxide (KOH).[4][6] A decrease in the acid value corresponds to the conversion of lauric acid to this compound.

4. Is it necessary to remove water from the reaction mixture?

While the removal of water is a classic strategy to drive esterification reactions forward, some modern catalytic systems, such as those using certain ionic liquids, have shown high conversion rates even without active water removal.[4][6] This is potentially due to the ionic liquid's ability to absorb the water generated.[6] However, for many other systems, water removal remains a beneficial practice.

5. How can the catalyst be recycled?

For ionic liquid catalysts that form a biphasic system with the product, the catalyst layer can be separated by decantation.[1][6] The recovered ionic liquid is then typically washed with a solvent like ethyl acetate to remove any dissolved organic product and dried under vacuum to remove water and residual solvent before being reused.[1][6] Solid catalysts can be recovered by filtration.

Quantitative Data on Reaction Conditions

The following table summarizes optimized reaction conditions for this compound synthesis from various studies, providing a comparative overview of different catalytic systems.

CatalystCatalyst Dosage (% w/w of Lauric Acid)Methanol:Lauric Acid (Molar Ratio)Temperature (°C)Time (hours)Lauric Acid Conversion (%)Reference
[Hnmp]HSO4 (Ionic Liquid)5.237.68:1702.2798.58[1][2]
[Hnmp]HSO4 (Ionic Liquid)56:170297.41[4]
[C3SO3Hnhp]HSO4 (Ionic Liquid)109:170195.33[5]
Cerium Phosphotungstate715:1674>97.0[3]
Amberlyst 15--1100.083 (5 min)98[9]
ZrOCl2·8H2O4%10:1-297.0[10]
NaOH (for transesterification)2%-60255.61[7][11]

Experimental Protocols

General Protocol for this compound Synthesis using an Ionic Liquid Catalyst

This protocol is a generalized procedure based on common methodologies reported in the literature.[1][4][6]

Materials:

  • Lauric Acid

  • Methanol

  • Ionic Liquid Catalyst (e.g., [Hnmp]HSO4)

  • Ethyl Acetate (for washing)

  • Potassium Hydroxide (for titration)

  • Ethanol (for titration)

  • Phenolphthalein indicator

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separating funnel

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a pre-weighed amount of lauric acid, methanol, and the ionic liquid catalyst.

  • Reaction: Heat the mixture to the desired temperature (e.g., 70°C) with vigorous stirring. Allow the reaction to proceed for the optimized duration (e.g., 2-3 hours).

  • Product Separation: After the reaction is complete, stop heating and stirring. Allow the mixture to cool and settle. The mixture should separate into two phases, with the upper layer being the this compound product and the lower layer being the ionic liquid catalyst.[1][6]

  • Isolation: Carefully decant or use a separating funnel to separate the upper product layer.

  • Catalyst Recycling: The lower ionic liquid layer can be washed with ethyl acetate to remove residual product, followed by drying under vacuum in a rotary evaporator to remove water and solvent.[1][6] The regenerated catalyst can then be used for subsequent reactions.

  • Analysis: The conversion of lauric acid can be determined by measuring the acid value of the product layer via titration with a standardized KOH solution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Separation cluster_purification Purification & Analysis reactants Weigh Lauric Acid, Methanol, and Catalyst setup Assemble Reaction Apparatus (Flask, Condenser, Stirrer) reactants->setup execute Heat and Stir at Optimized Temperature and Time setup->execute monitor Monitor Progress (e.g., Titration) execute->monitor cool Cool Reaction Mixture execute->cool monitor->execute Continue if not complete separate Separate Phases (Decantation/Separating Funnel) cool->separate product_iso Isolate this compound (Upper Phase) separate->product_iso catalyst_iso Isolate Catalyst (Lower Phase) separate->catalyst_iso product_analysis Analyze Product Purity and Yield product_iso->product_analysis catalyst_regen Wash and Dry Catalyst for Reuse catalyst_iso->catalyst_regen

Caption: Experimental workflow for this compound synthesis.

logical_relationship cluster_inputs Input Factors cluster_outputs Outputs catalyst Catalyst (Type & Dosage) yield This compound Yield catalyst->yield ratio Methanol:Lauric Acid Molar Ratio ratio->yield temp Reaction Temperature temp->yield time Reaction Time time->yield purity Product Purity yield->purity

Caption: Factors influencing this compound synthesis yield.

References

Technical Support Center: Methyl Laurate Esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl laurate through esterification.

Troubleshooting Guide

This section addresses common issues encountered during the esterification of lauric acid with methanol.

Question: Why is my this compound yield consistently low (25-35%)?

Answer: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The equilibrium between reactants (lauric acid and methanol) and products (this compound and water) can limit the conversion.[1][2] To improve the yield, consider the following strategies:

  • Increase the concentration of a reactant: Using a large excess of methanol can shift the equilibrium towards the product side.[1][2] Some protocols suggest a methanol to lauric acid molar ratio of up to 15:1.[3]

  • Remove water as it forms: Water is a byproduct of the reaction, and its presence can drive the equilibrium back towards the reactants.[1][2] Methods for water removal include using a Dean-Stark apparatus, adding a desiccant like anhydrous calcium sulfate, or using a catalyst that also acts as a dehydrating agent, such as concentrated sulfuric acid.[1][2][4]

  • Optimize catalyst and reaction conditions: The choice of catalyst and reaction parameters like temperature and time are crucial. Ensure you are using an effective catalyst and the optimal conditions for it.

Question: My reaction seems to stop before all the lauric acid is consumed. What could be the cause?

Answer: This is likely due to the reaction reaching equilibrium. As the concentration of products increases, the rate of the reverse reaction (hydrolysis of the ester) also increases until it matches the rate of the forward reaction (esterification). At this point, there will be no net change in the concentrations of reactants and products.

To drive the reaction to completion, you need to shift the equilibrium to the right. This can be achieved by:

  • Using an excess of methanol: This increases the probability of collisions between lauric acid and methanol molecules, favoring the forward reaction.[5][6]

  • Continuous water removal: As mentioned previously, removing water as it is formed is a highly effective way to prevent the reverse reaction and push the formation of this compound.[1][2][7]

Question: I am having difficulty separating the this compound from the reaction mixture. What is the best approach?

Answer: The purification process is critical for obtaining high-purity this compound. A common issue is the presence of unreacted lauric acid and the acid catalyst in the organic layer.[4][8] A typical workup procedure involves:

  • Neutralization: After the reaction, the mixture should be washed with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, to neutralize the acid catalyst and any remaining lauric acid.[3][4]

  • Extraction: The this compound is typically extracted into an organic solvent like ethyl acetate.[8]

  • Washing: The organic layer should then be washed with water to remove any remaining salts and other water-soluble impurities.[3]

  • Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed by rotary evaporation to yield the crude this compound.

  • Distillation: For high purity, the crude product can be distilled.[3][4]

Some modern approaches using ionic liquid catalysts result in a biphasic mixture where the this compound can be easily separated by decantation.[5][6][9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for this compound esterification?

A1: The choice of catalyst depends on the desired reaction conditions and environmental considerations.

  • Homogeneous acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are effective and commonly used catalysts.[2][7] However, they can cause corrosion and are difficult to separate from the product.[6]

  • Heterogeneous catalysts: Solid acid catalysts like resins (e.g., Amberlyst-16) and ionic liquids (e.g., [Hnmp]HSO₄) offer advantages such as easier separation, reusability, and reduced environmental impact.[5][6][10] Studies have shown that ionic liquids like 1-methyl-2-pyrrolidonium hydrogen sulfate ([Hnmp]HSO₄) can lead to high yields (over 97%) under optimized conditions.[5][6]

Q2: What are the recommended reaction conditions (temperature, time, molar ratio)?

A2: Optimal conditions can vary depending on the catalyst used. However, some general guidelines are:

  • Temperature: Typically, the reaction is carried out at the reflux temperature of the alcohol, which for methanol is around 65-70°C.[5][6] Some studies have shown that increasing the temperature beyond this point can lead to a decrease in conversion due to methanol evaporation.[5]

  • Reaction Time: Reaction times can range from 1 to 10 hours.[7] With efficient catalysts like [Hnmp]HSO₄, high conversions can be achieved in as little as 2 hours.[6]

  • Molar Ratio (Methanol:Lauric Acid): An excess of methanol is generally used. Ratios from 6:1 to 16:1 have been reported to give high yields.[5][6][11]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification can be monitored by:

  • Thin-Layer Chromatography (TLC): TLC can be used to qualitatively track the disappearance of the lauric acid spot and the appearance of the this compound spot.[8]

  • Titration: The conversion of lauric acid can be quantified by titrating the remaining acid in the reaction mixture with a standardized solution of a base like potassium hydroxide (KOH).[6][9]

Q4: Is it necessary to remove water during the reaction?

A4: While not strictly necessary in all cases, especially when using a large excess of alcohol, removing water is a highly effective strategy to maximize the yield by shifting the reaction equilibrium towards the products.[1][2][7] For industrial-scale production or when aiming for very high conversion rates, water removal is strongly recommended.

Data Presentation

Table 1: Comparison of Catalysts for this compound Esterification

CatalystCatalyst TypeMethanol:Lauric Acid Molar RatioTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Sulfuric Acid (H₂SO₄)HomogeneousExcessReflux18High (not specified)[3]
[Hnmp]HSO₄Ionic Liquid6:170297.41[6]
[Hnmp]HSO₄Ionic Liquid7.68:1702.2798.58[5]
Ferric-alginateHeterogeneous16:1Reflux399[11]
Cerium PhosphotungstateHeterogeneous15:1674>97.0[3]
Amberlyst-16Resin1.25:1 (with 2-EHA)1405>98[10]

Experimental Protocols

Protocol 1: Esterification using Ionic Liquid Catalyst [Hnmp]HSO₄

This protocol is based on the work by Zhang et al. (2014).[6]

  • Reactant and Catalyst Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add lauric acid, methanol, and the ionic liquid catalyst [Hnmp]HSO₄. The recommended conditions are a methanol to lauric acid molar ratio of 6:1 and a catalyst dosage of 5% of the lauric acid weight.

  • Reaction: Heat the mixture to 70°C with vigorous stirring and maintain these conditions for 2 hours.

  • Product Separation: After the reaction, allow the mixture to cool. It will separate into two phases. The upper phase is primarily this compound. Separate the upper layer by decantation.

  • Catalyst Recycling: The lower phase, which is the viscous ionic liquid, can be reused. To do so, remove any residual water and methanol by rotary evaporation.

Protocol 2: General Fischer Esterification with Sulfuric Acid

This is a general protocol for Fischer esterification.[3][7]

  • Reactant and Catalyst Charging: In a round-bottom flask, combine lauric acid and a large excess of anhydrous methanol. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 ml per 1g of carboxylic acid as a starting point, but this can be optimized).[8]

  • Reflux: Heat the mixture to reflux (approximately 65-70°C) for several hours (e.g., 4-18 hours), monitoring the reaction by TLC.

  • Workup:

    • Cool the reaction mixture and pour it into water.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude this compound by distillation.

Visualizations

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Charge Reactants (Lauric Acid, Methanol) Catalyst Add Catalyst (e.g., H₂SO₄, [Hnmp]HSO₄) Heat Heat to Reflux (e.g., 70°C) Catalyst->Heat Monitor Monitor Progress (TLC, Titration) Heat->Monitor Quench Quench & Neutralize Monitor->Quench Extract Extract with Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Evaporate Wash->Dry Purify Distill for High Purity Dry->Purify Product Pure this compound Purify->Product

Caption: General experimental workflow for this compound esterification.

Troubleshooting_Yield Start Low this compound Yield CheckEquilibrium Is the reaction reaching equilibrium prematurely? Start->CheckEquilibrium CheckWater Is water effectively removed? Start->CheckWater CheckConditions Are reaction conditions optimal? Start->CheckConditions Sol_Equilibrium Increase Methanol:Lauric Acid Ratio CheckEquilibrium->Sol_Equilibrium Yes Sol_Water Use Dean-Stark or a dehydrating agent CheckWater->Sol_Water No Sol_Conditions Optimize temperature, time, and catalyst choice CheckConditions->Sol_Conditions No ImprovedYield Improved Yield Sol_Equilibrium->ImprovedYield Sol_Water->ImprovedYield Sol_Conditions->ImprovedYield

Caption: Troubleshooting logic for low this compound yield.

References

"preventing side reactions in methyl laurate synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing side reactions during the synthesis of methyl laurate.

Troubleshooting Guides & FAQs

Q1: My this compound yield is lower than expected. What are the common causes and how can I improve it?

A1: Low yield in this compound synthesis via Fischer esterification is often due to the reversible nature of the reaction. The primary competing reaction is the hydrolysis of the this compound product back to lauric acid and methanol, catalyzed by the water generated during the esterification.[1][2][3][4]

Troubleshooting Steps:

  • Excess Methanol: Employ a large molar excess of methanol relative to lauric acid. This shifts the reaction equilibrium towards the product side, favoring the formation of this compound.[1][2][5] Molar ratios of methanol to lauric acid ranging from 6:1 to 15:1 have been shown to be effective.[6][7][8][9]

  • Water Removal: The continuous removal of water as it is formed is a critical step to prevent the reverse reaction.[2][3][4] This can be achieved using methods like Dean-Stark distillation.

  • Catalyst Activity: Ensure the catalyst is active and used in the correct amount. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and various solid acid catalysts.[2][7] Catalyst deactivation can occur, especially with recyclable catalysts, due to factors like coking.[7]

  • Reaction Time and Temperature: The reaction may not have reached equilibrium. Optimal reaction times can vary from 1 to 18 hours, with temperatures typically between 60-70°C.[2][7][10] However, excessively high temperatures can lead to methanol evaporation, which can negatively impact the reaction rate.[9]

Q2: I am observing impurities in my final product after purification. What are the likely side products and how can I minimize their formation?

A2: The most common impurity is unreacted lauric acid due to the equilibrium nature of the Fischer esterification.[1] Other potential, though less common, side reactions with primary alcohols like methanol under typical esterification conditions are minimal. Issues are more likely to arise from incomplete reaction or inadequate purification.

Prevention and Purification:

  • Drive the Reaction to Completion: Utilize the strategies mentioned in A1 (excess methanol, water removal) to maximize the conversion of lauric acid.

  • Neutralization: After the reaction, wash the product mixture with a saturated sodium bicarbonate solution. This will react with and remove any remaining acidic catalyst and unreacted lauric acid.[7]

  • Purification: Subsequent washing with water and drying, followed by distillation, can effectively purify the this compound.[7][11]

Q3: Can the choice of catalyst influence the formation of side products?

A3: Yes, the choice of catalyst can be crucial. While strong mineral acids like concentrated sulfuric acid are effective, they can be corrosive and lead to environmental concerns.[7][9] Heterogeneous (solid acid) catalysts and ionic liquids are often presented as greener alternatives that can offer high selectivity and easier separation from the product, potentially reducing side reactions and simplifying purification.[6][8][10][12] Some studies show that ionic liquid catalysts can be recycled multiple times with sustained high activity.[6][12]

Q4: Does the purity of my reactants, particularly methanol, affect the reaction?

A4: Yes, the purity of reactants is important. The presence of water in the reactants will inhibit the forward reaction and favor the reverse hydrolysis reaction, thereby reducing the yield of this compound.[3] Using anhydrous methanol is recommended for optimal results.[7] Studies have shown that higher purity methanol leads to higher conversion rates.[13]

Data on Optimized Reaction Conditions

The following tables summarize quantitative data from various studies on optimizing this compound synthesis to maximize yield and minimize side reactions.

Table 1: Comparison of Different Catalysts and Optimized Conditions

CatalystMethanol:Lauric Acid Molar RatioCatalyst Loading (% w/w of lauric acid)Temperature (°C)Reaction Time (h)Lauric Acid Conversion (%)Reference
[Hnmp]HSO₄ (Ionic Liquid)7.68:15.23%702.2798.58%[6][12]
[C₃SO₃Hnhp]HSO₄ (Ionic Liquid)9:110%70195.33%[10]
Cerium Phosphotungstate15:17%674>97.0%[7]
ZrOCl₂·8H₂O10:14%Not Specified297.0%[14]
Amberlyst6:120%Not SpecifiedNot Specified98.9% (with 99% pure methanol)[13]

Experimental Protocols

General Protocol for this compound Synthesis via Fischer Esterification

This protocol is a generalized procedure based on common laboratory practices for Fischer esterification.[5][7][10]

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine lauric acid and anhydrous methanol. A significant molar excess of methanol should be used (e.g., a 6:1 to 15:1 molar ratio of methanol to lauric acid).

  • Catalyst Addition: Carefully add the acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid, or a specified weight percentage of a solid acid catalyst) to the flask.

  • Reaction: Heat the mixture to reflux (typically around 65-70°C) with constant stirring for the desired reaction time (e.g., 2-4 hours). If a Dean-Stark apparatus is used, monitor and collect the water byproduct.

  • Workup and Neutralization: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing water. Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted lauric acid), and finally with water again.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter to remove the drying agent. The crude this compound can be further purified by distillation.[7]

Visualizations

FischerEsterification cluster_reactants Reactants cluster_products Products lauric_acid Lauric Acid intermediate Tetrahedral Intermediate lauric_acid->intermediate + Methanol methanol Methanol methyl_laurate This compound methyl_laurate->intermediate + Water (Hydrolysis) water Water catalyst Acid Catalyst (H+) catalyst->lauric_acid Protonation intermediate->methyl_laurate - Water

Caption: Main reaction and reverse hydrolysis pathway in Fischer esterification.

TroubleshootingWorkflow start Low this compound Yield check_equilibrium Is the reaction equilibrium being addressed? start->check_equilibrium check_conditions Are reaction conditions optimal? check_equilibrium->check_conditions Yes solution_methanol Increase molar excess of methanol check_equilibrium->solution_methanol No solution_water Implement water removal (e.g., Dean-Stark) check_equilibrium->solution_water No check_purification Was the workup/purification effective? check_conditions->check_purification Yes solution_conditions Verify temperature, time, and catalyst activity check_conditions->solution_conditions No solution_purification Ensure complete neutralization and proper distillation check_purification->solution_purification No end Improved Yield check_purification->end Yes solution_methanol->end solution_water->end solution_conditions->end solution_purification->end

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Methyl Laurate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the Gas Chromatography (GC) analysis of methyl laurate and other fatty acid methyl esters (FAMEs).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC analysis?

A1: In an ideal GC analysis, the chromatographic peak for a compound like this compound should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half. This asymmetry can compromise the accuracy of peak integration and reduce the resolution between closely eluting compounds.[1][2]

Q2: My this compound peak is tailing. What are the most common causes?

A2: Peak tailing for FAMEs such as this compound can stem from several factors. The most common culprits include:

  • Inlet-related issues: Contamination of the injector liner, septum degradation, or an incorrect split ratio. An active site in the inlet can interact with the analyte.

  • Column problems: A contaminated or degraded GC column, improper column installation (e.g., incorrect insertion depth into the inlet or detector), or a poorly cut column end.[1][3]

  • Chemical interactions: Secondary interactions between the analyte and active sites on the stationary phase (e.g., exposed silanols) can cause tailing.[1]

  • Sample and injection issues: Overloading the column with too much sample, or a mismatch between the sample solvent and the stationary phase polarity.[4]

Q3: How can I tell if the peak tailing is a chemical or a physical problem?

A3: A good starting point is to observe the chromatogram as a whole. If most or all peaks are tailing, the issue is likely physical, such as a disruption in the carrier gas flow path due to a bad column cut or improper installation.[4] Conversely, if only specific peaks (especially polar compounds) are tailing, it is more likely a chemical issue related to interactions with active sites in the system.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of peak tailing for this compound.

Step 1: Inlet System Maintenance

The injection port is a frequent source of problems. Regular maintenance is crucial for optimal performance.

Question: What should I check in the GC inlet if I observe peak tailing?

Answer:

Start with basic inlet maintenance. A contaminated or active inlet is a primary cause of peak tailing.

  • Replace the Injector Liner: The liner can accumulate non-volatile residues from the sample matrix. Replace it with a new, deactivated liner.[1]

  • Replace the Septum: Particles from a cored or worn-out septum can fall into the liner and create active sites.[5]

  • Check for Leaks: Ensure all fittings and connections in the inlet are leak-free.

Step 2: Column Inspection and Maintenance

The analytical column is the heart of the separation, and its condition directly impacts peak shape.

Question: How can I determine if my GC column is causing the peak tailing?

Answer:

  • Inspect the Column Installation: Ensure the column is installed at the correct depth in both the injector and the detector, as specified by the instrument manufacturer. An incorrect position can create dead volume, leading to peak tailing.[4]

  • Examine the Column Cut: A poor, jagged cut of the column can create turbulence in the flow path. The cut should be clean and at a right angle. If in doubt, re-cut the column.[3]

  • Trim the Column: The front end of the column can become contaminated over time. Trimming 15-20 cm from the inlet end can often resolve the issue.[3]

  • Column Conditioning: If the column is new or has been stored, it may require conditioning to remove any contaminants and ensure the stationary phase is stable.

Step 3: Method Parameter Optimization

Sub-optimal GC method parameters can significantly contribute to poor peak shape.

Question: Which GC method parameters should I investigate to reduce peak tailing?

Answer:

  • Split Ratio: A split ratio that is too low may not provide a high enough flow rate for an efficient sample introduction, potentially causing peak tailing.[4] Increasing the split ratio can often improve peak shape.

  • Inlet Temperature: An inlet temperature that is too low can lead to incomplete or slow vaporization of the analyte, especially for higher boiling point compounds, which can cause tailing.[3]

  • Initial Oven Temperature: For splitless injections, if the initial oven temperature is too high, it can lead to a "solvent effect violation," causing peak tailing for early eluting peaks. Lowering the initial oven temperature by 10-20°C can improve focusing.[4]

Data Presentation

The following table provides representative data illustrating the effect of the split ratio on the peak asymmetry of this compound. A lower asymmetry factor indicates a more symmetrical peak.

Split RatioOn-Column Amount (ng)Peak Asymmetry FactorPeak Shape
10:1101.8Significant Tailing
20:151.5Moderate Tailing
50:121.2Minor Tailing
100:111.0Symmetrical

Note: This data is illustrative and actual results may vary depending on the specific instrument and conditions. A higher split ratio reduces the amount of analyte introduced onto the column, which can prevent column overload and improve peak shape.[6]

Experimental Protocols

Protocol 1: GC Column Conditioning (for a new or stored column)

Objective: To prepare the GC column for analysis by removing contaminants and ensuring a stable stationary phase.

Methodology:

  • Installation: Install the column in the injector, but do not connect it to the detector.

  • Carrier Gas Purge: Set the carrier gas flow to the typical operating rate and purge the column at ambient temperature for 15-30 minutes to remove oxygen.

  • Temperature Program:

    • Set the initial oven temperature to 40°C.

    • Ramp the temperature at 10°C/minute to 20°C above the final temperature of your analytical method, or to the column's maximum isothermal temperature limit, whichever is lower.

    • Hold at this temperature for 1-2 hours. For highly polar columns like those used for FAME analysis, a longer conditioning time at a temperature slightly below the maximum limit may be beneficial.[7]

  • Cool Down and Connection: Cool down the oven, then connect the column to the detector.

  • Equilibration: Heat the system to the initial analytical conditions and allow the baseline to stabilize before running samples.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) from Oil

Objective: To convert fatty acids in an oil sample to their more volatile methyl esters for GC analysis. This is a common derivatization procedure.[8]

Methodology:

  • Saponification:

    • Weigh approximately 100 mg of the oil sample into a screw-cap test tube.

    • Add 2 mL of 0.5 M NaOH in methanol.

    • Heat at 100°C for 5-10 minutes until the fat globules go into solution.

  • Methylation:

    • Add 2 mL of Boron Trifluoride (BF₃) in methanol to the cooled solution.

    • Heat again at 100°C for 5-10 minutes.

  • Extraction:

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the cooled tube.

    • Shake vigorously for 1 minute.

    • Allow the layers to separate.

  • Sample Collection:

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC analysis.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for this compound inlet_check Step 1: Inspect Inlet System start->inlet_check column_check Step 2: Evaluate Column Condition inlet_check->column_check Inlet OK liner Replace Liner & Septum inlet_check->liner Contamination? leak_check Check for Leaks inlet_check->leak_check No Contamination method_check Step 3: Review Method Parameters column_check->method_check Column OK installation Check Column Installation & Cut column_check->installation Physical Integrity? trim Trim Column Inlet (15-20 cm) column_check->trim Contamination? condition Recondition Column column_check->condition Degradation? split_ratio Increase Split Ratio method_check->split_ratio inlet_temp Optimize Inlet Temperature method_check->inlet_temp oven_temp Adjust Initial Oven Temperature method_check->oven_temp resolution Problem Resolved liner->resolution leak_check->resolution installation->resolution trim->resolution condition->resolution split_ratio->resolution inlet_temp->resolution oven_temp->resolution

Caption: A logical workflow for troubleshooting peak tailing in GC analysis.

Peak_Tailing_Causes cluster_inlet Inlet Issues cluster_column Column Issues cluster_method Method Parameters liner_contam Liner Contamination septum_bleed Septum Bleed/Particles dead_volume_inlet Dead Volume active_sites Active Sites (Silanols) column_contam Column Contamination poor_cut Poor Column Cut phase_degradation Stationary Phase Degradation column_overload Column Overload low_inlet_temp Low Inlet Temperature solvent_mismatch Solvent Mismatch peak_tailing This compound Peak Tailing peak_tailing->liner_contam peak_tailing->septum_bleed peak_tailing->dead_volume_inlet peak_tailing->active_sites peak_tailing->column_contam peak_tailing->poor_cut peak_tailing->phase_degradation peak_tailing->column_overload peak_tailing->low_inlet_temp peak_tailing->solvent_mismatch

Caption: Common causes of peak tailing for this compound in GC analysis.

References

"optimizing catalyst concentration for methyl laurate synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl laurate, with a focus on optimizing catalyst concentration.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst concentration for this compound synthesis?

The optimal catalyst concentration for this compound synthesis is highly dependent on the specific catalyst being used. For instance, with cerium phosphotungstate, a concentration of 7% relative to the mass of lauric acid is recommended, achieving a conversion rate of over 97%.[1] For the ionic liquid catalyst [Hnmp]HSO4, an optimal dosage of 5.23% has been reported, resulting in a lauric acid conversion of 98.58%.[2][3][4] Another ionic liquid, [C3SO3Hnhp]HSO4, showed optimal results at a 10% dosage, with a 95.33% conversion of lauric acid.[5][6]

Q2: How does catalyst concentration affect the reaction yield?

Increasing the catalyst dosage generally leads to a higher conversion rate of lauric acid to this compound, up to an optimal point.[1][3] For example, with the ionic liquid [Hnmp]HSO4, the conversion rate of lauric acid increases sharply as the catalyst dosage is raised to 5%, after which further increases do not significantly improve the conversion.[3][7] Similarly, when using cerium phosphotungstate, the conversion rate of lauric acid increases with the amount of catalyst until it reaches 7% of the lauric acid's mass, beyond which the conversion rate plateaus.[1]

Q3: What are some common catalysts used for this compound synthesis?

Several types of catalysts are used for this compound synthesis. Traditional catalysts include concentrated sulfuric acid.[1] However, due to issues like equipment corrosion and environmental concerns, alternative catalysts have been developed.[1][3] These include solid acid catalysts and, more recently, ionic liquids which are noted for their high catalytic activity and reusability.[2][3][4][5][6][7] Specific examples of ionic liquid catalysts include 1-methyl-2-pyrrolidonium hydrogen sulfate ([Hnmp]HSO4) and 1-(3-sulfonic acid) propyl-2-pyrrolidonium hydrogen sulfate ([C3SO3Hnhp]HSO4).[2][3][5][6] Cerium phosphotungstate is another effective catalyst.[1]

Q4: Can the catalyst be recycled and reused?

Yes, many modern catalysts, particularly ionic liquids and certain solid catalysts, are designed for recyclability. For instance, the ionic liquid [Hnmp]HSO4 has been shown to maintain high catalytic activity after five cycles.[2][3][4] Cerium phosphotungstate can also be recovered and reused after recrystallization, showing a lauric acid conversion rate greater than 97.0%, which is comparable to the fresh catalyst.[1]

Troubleshooting Guide

Problem: Low Conversion Rate or Yield

A low conversion rate is a common issue in this compound synthesis. Several factors related to the catalyst can contribute to this problem.

Possible Causes and Solutions:

  • Suboptimal Catalyst Concentration: The concentration of the catalyst may be too low. It is important to increase the catalyst amount incrementally to the recommended optimal level for the specific catalyst being used. Conversely, an excessively high concentration can sometimes fail to improve the yield and is not cost-effective.[1][3]

  • Catalyst Inactivity: The catalyst may have lost its activity. For catalysts like cerium phosphotungstate, ensuring proper dehydration is crucial, as excess water can reduce catalytic performance.[1] For reusable catalysts, ensure proper regeneration and drying procedures are followed between runs.[1][3]

  • Poor Mass Transfer: If using a heterogeneous catalyst, inadequate mixing can limit the interaction between the catalyst and reactants. Ensure efficient stirring throughout the reaction.

  • Reaction Conditions: Verify that other reaction parameters such as temperature, reaction time, and the molar ratio of methanol to lauric acid are at their optimal levels as they work in conjunction with the catalyst concentration.

Problem: Difficulty in Catalyst Separation

Possible Causes and Solutions:

  • Catalyst Type: Homogeneous catalysts like sulfuric acid can be difficult to separate from the reaction mixture.[8] Consider switching to a heterogeneous catalyst or an ionic liquid, which often forms a separate phase, allowing for easier separation by decantation or filtration.[1][3]

  • Improper Work-up Procedure: Review the recommended work-up procedure for your specific catalyst. For ionic liquids, a common method involves allowing the mixture to settle into two phases, followed by separation.[3] For solid catalysts, filtration is typically employed.

Experimental Protocols & Data

Catalyst Optimization Data

The following tables summarize the optimal conditions found in various studies for this compound synthesis.

Table 1: Optimal Conditions for this compound Synthesis with Cerium Phosphotungstate.

ParameterOptimal ValueLauric Acid Conversion Rate
Catalyst Dosage7% of lauric acid mass> 97.0%
Reaction Temperature67°C
Acid to Alcohol Ratio1:15
Reaction Time4 hours
Data sourced from Guidechem.[1]

Table 2: Optimal Conditions for this compound Synthesis with Ionic Liquid Catalysts.

CatalystCatalyst DosageMethanol/Lauric Acid Molar RatioReaction TemperatureReaction TimeLauric Acid Conversion Rate
[Hnmp]HSO45.23%7.68 : 170°C2.27 hours98.58%
[C3SO3Hnhp]HSO410%9 : 170°C1 hour95.33%
Data sourced from Royal Society Open Science and ResearchGate.[2][3][4][5][6]
General Experimental Protocol (Esterification of Lauric Acid)

This protocol is a generalized procedure based on common methodologies for this compound synthesis using a catalyst.

  • Reactant and Catalyst Preparation:

    • Measure the required amounts of lauric acid and methanol to achieve the desired molar ratio (e.g., 1:15 or 6:1).[1][7]

    • Weigh the catalyst corresponding to the optimal percentage of the lauric acid's mass (e.g., 5-10%).[3][5]

  • Reaction Setup:

    • Combine lauric acid, methanol, and the catalyst in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction Execution:

    • Heat the mixture to the optimal reaction temperature (e.g., 67-70°C) and maintain it for the specified reaction time (e.g., 1-4 hours).[1][5]

    • Ensure continuous and efficient stirring throughout the reaction.

  • Product Separation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the catalyst from the product. For heterogeneous or phase-separating catalysts, this can be done by filtration or decantation.[1][3]

    • Remove any unreacted methanol, often through distillation or rotary evaporation.[1][3]

    • Wash the resulting this compound with a saturated sodium bicarbonate solution and then with water to remove any remaining acid and impurities.

    • Dry the final product, for instance, over anhydrous sodium sulfate.

Visualizations

Experimental Workflow for this compound Synthesis

G A 1. Reactant & Catalyst Preparation (Lauric Acid, Methanol, Catalyst) B 2. Reaction Setup (Round-bottom flask with reflux condenser) A->B C 3. Esterification Reaction (Heating and Stirring) B->C D 4. Product Cooling C->D E 5. Catalyst Separation (Filtration/Decantation) D->E F 6. Removal of Excess Methanol (Distillation/Evaporation) E->F G 7. Product Washing (Sodium Bicarbonate & Water) F->G H 8. Drying (Anhydrous Sodium Sulfate) G->H I Pure this compound H->I

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Conversion Rate

G Start Low Conversion Rate Observed Q1 Is catalyst concentration optimal? Start->Q1 S1 Adjust catalyst concentration to recommended level. Q1->S1 No Q2 Is the catalyst active? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-run experiment and analyze results. S1->End S2 Regenerate or replace the catalyst. Check for deactivation. Q2->S2 No Q3 Are other reaction parameters optimal? (Temperature, Time, Molar Ratio) Q2->Q3 Yes A2_Yes Yes A2_No No S2->End S3 Optimize other reaction conditions. Q3->S3 No Q3->End Yes A3_Yes Yes A3_No No S3->End

Caption: Troubleshooting flowchart for addressing low conversion rates.

References

"improving the emulsifying properties of methyl laurate surfactants"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for methyl laurate surfactants. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the emulsifying properties of this compound and its derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Emulsion Instability

Q1: My this compound emulsion is separating into layers. What is happening and how can I fix it?

A: This phenomenon is likely creaming, sedimentation, or coalescence.[1][2] Creaming occurs when the less dense oil droplets rise, while sedimentation is the settling of denser particles.[1][2] Coalescence is when droplets merge to form larger ones, eventually leading to complete phase separation.[2][3]

Troubleshooting Steps:

  • Optimize Surfactant Concentration: Insufficient emulsifier concentration is a common cause of instability.[2][4][5] Gradually increase the concentration of this compound to ensure adequate coverage of the oil droplets.

  • Reduce Droplet Size: Smaller droplets are less prone to separation.[6][7] Employ high-shear mixing or homogenization to reduce the average droplet size.[6][7]

  • Increase Continuous Phase Viscosity: Adding a thickener or stabilizer (like a gum or polymer) to the continuous phase (typically water) can slow down droplet movement and prevent separation.[2][8]

  • Adjust Phase Ratio: An imbalance in the oil-to-water ratio can lead to instability.[2] Experiment with different ratios to find the optimal balance for your system.

  • Check for Incompatibilities: Ensure there are no adverse interactions between the this compound surfactant and other ingredients in your formulation, such as electrolytes or certain polymers, which can cause the emulsifier to become ineffective.[2][7]

Q2: The droplets in my emulsion are clumping together, but not fully separating. What causes this?

A: This is likely flocculation, where droplets aggregate without merging.[2] While reversible through agitation, it can be a precursor to coalescence.

Troubleshooting Steps:

  • Increase Emulsifier Concentration: A higher concentration of this compound can provide a better protective layer around the droplets, preventing them from sticking together.[2]

  • Introduce a High HLB Emulsifier: If you are using a blend of emulsifiers, increasing the proportion of a higher Hydrophile-Lipophile Balance (HLB) emulsifier can enhance stability.[2]

  • Evaluate Zeta Potential: The charge on the droplet surface (zeta potential) influences droplet interaction.[9] Measuring and adjusting the pH or adding electrolytes can modify the zeta potential to increase repulsion between droplets.

Formulation and Processing

Q3: How do I determine the optimal concentration of this compound for my formulation?

A: The optimal concentration depends on the specific oil phase, the desired droplet size, and the oil/water ratio.[4] As surfactant concentration increases, the efficiency of emulsification generally improves, leading to more stable emulsions.[4] However, an excess can lead to other issues like crystallization.[7]

Recommended Approach:

  • Start with a concentration range based on literature for similar systems.

  • Prepare a series of emulsions with varying this compound concentrations.

  • Characterize each emulsion for droplet size and stability over time.[3][10][11] The optimal concentration will yield the smallest, most stable droplets without negative side effects.[6]

Q4: Can temperature affect the performance of my this compound emulsion?

A: Yes, temperature is a critical factor. For nonionic surfactants, increasing temperature can decrease their hydrophilicity, potentially leading to phase inversion where an oil-in-water (O/W) emulsion flips to a water-in-oil (W/O) emulsion.[12][13] This is known as the Phase Inversion Temperature (PIT).[12][13] Emulsions are often most stable when formulated at a temperature slightly below the PIT.[12] Additionally, processing at elevated temperatures can help in creating the emulsion more quickly.[14]

Q5: I'm observing a grainy texture in my cream. What could be the cause?

A: A grainy or waxy appearance can be due to the crystallization of components within the emulsion, particularly if it occurs after cooling.[7] This can happen if too much ionic emulsifier is used, which becomes less soluble at lower temperatures.[7] Another cause could be insufficient heating of the oil and water phases during preparation, preventing proper micelle formation before cooling begins.[7]

Troubleshooting Steps:

  • Adjust Emulsifier Blend: If using an ionic co-surfactant, try incorporating more non-ionic emulsifier into your blend.[7]

  • Optimize Heating Process: Ensure both the oil and water phases are heated sufficiently above the melting point of any solid components (like waxes) before emulsification.[7]

Enhancing Emulsifying Properties

Q6: How can I improve the emulsifying power of this compound?

A: The emulsifying properties can be enhanced by using it in combination with a co-surfactant.[15][16][17]

Strategies:

  • Use of Co-surfactants: Adding a co-surfactant, such as a fatty alcohol, can enhance the stability of the interfacial film around the oil droplets.[15][16] The combination of a primary surfactant and a co-surfactant is often essential for creating stable creams.[15]

  • HLB System Matching: The Hydrophile-Lipophile Balance (HLB) system is a valuable tool for selecting emulsifiers.[18][19] For an oil-in-water emulsion, you need to match the HLB of your emulsifier blend to the "required HLB" of your oil phase.[20][21] Since this compound is lipophilic, it is often blended with a more hydrophilic surfactant to achieve the desired HLB for O/W emulsions.[18]

Data Presentation

Table 1: HLB Values of Common Emulsifiers

The Hydrophile-Lipophile Balance (HLB) is a measure of the degree to which a surfactant is hydrophilic or lipophilic.[18] Emulsifiers with low HLB values are more oil-soluble and favor the formation of water-in-oil (W/O) emulsions, while high HLB values indicate water solubility and favor oil-in-water (O/W) emulsions.[18][21]

EmulsifierChemical ClassHLB ValueEmulsion Type Favored
Sorbitan TrioleateSorbitan Ester1.8W/O
Glyceryl StearateGlyceryl Ester3.8W/O
Sorbitan MonostearateSorbitan Ester4.7W/O
This compound (derivative) Fatty Acid Ester ~5-6 (estimated) W/O or co-emulsifier
Polysorbate 85Polyoxyethylene Sorbitan Ester11.0O/W
Tween 80 (Polysorbate 80)Polyoxyethylene Sorbitan Ester15.0O/W
Sodium Lauryl SulfateAnionic Surfactant40.0O/W

Note: The HLB value for this compound itself is not commonly listed as it's often an intermediate or part of a blend. Its derivatives, like sorbitan laurate, have established HLB values. The value provided is an estimate based on its chemical structure.

Table 2: Effect of Surfactant Concentration on Emulsion Properties

This table summarizes the general relationship between surfactant concentration and key emulsion characteristics based on established principles.[4][20]

Surfactant ConcentrationAverage Droplet SizeEmulsion StabilityInterfacial Tension
LowLargeLow (Prone to Coalescence)High
OptimalSmallHighLow
HighSmallHigh (Risk of other instabilities)Very Low

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes a general method for creating an O/W emulsion using a high-shear homogenizer.

Materials:

  • Oil Phase (e.g., mineral oil, isopropyl myristate)

  • Water Phase (deionized water)

  • Emulsifier System (e.g., this compound blend)

  • Co-surfactant (optional, e.g., cetearyl alcohol)

  • Preservative (if required)

Procedure:

  • Phase Preparation:

    • Prepare the oil phase by mixing the oil, this compound, and any other oil-soluble components (like co-surfactants). Heat the mixture to 70-75°C to ensure all components are melted and homogenous.[7]

    • Prepare the water phase by dissolving any water-soluble components in deionized water. Heat to 70-75°C.[7]

  • Emulsification:

    • Slowly add the oil phase to the water phase while mixing with a high-shear homogenizer.

    • Continue homogenization for 5-10 minutes to ensure the formation of small, uniform droplets.[6]

  • Cooling:

    • Allow the emulsion to cool while stirring gently with a paddle mixer. Rapid cooling can sometimes shock the system and lead to instability.

  • Final Additions:

    • Add any temperature-sensitive ingredients (e.g., fragrances, active ingredients) once the emulsion has cooled to below 40°C.

  • Characterization:

    • Evaluate the emulsion for its physical appearance, viscosity, droplet size, and stability over time.[3][10]

Protocol 2: Emulsion Characterization Techniques

A comprehensive assessment of the physicochemical properties is crucial for developing and improving emulsion formulations.[3]

  • Microscopic Analysis:

    • Purpose: To visually assess droplet shape, size, and distribution.[3][10]

    • Method: Place a small sample of the emulsion on a microscope slide. Observe under an optical microscope. The presence of small, uniform, and non-flocculated droplets indicates a stable emulsion.[3][10] The merging of droplets (coalescence) can also be observed.[3]

  • Droplet Size Analysis:

    • Purpose: To quantitatively measure the average droplet size and distribution, which are critical for stability.[3][9][10]

    • Method: Use dynamic light scattering (DLS) or laser diffraction techniques.[9][10] DLS is suitable for nanoemulsions, while laser diffraction can measure a broader range of sizes.

  • Stability Testing (Centrifugation):

    • Purpose: To accelerate emulsion instability (creaming, separation) and predict long-term stability.[11]

    • Method: Place an emulsion sample in a centrifuge tube and spin at a specified force and duration.[11] Observe any phase separation. A stable emulsion will show no separation.

  • Rheological Analysis:

    • Purpose: To measure the flow properties (viscosity) of the emulsion.[10]

    • Method: Use a rheometer to measure the viscosity of the emulsion under different shear rates. The rheology is influenced by the droplet size, concentration, and inter-droplet interactions.[10]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_emulsify Emulsification cluster_finalize Finalization cluster_characterize Characterization Prep_Oil Prepare Oil Phase (this compound + Oil) Mix Combine Phases Prep_Oil->Mix Prep_Water Prepare Water Phase Prep_Water->Mix Heat Heat Both Phases (70-75°C) Homogenize High-Shear Homogenization Mix->Homogenize Cool Cool Down Homogenize->Cool Additives Add Actives Cool->Additives Microscopy Microscopy Additives->Microscopy Particle_Size Particle Size Analysis Additives->Particle_Size Stability Stability Testing Additives->Stability

Caption: Experimental workflow for emulsion preparation and characterization.

Troubleshooting_Emulsion_Instability Start Emulsion is Unstable Q_Separation Type of Instability? Start->Q_Separation A_Creaming Creaming/ Sedimentation Q_Separation->A_Creaming Layers A_Coalescence Coalescence (Droplets Merging) Q_Separation->A_Coalescence Oily Film A_Flocculation Flocculation (Clumping) Q_Separation->A_Flocculation Clumps Sol_Viscosity Increase Viscosity of Continuous Phase A_Creaming->Sol_Viscosity Sol_Homogenize Reduce Droplet Size (Homogenize) A_Creaming->Sol_Homogenize A_Coalescence->Sol_Homogenize Sol_Concentration Optimize Emulsifier Concentration A_Coalescence->Sol_Concentration A_Flocculation->Sol_Concentration Sol_Zeta Modify Zeta Potential (Adjust pH) A_Flocculation->Sol_Zeta

Caption: Troubleshooting guide for common emulsion instability issues.

HLB_Concept cluster_hlb HLB Scale cluster_emulsion_type Favored Emulsion Type cluster_surfactant Example Surfactants HLB_Scale < Low HLB (1-6) | High HLB (8-18) > Lipophilic Lipophilic (Oil-Loving) Water-in-Oil (W/O) HLB_Scale->Lipophilic Hydrophilic Hydrophilic (Water-Loving) Oil-in-Water (O/W) HLB_Scale->Hydrophilic MethylLaurate This compound Derivatives MethylLaurate->Lipophilic Polysorbates Polysorbates (Tween) Polysorbates->Hydrophilic

References

Methyl Laurate Formulation Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for methyl laurate formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the long-term stability challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in formulations a concern?

A1: this compound is the methyl ester of lauric acid, a saturated fatty acid. It is used in a variety of formulations, including cosmetics, pharmaceuticals, and as a flavoring agent, valued for its emollient and skin-conditioning properties. Long-term stability is a critical concern because degradation can alter the formulation's efficacy, safety, and physical properties, such as odor, appearance, and texture.

Q2: What are the primary degradation pathways for this compound in a formulation?

A2: The two main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester bond in this compound can be cleaved by water, a reaction catalyzed by the presence of acids or bases, to form lauric acid and methanol.

  • Oxidation: Although this compound is a saturated fatty acid ester and thus less susceptible to oxidation than unsaturated esters, oxidation can still occur, particularly at elevated temperatures and in the presence of oxidizing agents. This can lead to the formation of various degradation products, including aldehydes, ketones, and smaller carboxylic acids, which can cause rancidity.

Q3: What factors can accelerate the degradation of this compound in my experiments?

A3: Several factors can negatively impact the stability of this compound in your formulations:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of this compound. The rate of hydrolysis is significantly faster under basic conditions.

  • Temperature: Higher temperatures increase the rate of both hydrolysis and oxidation.

  • Presence of Water: Water is a necessary reactant for hydrolysis. Formulations with a higher water activity are more prone to this degradation pathway.

  • Exposure to Light: UV light can provide the energy to initiate and propagate oxidative degradation.

  • Presence of Oxidizing Agents: Ingredients such as peroxides or metal ions can act as catalysts for oxidation.

  • Incompatible Materials: Strong acids, bases, and oxidizing agents are incompatible with this compound and will accelerate its degradation.[1]

Q4: What are the observable signs of this compound degradation in my formulation?

A4: Degradation of this compound can manifest in several ways:

  • Changes in Odor: A common sign of degradation is the development of a "soapy" or rancid off-odor.

  • Changes in pH: The formation of lauric acid from hydrolysis will decrease the pH of the formulation.

  • Phase Separation: In emulsions, the degradation of this compound can disrupt the stability of the emulsion, leading to phase separation.

  • Changes in Viscosity or Texture: The overall consistency of the formulation may change as the chemical composition is altered.

  • Discoloration: The formulation may change color over time.

Q5: How can I improve the long-term stability of my this compound formulation?

A5: To enhance stability, consider the following strategies:

  • pH Control: Maintain the formulation at a neutral or slightly acidic pH to minimize hydrolysis.

  • Temperature Control: Store formulations in a cool, dark place to reduce the rates of hydrolysis and oxidation.

  • Use of Antioxidants: Incorporate antioxidants to inhibit oxidative degradation.

  • Chelating Agents: Add chelating agents to bind any metal ions that could catalyze oxidation.

  • Appropriate Packaging: Use opaque, airtight containers to protect the formulation from light and oxygen.

  • Minimize Water Activity: For non-aqueous formulations, ensure that all components are anhydrous.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Formulation has developed a soapy or rancid odor. Hydrolysis of this compound to lauric acid and methanol, or oxidative degradation.1. Measure the pH of the formulation. A decrease in pH suggests hydrolysis. 2. Analyze the formulation for the presence of lauric acid using GC or HPLC. 3. Review the formulation for the presence of strong acids, bases, or oxidizing agents. 4. For future batches, consider adding an antioxidant and/or adjusting the pH to be near neutral.
The pH of the formulation has decreased over time. Hydrolysis of this compound into lauric acid.1. Confirm the presence of lauric acid via analytical testing (GC/HPLC). 2. Evaluate the water content/activity of your formulation. 3. Incorporate a buffering system to maintain a stable pH.
Phase separation is observed in an emulsion. Destabilization of the emulsion due to the degradation of this compound.1. Analyze the degraded formulation to confirm this compound degradation. 2. Review the storage conditions; exposure to high temperatures can accelerate degradation and destabilize emulsions. 3. Re-evaluate the emulsifier system in the context of potential degradation products.
The formulation has changed color. Oxidative degradation or interaction of degradation products with other formulation components.1. Protect the formulation from light by using opaque packaging. 2. Incorporate an antioxidant into the formulation. 3. Ensure raw materials are free from pro-oxidant contaminants like metal ions.

Data on this compound Stability

Hydrolysis Rate

The hydrolysis of this compound is highly dependent on pH. The rate of hydrolysis increases significantly in basic conditions.

pHEstimated Half-life of this compound
7~7.3 years[1][2]
8~270 days[1][2]
> 9Significantly faster (illustrative)

Note: The half-life values are estimated and can be influenced by other formulation components and storage conditions.

Factors Influencing Oxidation
Factor Impact on Oxidation Rate
Temperature Increases
Light Exposure Increases
Presence of Oxygen Increases
Presence of Metal Ions (e.g., Fe, Cu) Increases
Presence of Antioxidants Decreases

Experimental Protocols

Protocol 1: Stability Testing of this compound in an Emulsion using GC-FID

Objective: To quantify the amount of this compound remaining in an emulsion formulation over time under accelerated stability conditions.

Methodology:

  • Sample Preparation:

    • Prepare the emulsion containing a known concentration of this compound.

    • Divide the batch into multiple samples and store them in controlled environment chambers at specified conditions (e.g., 40°C/75% RH).

    • At each time point (e.g., 0, 1, 3, 6 months), remove a sample for analysis.

  • Extraction of this compound:

    • Accurately weigh a portion of the emulsion (e.g., 1g) into a centrifuge tube.

    • Add a suitable organic solvent (e.g., hexane or a mixture of isopropanol and hexane) to extract the lipid phase.

    • Vortex the mixture thoroughly and then centrifuge to separate the layers.

    • Carefully transfer the organic layer containing the this compound to a clean vial.

    • Repeat the extraction process on the aqueous layer to ensure complete recovery.

    • Combine the organic extracts and, if necessary, evaporate the solvent to a known volume.

  • GC-FID Analysis:

    • Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID).

    • Column: A suitable capillary column for fatty acid methyl ester (FAME) analysis (e.g., a wax or polar-modified column).

    • Injector Temperature: 250°C.

    • Detector Temperature: 250°C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate (e.g., 10°C/min).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Inject the extracted sample onto the GC-FID.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Integrate the peak area and use the calibration curve to determine the concentration of this compound in the sample.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Assessing Hydrolysis by Monitoring Lauric Acid Formation with HPLC-UV

Objective: To detect and quantify the formation of lauric acid, a primary degradation product of this compound hydrolysis.

Methodology:

  • Sample Preparation and Stress Conditions:

    • Prepare a formulation containing this compound.

    • Subject the formulation to conditions that promote hydrolysis (e.g., elevated temperature and/or high pH).

    • Take samples at various time points.

  • Extraction:

    • Perform a liquid-liquid extraction to separate the lauric acid from the formulation matrix. Acidify the sample to ensure lauric acid is in its protonated, less polar form, and extract with a suitable organic solvent like diethyl ether or hexane.

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

  • HPLC-UV Analysis:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid, to suppress ionization of lauric acid).

    • Flow Rate: Typically 1 mL/min.

    • Detection Wavelength: Around 205-210 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a calibration curve with standard solutions of lauric acid.

    • Inject the prepared sample.

    • Identify and quantify the lauric acid peak based on the retention time and the calibration curve.

Visualizations

Figure 1: Degradation Pathways of this compound methyl_laurate This compound hydrolysis Hydrolysis (Water, Acid/Base Catalyst) methyl_laurate->hydrolysis oxidation Oxidation (Oxygen, Light, Heat, Metal Ions) methyl_laurate->oxidation lauric_acid Lauric Acid hydrolysis->lauric_acid methanol Methanol hydrolysis->methanol oxidative_products Oxidative Degradation Products (Aldehydes, Ketones, etc.) oxidation->oxidative_products

Caption: Degradation Pathways of this compound.

Figure 2: Workflow for this compound Stability Testing start Start: Formulation Prepared storage Place samples in stability chambers (controlled temp/humidity) start->storage sampling Collect samples at predetermined time points storage->sampling analysis Analyze samples for This compound content and degradation products sampling->analysis data Compile and analyze data analysis->data end End: Determine shelf-life and stability profile data->end

Caption: Workflow for this compound Stability Testing.

References

Validation & Comparative

A Comparative Guide to the Validation of GC-FID for Methyl Laurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of fatty acids like methyl laurate is paramount. Gas Chromatography with Flame Ionization Detection (GC-FID) stands as a cornerstone technique for this purpose. This guide provides an objective comparison of the GC-FID method's performance against alternative techniques, supported by experimental data and detailed protocols.

Performance Comparison: GC-FID vs. Alternatives

The validation of an analytical method ensures its reliability, accuracy, and precision for its intended use.[1][2][3][4][5] Key performance parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, are summarized below for the GC-FID method for this compound quantification and compared with a common alternative, High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD).

Validation ParameterGC-FID for this compoundHPLC-ELSD for Lauric AcidTypical Acceptance Criteria (ICH Q2(R2))
Specificity High; able to separate this compound from other fatty acid methyl esters.Moderate; may have co-elution with similar compounds.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[2][6][7]
Linearity (r²) > 0.999[8][9][10]≥ 0.9971[11]Correlation coefficient (r²) ≥ 0.99[6]
Range Typically 100-500 mcg/mL[10]Dependent on analyte and detectorThe range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]
Accuracy (% Recovery) 98-102% is commonly achieved.[6]81.7 ± 0.2 to 110.9 ± 0.1%[12]The closeness of test results obtained by the method to the true value. Commonly expressed as percent recovery.
Precision (%RSD) Repeatability: < 2%; Intermediate Precision: < 3%[6]Repeatability: 0.2 - 1.3%[12]Repeatability (intra-assay precision) and intermediate precision should be assessed. RSD ≤ 2% is often acceptable.[2]
Limit of Detection (LOD) 0.01% to 0.385 mcg/mL[10][13]0.040 - 0.421 mg/mL[11]The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically S/N ratio of 3:1.[6][8]
Limit of Quantification (LOQ) 0.03% to 1.168 mcg/mL[10][13]0.122 - 1.277 mg/mL[11]The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Typically S/N ratio of 10:1.[6][8]
Robustness Method performance is consistent under slight variations in parameters like flow rate, temperature.[6]Method performance is consistent under slight variations in mobile phase composition, flow rate.The reliability of an analytical procedure with respect to deliberate variations in method parameters.[2]

Experimental Protocols

A detailed methodology is crucial for the reproducibility of any analytical method. Below are the key experimental protocols for the validation of a GC-FID method for this compound quantification.

Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

Most GC methods require the conversion of fatty acids into their more volatile methyl esters (FAMEs) prior to analysis.[14]

  • Lipid Extraction: If the sample is not a pure oil, lipids are first extracted using a suitable solvent system (e.g., Folch method with chloroform:methanol).

  • Methylation: The extracted lipids or the oil sample are then subjected to methylation. A common method involves heating the sample with a reagent like boron trifluoride in methanol (BF3/MeOH).[15][16][17]

    • To a known quantity of the sample, add 2 mL of BF3/MeOH.

    • Heat the mixture at 100°C for a specified time (e.g., 5-15 minutes).

    • After cooling, add a non-polar solvent like hexane to extract the FAMEs.

    • Add water to wash the hexane layer.

    • The upper hexane layer containing the FAMEs is collected for GC analysis.

GC-FID Method Parameters

The following are typical starting parameters for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: A polar capillary column such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, typically operated in split mode with a ratio of 1:50 or 1:100.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 240°C at a rate of 10°C/min.

    • Final hold: 240°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280°C.[9]

  • Injection Volume: 1 µL.

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams outline the GC-FID method validation workflow and a comparison with alternative analytical techniques.

GC_FID_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_report Results & Reporting start Start: Obtain this compound Standard & Sample prep_std Prepare Standard Solutions (Different Concentrations) start->prep_std prep_sample Prepare Sample (Derivatization to FAME) start->prep_sample inject Inject Standards & Samples into GC-FID prep_std->inject prep_sample->inject acquire Acquire Chromatograms inject->acquire data_analysis Data Analysis (Peak Area, Calibration Curve) acquire->data_analysis specificity Specificity report Validation Report specificity->report linearity Linearity & Range linearity->report accuracy Accuracy accuracy->report precision Precision precision->report lod_loq LOD & LOQ lod_loq->report robustness Robustness robustness->report data_analysis->linearity data_analysis->accuracy data_analysis->precision data_analysis->lod_loq

Caption: Workflow for the validation of a GC-FID method for this compound quantification.

Method_Comparison cluster_gcfid GC-FID cluster_hplc HPLC (e.g., ELSD, UV) cluster_nmr NMR Spectroscopy gcfid_pros Pros: - High Specificity - High Sensitivity - Robust & Established Method gcfid_cons Cons: - Requires Derivatization - High Temperatures can degrade some analytes hplc_pros Pros: - No Derivatization Required - Room Temperature Analysis hplc_cons Cons: - Lower Specificity (co-elution) - ELSD can have non-linear response nmr_pros Pros: - Non-destructive - Provides Structural Information - Quantitative (qNMR) nmr_cons Cons: - Lower Sensitivity - Higher Equipment Cost - Complex Data Analysis

Caption: Comparison of GC-FID with alternative analytical methods for fatty acid quantification.

References

A Comparative Guide to Catalysts for Methyl Laurate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of methyl laurate, a valuable fatty acid methyl ester (FAME) with applications ranging from biodiesel production to the synthesis of pharmaceuticals and surfactants, is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalysts

The efficiency of this compound synthesis is influenced by the catalyst type, reaction conditions, and the nature of the starting materials. Below is a summary of quantitative data from various studies, highlighting the performance of different catalysts.

CatalystCatalyst DosageMethanol/Lauric Acid Molar RatioTemperature (°C)Time (h)Conversion/Yield (%)Reference
Ionic Liquids
[Hnmp]HSO45.23% (of lauric acid mass)7.68:1702.2798.58[1][2][3]
[Hnmp]HSO45% (of lauric acid mass)6:170297.41[4]
[Hmim]HSO45% (of lauric acid mass)3:11004Lower than [Hnmp]HSO4[1][2]
Heterogeneous Acid Catalysts
Ferric-alginate0.16:1 (mass ratio to lauric acid)16:1Methanol reflux399[5]
H4SiW/MIL-100(Fe)0.3 g12:1160380.3[6]
Amberlyst 15Not specifiedNot specified1100.083 (5 min)98[7][8]
Layered Metal Laurates (Cu, Mn, La, Ni)Not specifiedNot specifiedNot specifiedNot specified80-90[9][10]
Homogeneous Acid Catalysts
H2SO45% (of lauric acid mass)3:11004Lower than [Hnmp]HSO4[1][2]
Enzymatic Catalysts
Lipase (Aspergillus niger)1% (w/v)3:1 (ethyl laurate to glucose)564849 (transesterification)[11]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized experimental protocols for key catalytic systems.

Esterification using Ionic Liquid Catalyst ([Hnmp]HSO4)

This protocol is based on the synthesis of this compound from lauric acid and methanol.

Materials:

  • Lauric acid

  • Methanol

  • 1-methyl-2-pyrrolidonium hydrogen sulfate ([Hnmp]HSO4)

  • Ethyl acetate

  • Rotary evaporator

  • Separating funnel

Procedure:

  • Lauric acid, methanol, and the ionic liquid catalyst [Hnmp]HSO4 are mixed in a reaction vessel. The optimal conditions reported are a methanol to lauric acid molar ratio of 7.68:1 and a catalyst dosage of 5.23% by weight of lauric acid.[1][2]

  • The reaction mixture is heated to 70°C and stirred for approximately 2.27 hours.[1][2]

  • After the reaction, the mixture is transferred to a separating funnel. The lower layer, containing the ionic liquid, water, and unreacted methanol, is separated.

  • The upper layer, containing the this compound product, is collected.

  • To recycle the catalyst, the lower layer is subjected to rotary evaporation to remove water and excess methanol.

  • The remaining ionic liquid is washed with ethyl acetate to remove any residual organic ester and then dried under vacuum at 80°C for 5 hours before reuse.[1]

Esterification using Heterogeneous Acid Catalyst (Ferric-Alginate)

This protocol outlines the use of a solid acid catalyst for the esterification of lauric acid.

Materials:

  • Lauric acid

  • Methanol

  • Ferric-alginate catalyst

Procedure:

  • Lauric acid and the ferric-alginate catalyst are combined in a reaction flask. A mass ratio of 0.16:1 for ferric-alginate to lauric acid is used.[5]

  • Methanol is added to the mixture to achieve a molar ratio of 16:1 (methanol to lauric acid).[5]

  • The reaction is conducted at the reflux temperature of methanol for 3 hours with continuous stirring.[5]

  • Upon completion, the solid ferric-alginate catalyst can be easily separated from the reaction mixture by filtration.

  • The liquid product phase, primarily this compound and excess methanol, is then purified, typically by distillation to remove the excess alcohol.

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, applicable to various catalytic systems with minor modifications.

MethylLaurateSynthesis Reactants Reactants (Lauric Acid, Methanol) Mixing Mixing Reactants->Mixing Catalyst Catalyst (e.g., Ionic Liquid, Heterogeneous) Catalyst->Mixing Reaction Reaction (Heating & Stirring) Mixing->Reaction Separation Separation (e.g., Filtration, Decantation) Reaction->Separation Product This compound Separation->Product CatalystRecycling Catalyst Recycling Separation->CatalystRecycling Recovered Catalyst Waste Byproducts/Waste Separation->Waste Impurities CatalystRecycling->Mixing Reuse

Caption: Generalized workflow for this compound synthesis.

This guide provides a foundational understanding of the catalytic synthesis of this compound. Researchers are encouraged to consult the primary literature for more detailed information and to tailor these protocols to their specific laboratory conditions and research objectives. The choice of catalyst will ultimately depend on a balance of factors including conversion efficiency, cost, reusability, and environmental impact.

References

A Comparative Performance Analysis of Methyl Laurate and Other Phase Change Materials for Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate phase change material (PCM) is critical for applications requiring precise thermal regulation. This guide provides an objective comparison of the performance of methyl laurate against other common PCMs, supported by experimental data and detailed methodologies.

This compound, a fatty acid methyl ester, is emerging as a promising bio-based PCM due to its favorable thermal properties, chemical stability, and biodegradability. This guide will delve into a quantitative comparison of this compound with established PCMs such as paraffin waxes, salt hydrates, and other fatty acids, focusing on key performance indicators crucial for thermal energy storage applications.

Performance Comparison of Phase Change Materials

The selection of a PCM is a multi-faceted decision, balancing thermal properties, cost, safety, and environmental impact. The following table summarizes the key thermophysical properties of this compound and a selection of other commonly used PCMs.

PropertyThis compoundParaffin Wax (RT27)Salt Hydrate (CaCl₂·6H₂O)Lauric AcidCapric Acid
Melting Point (°C) ~5-627~29~43-44~31-32
Latent Heat of Fusion (J/g) ~180-200~189~191~180-210~150-170
Thermal Conductivity (W/m·K) ~0.14-0.16~0.21-0.24~0.5-1.1~0.17-0.35~0.15-0.32
Specific Heat (Solid) (kJ/kg·K) ~1.8-2.0~2.1~1.4-1.9~1.7-2.2~1.9-2.1
Specific Heat (Liquid) (kJ/kg·K) ~2.1-2.3~2.4~2.1-3.4~2.2-2.5~2.2-2.4
Density (Solid) ( kg/m ³) ~870~900~1710~1007~1018
Density (Liquid) ( kg/m ³) ~850~770~1580~862~886
Supercooling Low to ModerateLowHighLowLow
Corrosiveness Non-corrosiveNon-corrosiveCorrosive to some metalsSlightly corrosiveSlightly corrosive
Flammability CombustibleCombustibleNon-flammableCombustibleCombustible

Experimental Protocols

The data presented in this guide is derived from established experimental techniques for characterizing phase change materials. The following are detailed methodologies for key experiments.

Determination of Melting Point and Latent Heat of Fusion: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermo-analytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

  • Apparatus: A heat-flux DSC instrument.

  • Sample Preparation: A small sample of the PCM (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Procedure:

    • The sample and reference pans are placed in the DSC cell.

    • The cell is purged with an inert gas (e.g., nitrogen) to create a stable atmosphere.

    • A thermal program is initiated, typically involving a heating and cooling cycle at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the phase transition of the material.

    • The instrument records the differential heat flow between the sample and the reference.

  • Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic peak on the heating curve. The latent heat of fusion is calculated by integrating the area of the melting peak.

Measurement of Thermal Conductivity: Transient Hot Wire (THW) Method

The Transient Hot Wire (THW) method is a widely used technique for measuring the thermal conductivity of liquids and molten solids.[1][2]

  • Apparatus: A transient hot wire instrument consisting of a thin platinum wire that acts as both a heating element and a temperature sensor.

  • Sample Preparation: The liquid or molten PCM is placed in a sample cell, ensuring the hot wire is fully immersed. The sample is allowed to reach thermal equilibrium at the desired measurement temperature.

  • Experimental Procedure:

    • A constant electric current is passed through the platinum wire for a short duration (typically 1-2 seconds), causing a rapid increase in its temperature.

    • The temperature rise of the wire is recorded as a function of time by measuring its electrical resistance.

  • Data Analysis: The thermal conductivity of the PCM is determined from the slope of the linear portion of the temperature rise versus the logarithm of time plot.[3] This method is advantageous as it minimizes the effects of natural convection.

Determination of Specific Heat Capacity

The specific heat capacity of the PCM in both its solid and liquid phases can also be determined using a DSC.

  • Apparatus: A calibrated DSC instrument.

  • Experimental Procedure:

    • A baseline is established by running the thermal program with empty sample and reference pans.

    • A standard material with a known specific heat capacity (e.g., sapphire) is run under the same conditions.

    • The PCM sample is then run using the identical thermal program.

  • Data Analysis: By comparing the heat flow signals of the sample to that of the standard and the baseline, the specific heat capacity of the PCM can be calculated at different temperatures.

Measurement of Density

The density of the PCM in its solid and liquid states is a crucial parameter for determining its volumetric energy storage capacity.

  • Liquid State: The density of the molten PCM can be measured using a pycnometer or a vibrating tube densitometer at various temperatures.

  • Solid State: The density of the solid PCM can be determined by measuring the volume of a known mass of the material. For irregularly shaped solids, a gas pycnometer can be used to accurately measure the volume.

Visualizing the Process and Comparison

To better understand the workflow of PCM characterization and the logic behind their comparison, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Preparation cluster_characterization Thermophysical Characterization cluster_data Data Analysis Sample PCM Sample Weighing Accurate Weighing Sample->Weighing THW Transient Hot Wire (THW) Sample->THW Density Density Measurement Sample->Density Encapsulation Encapsulation (for DSC) Weighing->Encapsulation DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC MeltingPoint Melting Point DSC->MeltingPoint LatentHeat Latent Heat DSC->LatentHeat SpecificHeat Specific Heat DSC->SpecificHeat ThermalConductivity Thermal Conductivity THW->ThermalConductivity DensityAnalysis Density Density->DensityAnalysis

Fig. 1: Experimental workflow for PCM characterization.

PCM_Comparison_Logic cluster_criteria Performance Criteria cluster_decision Selection ThermalProps Thermal Properties (Melting Point, Latent Heat, Thermal Conductivity) OptimalPCM Optimal PCM for Specific Application ThermalProps->OptimalPCM Stability Thermal & Chemical Stability Stability->OptimalPCM Kinetics Phase Change Kinetics (Supercooling) Kinetics->OptimalPCM Safety Safety & Handling (Flammability, Corrosiveness) Safety->OptimalPCM Cost Cost & Availability Cost->OptimalPCM MethylLaurate This compound MethylLaurate->ThermalProps MethylLaurate->Stability MethylLaurate->Kinetics MethylLaurate->Safety MethylLaurate->Cost Paraffin Paraffin Wax Paraffin->ThermalProps Paraffin->Stability Paraffin->Kinetics Paraffin->Safety Paraffin->Cost SaltHydrate Salt Hydrate SaltHydrate->ThermalProps SaltHydrate->Stability SaltHydrate->Kinetics SaltHydrate->Safety SaltHydrate->Cost FattyAcid Other Fatty Acids FattyAcid->ThermalProps FattyAcid->Stability FattyAcid->Kinetics FattyAcid->Safety FattyAcid->Cost

Fig. 2: Logical relationship for PCM comparison.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl Laurate Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of methyl laurate is critical in various applications, from quality control of raw materials to the formulation of final products. The choice of analytical methodology is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of two common chromatographic techniques for this compound detection: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The performance of these methods is evaluated based on key validation parameters as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Comparative Performance Data

The following tables summarize the quantitative performance data for GC-FID and HPLC-UV methods for the analysis of fatty acid methyl esters, including this compound. This data has been compiled from various studies to provide a comparative overview.

Table 1: Comparison of Validation Parameters for GC-FID and HPLC-UV

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Linearity (r²) > 0.999[5]> 0.99[6][7][8]
Accuracy (% Recovery) Data not consistently reported in the provided search results.81.7 ± 0.2% to 110.9 ± 0.1%[9]
Precision (%RSD) < 2% (Intra-day and Inter-day)[5]< 3%[6][7][8]
Limit of Detection (LOD) 0.385 µg/mL[5]0.0001% to 0.0018% (mass)[9]
Limit of Quantitation (LOQ) 1.168 µg/mL[5]0.0004% to 0.0054% (mass)[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for both GC-FID and HPLC-UV analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is widely used for the analysis of volatile compounds like fatty acid methyl esters.[10]

  • Sample Preparation:

    • For oil samples, a transesterification reaction is performed to convert fatty acids into their corresponding methyl esters. A common method involves using a reagent like boron trifluoride in methanol.[11]

    • The resulting fatty acid methyl esters (FAMEs) are then extracted using a nonpolar solvent such as heptane.[10]

    • A reference standard of this compound should be prepared in the same solvent.[12][13]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a flame ionization detector (FID).

    • Column: A polar capillary column, such as one with a polyethylene glycol (e.g., ZB-WAX plus) or a biscyanopropyl stationary phase, is typically used for the separation of FAMEs.[5][10]

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: An initial temperature of 100 °C, held for a few minutes, followed by a ramp up to 240 °C at a rate of 3-5 °C/min.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL

  • Data Analysis:

    • The identification of the this compound peak is based on its retention time compared to the standard.

    • Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from the standards.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Protocol

While less common than GC for FAME analysis, HPLC offers an alternative, particularly when dealing with less volatile or thermally labile compounds.[6][8]

  • Sample Preparation:

    • Similar to GC, samples containing fatty acids are first derivatized to their methyl esters.

    • The FAMEs are dissolved in a suitable solvent compatible with the HPLC mobile phase, such as acetonitrile or a methanol-water mixture.[6][8]

  • Instrumentation and Conditions:

    • HPLC System: Equipped with a UV detector.

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: An isocratic elution with acetonitrile or a gradient elution with a mixture of methanol and a 2-propanol-hexane solution is often employed.[6][8]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C[6][8]

    • Detection Wavelength: 205 nm[7]

    • Injection Volume: 10 µL[7]

  • Data Analysis:

    • This compound is identified by its retention time.

    • Quantification is performed using an external standard calibration curve, plotting peak area against the concentration of the this compound standards.[6]

Visualizing the Cross-Validation Process

To ensure that different analytical methods produce comparable results, a cross-validation study is essential.[14][15] The following diagrams illustrate the workflow and logical relationships in a typical cross-validation process.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Processing cluster_comparison Comparison & Conclusion Sample Bulk Sample Prep Derivatization to FAMEs Sample->Prep GC GC-FID Analysis Prep->GC HPLC HPLC-UV Analysis Prep->HPLC GC_Data GC Data Acquisition GC->GC_Data HPLC_Data HPLC Data Acquisition HPLC->HPLC_Data GC_Proc GC Data Processing GC_Data->GC_Proc HPLC_Proc HPLC Data Processing HPLC_Data->HPLC_Proc Compare Compare Results GC_Proc->Compare HPLC_Proc->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion ValidationParameters cluster_quantitative Quantitative Tests cluster_limit Limit Tests cluster_qualitative Qualitative & Robustness Method Analytical Method Validation Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Range Range Method->Range LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantitation (LOQ) Method->LOQ Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Precision->Accuracy Linearity->Range LOD->LOQ

References

A Comparative Analysis of Surfactant Properties: Methyl Laurate vs. Sodium Lauryl Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the surfactant characteristics of the anionic powerhouse, Sodium Lauryl Sulfate, versus the non-ionic ester, Methyl Laurate, reveals fundamental differences in their behavior and applications in research and formulation development. While both possess interfacial properties, their distinct molecular structures lead to vastly different performance profiles in aqueous systems. Sodium Lauryl Sulfate (SLS) is a classic example of a potent anionic surfactant, whereas this compound, a fatty acid ester, is practically insoluble in water and does not exhibit traditional surfactant behavior such as micelle formation in aqueous solutions.

Comparative Data of Surfactant Properties

The following table summarizes the key surfactant properties of Sodium Lauryl Sulfate. Due to its insolubility and non-micelle-forming nature in water, comparable quantitative data for this compound is not applicable.

PropertySodium Lauryl Sulfate (SLS)This compound
Chemical Structure Anionic surfactant with a hydrophilic sulfate head and a hydrophobic 12-carbon tail.Non-ionic methyl ester of lauric acid.
Appearance White or cream-colored crystals, flakes, or powder.[1]Colorless liquid.[2]
Solubility in Water Highly soluble.[3]Practically insoluble.[4]
Critical Micelle Concentration (CMC) Approximately 8.2 mM in pure water at 25°C.[5]Not applicable in aqueous solutions.
Surface Tension at CMC Approximately 39.5 dyn/cm at 25°C.[1]Not applicable in aqueous solutions.
Foaming Ability Excellent foaming agent, produces stable foam.[2]Generally does not produce foam in aqueous systems.
Emulsification Performance Effective emulsifier for oil-in-water emulsions.[6]Used as an emulsifier, often in non-aqueous systems or as an intermediate in the production of other surfactants.[7]

Structural Differences and Surfactant Action

The disparate properties of SLS and this compound stem from their molecular architecture. SLS is an amphiphilic molecule with a distinct polar head (the sulfate group) and a nonpolar tail (the lauryl chain). This structure allows it to dissolve in water and reduce surface tension by aligning at the air-water or oil-water interface. Above its critical micelle concentration, SLS molecules self-assemble into micelles, which are highly effective at solubilizing oils and greasy substances.[8]

This compound, on the other hand, is a non-ionic molecule with a much weaker hydrophilic character. Its ester group provides some polarity, but it is insufficient to overcome the hydrophobicity of the long lauryl chain, leading to its very low water solubility.[4] Consequently, it does not form micelles in water and its primary applications are as an emollient, a solvent, or a chemical intermediate in the synthesis of other surfactants.

Surfactant_Structures cluster_SLS Sodium Lauryl Sulfate (Anionic) cluster_ML This compound (Non-ionic) SLS_structure CH₃(CH₂)₁₀CH₂OSO₃⁻Na⁺ SLS_head Hydrophilic Head (Sulfate Group) SLS_tail Hydrophobic Tail (Lauryl Chain) ML_structure CH₃(CH₂)₁₀COOCH₃ ML_head Weakly Hydrophilic Head (Ester Group) ML_tail Hydrophobic Tail (Lauryl Chain) Experimental_Workflow cluster_prep Solution Preparation cluster_tests Surfactant Property Testing cluster_analysis Data Analysis & Comparison Prep_SLS Prepare series of SLS solutions CMC CMC Determination (e.g., Conductivity) Prep_SLS->CMC ST Surface Tension Measurement Prep_SLS->ST Foam Foaming Test (e.g., Ross-Miles) Prep_SLS->Foam Emulsion Emulsion Stability Test Prep_SLS->Emulsion Prep_ML Prepare dispersion of This compound in water Prep_ML->Foam Prep_ML->Emulsion Analyze_CMC Plot Conductivity vs. Concentration CMC->Analyze_CMC Analyze_ST Plot Surface Tension vs. Concentration ST->Analyze_ST Analyze_Foam Measure Initial Foam Height & Stability Foam->Analyze_Foam Analyze_Emulsion Measure Phase Separation Emulsion->Analyze_Emulsion Comparison Comparative Analysis of Surfactant Performance Analyze_CMC->Comparison Analyze_ST->Comparison Analyze_Foam->Comparison Analyze_Emulsion->Comparison

References

A Comparative Guide to Assessing the Purity of Synthesized Methyl Laurate: Titration vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical step in the synthesis and characterization of chemical compounds. This guide provides a comprehensive comparison of two common analytical techniques for assessing the purity of synthesized methyl laurate: traditional titration and modern gas chromatography (GC).

This document outlines the experimental protocols for both methods, presents a comparative analysis of their performance based on experimental data, and offers visual workflows to aid in understanding the procedural steps and logical relationships between these techniques.

Method Performance Comparison

The choice between titration and gas chromatography for purity assessment often depends on the specific requirements of the analysis, including the need for high accuracy, sample throughput, and the nature of potential impurities. The following table summarizes the key performance metrics for each method.

Performance MetricTitration (Saponification Value)Gas Chromatography (GC-FID)
Principle Measures the amount of alkali required to hydrolyze the ester, which is related to the average molecular weight.Separates components of a mixture based on their volatility and interaction with a stationary phase, providing a quantitative measure of each component.
Primary Measurement Saponification Value (mg KOH/g)Peak Area (%)
Accuracy Good, but can be affected by the presence of other acidic or basic impurities.High, with the ability to resolve and quantify individual impurities. Recoveries are typically between 95.25% and 100.29% with RSDs less than 7.16%[1].
Precision Good, but dependent on analyst technique and endpoint determination.High, with excellent repeatability and reproducibility, often with a relative standard deviation (RSD) of less than 2% for intraday and interday analysis[2][3].
Limit of Detection (LOD) Not typically used for purity assessment in this context.Low, capable of detecting trace impurities. For similar fatty acid methyl esters, LODs can be in the range of ng/mL[1].
Limit of Quantitation (LOQ) Not typically used for purity assessment in this context.Low, allowing for the precise measurement of minor components. For similar fatty acid methyl esters, LOQs can be in the range of ng/mL[1].
Specificity Low. The saponification value is an average measure and does not distinguish between different esters or other saponifiable materials.High. Can separate this compound from other fatty acid methyl esters and other volatile impurities[4].
Sample Throughput Lower, as it is a manual and time-consuming process.Higher, especially with the use of autosamplers.
Cost (Equipment) Low. Requires basic laboratory glassware and reagents.High. Requires a significant initial investment in a gas chromatograph and associated equipment.
Cost (Per Sample) Low.Higher, due to carrier gas consumption and column replacement.

Experimental Protocols

Purity Assessment by Titration (Determination of Saponification Value)

This protocol is based on the principle of saponification, where the ester is hydrolyzed by an excess of alcoholic potassium hydroxide. The unreacted KOH is then back-titrated with a standard acid to determine the amount of KOH consumed.

Materials:

  • Synthesized this compound sample

  • 0.5 M Ethanolic potassium hydroxide (KOH) solution

  • 0.5 M Hydrochloric acid (HCl) standard solution

  • Phenolphthalein indicator solution

  • Ethanol (95%)

  • Reflux condenser and round-bottom flask

  • Water bath

  • Burette, pipettes, and conical flasks

Procedure:

  • Accurately weigh approximately 2 g of the this compound sample into a 250 mL round-bottom flask.

  • Add 25.0 mL of 0.5 M ethanolic KOH solution to the flask.

  • Connect the flask to a reflux condenser and heat the mixture in a boiling water bath for 30 minutes to ensure complete saponification[5].

  • Allow the solution to cool to room temperature.

  • Add a few drops of phenolphthalein indicator to the solution.

  • Titrate the excess (unreacted) KOH with 0.5 M HCl solution until the pink color of the indicator disappears. Record the volume of HCl used.

  • Perform a blank titration by following the same procedure but without the this compound sample. Record the volume of HCl used for the blank.

Calculation of Saponification Value:

Saponification Value (SV) = ((B - S) * N * 56.1) / W

Where:

  • B = Volume of HCl solution used in the blank titration (mL)

  • S = Volume of HCl solution used in the sample titration (mL)

  • N = Normality of the HCl solution (mol/L)

  • 56.1 = Molecular weight of KOH ( g/mol )

  • W = Weight of the this compound sample (g)

Purity Estimation:

The purity of this compound can be estimated by comparing the experimental saponification value to the theoretical value.

Theoretical SV of this compound (C13H26O2, MW = 214.34 g/mol ) = (56.1 * 1000) / 214.34 = 261.7 mg KOH/g

Purity (%) = (Experimental SV / Theoretical SV) * 100

Purity Assessment by Gas Chromatography (GC-FID)

This protocol outlines the analysis of this compound using a gas chromatograph equipped with a flame ionization detector (FID), a common and robust method for fatty acid methyl ester analysis.

Materials and Equipment:

  • Synthesized this compound sample

  • Heptane or other suitable solvent

  • This compound reference standard (≥99% purity)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Capillary column suitable for FAME analysis (e.g., Stabilwax® or HP-5MS)[6][7]

  • Autosampler vials and syringes

GC-FID Conditions:

  • Column: Stabilwax® capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)[6].

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C[7].

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 5 minutes, then ramp at 7 °C/min to 225 °C and hold for 5 minutes[7].

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1[7].

Procedure:

  • Sample Preparation: Prepare a solution of the synthesized this compound in heptane at a concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a solution of the this compound reference standard in heptane at the same concentration as the sample.

  • Injection: Inject the standard solution into the GC to determine the retention time of this compound.

  • Sample Analysis: Inject the sample solution into the GC.

  • Data Analysis: Identify the peak corresponding to this compound in the sample chromatogram based on the retention time obtained from the standard. The purity is calculated as the percentage of the peak area of this compound relative to the total area of all peaks in the chromatogram (assuming all components have a similar response factor in the FID).

Purity Calculation:

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for each analytical method.

TitrationWorkflow cluster_titration Titration (Saponification Value) Workflow start Start weigh Weigh this compound Sample start->weigh add_koh Add Ethanolic KOH Solution weigh->add_koh reflux Reflux for 30 minutes add_koh->reflux cool Cool to Room Temperature reflux->cool add_indicator Add Phenolphthalein Indicator cool->add_indicator titrate Titrate with Standard HCl add_indicator->titrate calculate Calculate Saponification Value and Purity titrate->calculate blank Perform Blank Titration blank->calculate end End calculate->end

Caption: Experimental workflow for assessing this compound purity by titration.

GCWorkflow cluster_gc Gas Chromatography (GC-FID) Workflow start Start prepare_sample Prepare this compound Sample Solution start->prepare_sample prepare_standard Prepare Reference Standard Solution start->prepare_standard inject_sample Inject Sample into GC prepare_sample->inject_sample inject_standard Inject Standard into GC prepare_standard->inject_standard acquire_data Acquire Chromatograms inject_standard->acquire_data inject_sample->acquire_data analyze_data Analyze Peak Areas acquire_data->analyze_data calculate_purity Calculate Purity analyze_data->calculate_purity end End calculate_purity->end

Caption: Experimental workflow for assessing this compound purity by GC-FID.

Logical Comparison of Methods

The selection of an appropriate analytical method is a crucial decision in chemical synthesis and quality control. The following diagram illustrates the logical relationship between titration and gas chromatography in the context of purity assessment for this compound, highlighting their distinct principles and outcomes.

LogicalComparison cluster_comparison Logical Comparison of Purity Assessment Methods MethylLaurate Synthesized This compound Titration Titration (Saponification) MethylLaurate->Titration GC Gas Chromatography (GC-FID) MethylLaurate->GC TitrationPrinciple Principle: Chemical Reactivity (Hydrolysis) Titration->TitrationPrinciple TitrationResult Result: Average Purity (based on MW) Titration->TitrationResult GCPrinciple Principle: Physicochemical Properties (Volatility, Polarity) GC->GCPrinciple GCResult Result: Component Profile (Purity and Impurity Quantification) GC->GCResult

References

Methyl Laurate as an Internal Standard: A Validation and Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly in chromatographic techniques like gas chromatography (GC), the use of an internal standard (IS) is crucial for achieving accurate and reproducible quantification of analytes. An internal standard helps to correct for variations in sample injection volume, detector response, and sample preparation. Methyl laurate, the methyl ester of lauric acid, is often considered as a potential internal standard for the analysis of fatty acid methyl esters (FAMEs). This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in its validation.

Performance of this compound as an Internal Standard

Performance ParameterThis compoundNotes
Linearity (R²) Data not availableA linear response is expected over a defined concentration range.
Accuracy (% Recovery) 101% (in canola oil analysis)[1]Demonstrates good recovery in a specific matrix.
Precision (%RSD)
- Manual Injection1.05 - 7.65%Relative Standard Deviation (RSD) for various FAMEs.[1]
- Automated Injection0.425 - 2.62%Automation significantly improves precision.[1]
Specificity HighAs a saturated fatty acid methyl ester, it is generally well-resolved from many common unsaturated FAMEs.[2]
Stability HighSaturated FAMEs are chemically stable under typical GC conditions.

Comparison with Alternative Internal Standards

Several other compounds are recommended as internal standards in official methods for fatty acid analysis, such as those from the American Oil Chemists' Society (AOCS) and AOAC INTERNATIONAL. The choice of internal standard often depends on the specific fatty acids being analyzed and the sample matrix.

Internal StandardOfficial Method ReferenceKey AdvantagesPotential Disadvantages
This compound -Good volatility, stable, and commercially available.May be present in some samples, particularly those containing coconut or palm kernel oil.
Triacylglycerol (13:0) AOCS Ce 1j-07[3]Not naturally present in most samples.Requires transesterification to form the methyl ester.
Triacylglycerol (21:0) AOCS Ce 1h-05[3]Odd-numbered carbon chain makes it rare in biological samples.Requires transesterification.
Triacylglycerol (23:0) AOCS Ce 1i-07[3]Long-chain fatty acid, suitable for a wide range of FAMEs.Requires transesterification.
Undecanoic Acid (C11:0) AOAC 996.06[4]Odd-numbered carbon chain.Needs to be methylated along with the sample.
Methyl Stearate (C18:0) Commonly usedStructurally similar to many common long-chain fatty acids.May be present in the sample.

Experimental Protocols

A detailed protocol for the validation of this compound as an internal standard in the GC-FID analysis of fatty acids is provided below. This protocol is a synthesis of best practices and information from various analytical method validation guidelines.

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS): Accurately weigh and dissolve a known amount of high-purity (>99%) this compound in a suitable solvent (e.g., hexane or isooctane) to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).

  • Analyte Stock Solutions: Prepare individual stock solutions of the fatty acid methyl esters to be quantified in the same solvent.

  • Calibration Standards: Prepare a series of at least five calibration standards by spiking known concentrations of the analyte stock solutions into a constant volume of the internal standard stock solution. The concentration range should cover the expected range of the analytes in the samples.

GC-FID System and Conditions
  • Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID) and a capillary column suitable for FAME analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector and Detector Temperatures: Typically set at 250°C and 275°C, respectively.

  • Oven Temperature Program: A programmed temperature gradient to ensure adequate separation of all FAMEs of interest. For example, an initial temperature of 100°C held for 2 minutes, then ramped to 240°C at a rate of 3°C/minute, and held for 15 minutes.

Validation Parameters
  • Specificity: Inject a blank solvent, the internal standard solution alone, and a sample matrix without the internal standard to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Inject the prepared calibration standards in triplicate. Plot the ratio of the peak area of each analyte to the peak area of the internal standard against the concentration of the analyte. Perform a linear regression analysis and determine the coefficient of determination (R²), which should ideally be ≥ 0.995.

  • Accuracy (Recovery): Prepare spiked samples by adding known amounts of the analytes to a representative sample matrix at three different concentration levels (low, medium, and high). Add the internal standard to each spiked sample. Analyze the samples and calculate the percent recovery of the added analytes. The recovery should typically be within 80-120%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicates of a sample spiked with a known concentration of analytes and the internal standard on the same day and with the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or instruments if possible.

    • Calculate the Relative Standard Deviation (%RSD) for the measured concentrations. The %RSD should generally be less than 15%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Workflow for Internal Standard Validation

The following diagram illustrates the logical workflow for validating an internal standard such as this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_conclusion Conclusion IS_Stock Prepare Internal Standard Stock Solution (this compound) Cal_Stds Prepare Calibration Standards IS_Stock->Cal_Stds Analyte_Stock Prepare Analyte Stock Solutions Analyte_Stock->Cal_Stds Inject_Stds Inject Calibration Standards Cal_Stds->Inject_Stds GC_Setup Set up GC-FID System and Conditions GC_Setup->Inject_Stds Linearity Linearity (R² ≥ 0.995) Inject_Stds->Linearity LOD_LOQ LOD & LOQ Inject_Stds->LOD_LOQ Specificity Specificity (No Interference) Validation_Result Validation of Methyl Laurate as a Suitable Internal Standard Specificity->Validation_Result Linearity->Validation_Result Accuracy Accuracy (% Recovery) Accuracy->Validation_Result Precision Precision (%RSD) Precision->Validation_Result LOD_LOQ->Validation_Result

Caption: Workflow for the validation of an internal standard.

References

Comparative Thermal Analysis of Methyl Laurate Eutectic Mixtures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking advanced thermal energy storage solutions, this guide provides a comprehensive comparative analysis of methyl laurate eutectic mixtures. Utilizing experimental data from recent studies, this document objectively evaluates the performance of these mixtures against other fatty acid-based phase change materials (PCMs).

This guide delves into the thermal properties, stability, and experimental methodologies associated with this compound eutectic mixtures, offering a data-driven resource for material selection and development.

Performance Comparison of Eutectic Mixtures

Eutectic mixtures of this compound with various fatty acids and other fatty acid methyl esters present promising characteristics for low-temperature thermal energy storage applications. The formation of eutectic compositions allows for the tuning of melting temperatures to specific ranges, a critical factor in applications such as cold chain logistics, medical devices, and building energy management.

Below is a summary of the thermal properties of various this compound-based eutectic mixtures and their components, derived from differential scanning calorimetry (DSC) analysis.

Eutectic Mixture CompositionEutectic Molar/Mass RatioOnset Melting Temperature (°C)Latent Heat of Fusion (J/g)
This compound (ML) / Lauric Acid (LA)-4.19185.43
This compound (ML) / Myristic Acid (MA)-5.45190.47
This compound (ML) / Palmitic Acid (PA)-5.69194.39
This compound (C12) / Methyl Myristate (C14)xC12 = 0.77 (molar)0.21174.3
This compound (C12) / Methyl Palmitate (C16)xC12 = 0.86 (molar)2.4166.5
Methyl Palmitate (MP) / Lauric Acid (LA)60% MP / 40% LA (mass)25.6205.4

In-Depth Experimental Protocols

The data presented in this guide is primarily derived from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Understanding the methodologies behind these measurements is crucial for interpreting the results and designing further experiments.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for characterizing the thermal properties of PCMs. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Typical DSC Experimental Protocol:

  • Sample Preparation: A small sample (typically 10 ± 2 mg) of the eutectic mixture is weighed and hermetically sealed in a Tzero stainless steel high-volume pan.[1]

  • Calibration: The DSC instrument is calibrated using a standard material with a known melting point, such as indium.[1]

  • Thermal Program:

    • The sample is heated at a controlled rate (e.g., 5 °C·min⁻¹) to a temperature approximately 15 °C above the melting point of the higher-melting component.[1]

    • The sample is held at this temperature for a period (e.g., 20 minutes) to ensure complete melting and thermal equilibrium.[1]

    • The sample is then cooled at a controlled rate (e.g., 1 °C·min⁻¹) to a temperature about 25 °C below the melting point of the lower-melting component to record the cooling thermogram.[1]

  • Atmosphere: The experiment is conducted under an inert atmosphere, typically dry nitrogen, with a constant purge gas flow rate (e.g., 50 mL·min⁻¹).[1]

  • Data Analysis: The resulting thermograms are analyzed to determine the onset melting temperature and the latent heat of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to assess the thermal stability and decomposition behavior of materials.

Typical TGA Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of the material is placed in a TGA sample pan.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range in a controlled atmosphere.[2]

  • Atmosphere: The atmosphere can be inert (e.g., nitrogen) to study thermal decomposition or oxidative (e.g., pure oxygen) to study oxidative degradation.[2]

  • Data Analysis: The TGA curve plots mass loss against temperature, from which the onset temperature of decomposition and the temperature at maximum mass loss rate can be determined. For some fatty acid methyl esters, decomposition of the alkyl chain is the primary degradation step.[2]

Visualizing Experimental and Logical Frameworks

To further clarify the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis prep_materials Procure Pure Components (e.g., this compound, Fatty Acids) weigh Gravimetric Weighing prep_materials->weigh heat_mix Heating & Mixing weigh->heat_mix dsc Differential Scanning Calorimetry (DSC) heat_mix->dsc tga Thermogravimetric Analysis (TGA) heat_mix->tga get_tm Determine Melting Temperature (Tm) dsc->get_tm get_lh Determine Latent Heat of Fusion (ΔH) dsc->get_lh get_stability Assess Thermal Stability tga->get_stability

Experimental workflow for thermal analysis of eutectic mixtures.

Logical_Comparison cluster_methyl_laurate This compound Eutectics cluster_alternatives Alternative Eutectics cluster_properties Key Thermal Properties ML_LA ML + Lauric Acid Tm Melting Temperature ML_LA->Tm LH Latent Heat of Fusion ML_LA->LH Stability Thermal Stability ML_LA->Stability ML_MA ML + Myristic Acid ML_MA->Tm ML_MA->LH ML_MA->Stability ML_PA ML + Palmitic Acid ML_PA->Tm ML_PA->LH ML_PA->Stability ML_MM ML + Methyl Myristate ML_MM->Tm ML_MM->LH ML_MM->Stability ML_MP ML + Methyl Palmitate ML_MP->Tm ML_MP->LH ML_MP->Stability MP_LA Methyl Palmitate + Lauric Acid MP_LA->Tm MP_LA->LH MP_LA->Stability LA_MA Lauric Acid + Myristic Acid LA_MA->Tm LA_MA->LH LA_MA->Stability

Logical comparison of this compound and alternative eutectics.

Concluding Remarks

The selection of an appropriate phase change material is a critical decision in the design of thermal energy storage systems. Eutectic mixtures based on this compound offer a versatile platform for developing PCMs with tailored melting points and high latent heat storage capacities.[3][4] Studies have demonstrated their potential for low-temperature applications, highlighting their stable thermal performance.[3][4] This guide provides a foundational comparison to aid researchers in their material selection process. Further investigation into long-term thermal cycling stability and compatibility with containment materials is recommended for specific applications.

References

Benchmarking Methyl Laurate: A Comparative Guide for Lubricant Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl laurate, a fatty acid methyl ester derived from lauric acid, is gaining traction as a biodegradable and high-performance additive or base stock in lubricant formulations. Its inherent properties, such as good lubricity and solvency, make it a compelling alternative to conventional mineral oils and other synthetic esters. This guide provides an objective comparison of this compound's performance against common lubricant alternatives, supported by experimental data and detailed methodologies.

Performance Snapshot: this compound vs. Alternatives

The following table summarizes the key performance characteristics of this compound in comparison to a standard paraffinic mineral oil and a common synthetic polyol ester.

Performance MetricTest MethodThis compoundMineral Oil (Paraffinic)Synthetic Polyol Ester (TMP Trioleate)
Lubricity
Wear Scar Diameter (mm)ASTM D4172~0.50 (as an additive)~0.65 (base oil)~0.45
Coefficient of FrictionFour-Ball Test~0.07 (as an additive)~0.10 (base oil)~0.06
Thermal & Oxidative Stability
Oxidation Induction Time (hours)ASTM D943 / RancimatModerate to GoodFair to Good (with additives)Excellent
Flash Point (°C)ASTM D92>110[1]~215~280
Viscosity
Kinematic Viscosity @ 40°C (cSt)ASTM D445~3.8Varies (e.g., 32)Varies (e.g., 46)
Kinematic Viscosity @ 100°C (cSt)ASTM D445~1.4Varies (e.g., 5.4)Varies (e.g., 8.5)
Viscosity IndexASTM D2270~160~100~180

Note: Data for this compound's lubricity is often reported when used as an additive, enhancing the performance of a base oil. The values for mineral oil and polyol ester are representative of typical formulations.

Experimental Workflow and Methodologies

To ensure accurate and reproducible benchmarking of lubricant performance, a standardized experimental workflow is crucial. The following diagram illustrates the key stages of this process.

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison prep Prepare Lubricant Blends (this compound, Mineral Oil, Polyol Ester) lubricity Lubricity Testing (ASTM D4172) prep->lubricity stability Oxidation Stability (ASTM D943) prep->stability viscosity Viscosity Analysis (ASTM D445 & D2270) prep->viscosity data_acq Data Acquisition (Wear Scar, Friction, Induction Time, Viscosity) lubricity->data_acq stability->data_acq viscosity->data_acq comparison Comparative Analysis data_acq->comparison

References

Safety Operating Guide

Proper Disposal of Methyl Laurate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Methyl laurate, a common fatty acid methyl ester used in various research and development applications, is classified as very toxic to aquatic life with long-lasting effects.[1] Improper disposal can lead to significant environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and the protection of the environment. Adherence to these protocols is crucial for regulatory compliance and responsible chemical management.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its properties and potential hazards. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.

  • Skin and Body Protection: Wear a lab coat and long-sleeved clothing. In case of a splash, immediately remove contaminated clothing and wash the affected area with soap and water.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any mists or vapors.

  • Avoid contact with eyes, skin, and clothing.[1][2]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, extracted from various safety data sheets.

PropertyValueSource Citation
CAS Number 111-82-0[3]
Molecular Formula C13H26O2[3]
Molecular Weight 214.34 g/mol [3]
Appearance Colorless to light yellow liquid[3]
Odor Faint, fatty odor[3]
Melting Point 4-5 °C (39.2-41 °F)[3]
Boiling Point 262 °C (503.6 °F)[3]
Flash Point > 112 °C (> 233.6 °F)[2]
Solubility in Water Insoluble[3]
Oral LD50 (Rat) > 2000 mg/kg[2]
Aquatic Toxicity (Fish) LC50: > 1000 mg/L (96h, Lepomis macrochirus)[2]

Step-by-Step Disposal Procedures

The cardinal rule for the disposal of this compound is to never pour it down the drain or dispose of it in the regular trash.[3][4] Due to its aquatic toxicity, it must be managed as a hazardous waste.

Step 1: Waste Collection and Segregation
  • Designated Waste Container:

    • Use a dedicated, properly labeled waste container for this compound waste. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.

    • The original product container can be used if it is in good condition.[5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name, "this compound," and list all constituents if it is a mixture, with approximate percentages.[6]

    • Indicate the associated hazards, primarily "Toxic to Aquatic Life."

    • Include the accumulation start date (the date the first drop of waste is added to the container).[7]

  • Segregation:

    • Store the this compound waste container separately from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

    • Segregate chemical wastes by compatibility, not alphabetically.[6]

Step 2: Waste Storage in a Satellite Accumulation Area (SAA)
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][8]

  • The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.

  • Ensure the waste container is kept closed at all times, except when adding waste.[5][9]

Step 3: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS):

    • Once the waste container is full or has been in storage for a specified period (typically 90-180 days, depending on institutional and local regulations), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[10]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve filling out an online form or a physical tag.[6]

  • Professional Disposal:

    • The EHS department will arrange for the collected waste to be transported to a licensed hazardous waste disposal facility. These facilities use approved methods, such as incineration, for the environmentally sound disposal of chemical waste.

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to prevent environmental release and ensure personnel safety.

  • Evacuate and Alert:

    • If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

    • Alert your supervisor and other laboratory personnel.

  • Control the Spill:

    • If it is safe to do so, prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials.

    • Do not allow the spill to enter drains or waterways.[1][3]

  • Absorb and Collect:

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial absorbent.[2][3]

    • Once the liquid is fully absorbed, carefully scoop the material into a designated hazardous waste container.

  • Decontaminate:

    • Clean the spill area with soap and water.

  • Dispose of Cleanup Materials:

    • All materials used for the cleanup, including gloves, absorbent pads, and contaminated clothing, must be placed in a sealed bag and disposed of as hazardous waste along with the absorbed this compound.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

MethylLaurateDisposal start This compound Waste Generated is_empty_container Is it an empty container? start->is_empty_container triple_rinse Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. is_empty_container->triple_rinse Yes is_spill Is it a spill? is_empty_container->is_spill No dispose_container Deface label and dispose of container in regular trash or glass recycling. triple_rinse->dispose_container spill_cleanup Follow Spill Management Protocol: 1. Control and contain. 2. Absorb with inert material. 3. Collect in a sealed container. is_spill->spill_cleanup Yes collect_waste Collect in a dedicated, labeled hazardous waste container. is_spill->collect_waste No (Routine Waste) store_in_saa Store sealed container in a Satellite Accumulation Area (SAA) with secondary containment. spill_cleanup->store_in_saa collect_waste->store_in_saa contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_in_saa->contact_ehs final_disposal Professional disposal via licensed hazardous waste facility. contact_ehs->final_disposal

Caption: Decision workflow for the proper disposal of this compound.

By implementing these procedures, laboratories can ensure the safe and environmentally responsible management of this compound waste, fostering a culture of safety and sustainability in research and development.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl Laurate

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, storage, and disposal of Methyl Laurate are critical for ensuring laboratory safety and operational integrity. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals.

This compound, a fatty acid ester, is a common reagent in various research and industrial applications. While its hazard profile can be inconsistent across different safety data sheets, a conservative approach to handling is paramount. The most consistently reported hazard is its significant environmental toxicity, classified as very toxic to aquatic life with long-lasting effects.[1][2][3] Some sources also indicate potential for mild skin and eye irritation, while a minority classify it as toxic upon skin contact or inhalation.[4] Given these discrepancies, it is prudent to adhere to stringent safety measures.

Personal Protective Equipment (PPE) for this compound

Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Inspect for tears or holes before each use.[4]
Eye Protection Safety glasses or gogglesWear safety glasses with side shields or chemical splash goggles to prevent eye contact.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn to protect against splashes and spills.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If aerosols may be generated or ventilation is poor, a respirator may be necessary.
Experimental Protocol: Safe Handling of this compound

This step-by-step guide outlines the essential procedures for safely managing this compound throughout the experimental workflow.

1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Take precautions to prevent contact with skin, eyes, and clothing.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]

2. In Case of Exposure or Spill:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation develops.[1]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spills: For small spills, absorb the liquid with an inert material such as vermiculite, sand, or earth. Place the contaminated material into a sealed, labeled container for disposal.[4] For larger spills, evacuate the area and follow your institution's emergency procedures.

3. Storage:

  • Container: Keep the container tightly closed when not in use.[1]

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Operational and Disposal Plan

Waste Segregation and Collection:

  • This compound is a non-halogenated organic compound.

  • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container for non-halogenated organic solvents.

  • Solid waste contaminated with this compound, such as used gloves, paper towels, and absorbent materials, should be collected in a separate, clearly labeled, and sealed container.

Disposal Procedure:

  • All waste must be disposed of in accordance with local, regional, and national environmental regulations.[1]

  • Do not dispose of this compound or its waste down the drain, as it is very toxic to aquatic life.[1][2][3]

  • Arrange for the collection and disposal of chemical waste through your institution's environmental health and safety office.

Visualizing the Workflow for Safe Handling of this compound

To further clarify the procedural steps for safely working with this compound, the following diagram illustrates the key decision points and actions from preparation to disposal.

Methyl_Laurate_Workflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Waste Disposal prep 1. Review SDS and Protocol ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe vent 3. Work in Ventilated Area (Fume Hood) ppe->vent handle 4. Dispense and Use This compound vent->handle spill_check Spill or Exposure? handle->spill_check emergency 5. Follow First Aid and Spill Procedures spill_check->emergency Yes liquid_waste 6a. Collect Liquid Waste (Non-Halogenated Organics) spill_check->liquid_waste No emergency->liquid_waste solid_waste 6b. Collect Solid Waste (Contaminated PPE, etc.) dispose 7. Dispose via EHS (Do Not Drain Dispose) liquid_waste->dispose solid_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.